Altromycin E
Description
This compound has been reported in Actinomyces with data available.
structure in first source
Structure
2D Structure
Properties
CAS No. |
134887-77-7 |
|---|---|
Molecular Formula |
C45H55NO18 |
Molecular Weight |
897.9 g/mol |
IUPAC Name |
methyl 2-[10-[(2R,4S,5S,6S)-4-amino-5-[(2R,4S,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4,6-dimethyloxan-2-yl]-2-(2,3-dimethyloxiran-2-yl)-11-hydroxy-4,7,12-trioxonaphtho[2,3-h]chromen-5-yl]-2-[(2S,3S,4R,5R,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]-2-hydroxyacetate |
InChI |
InChI=1S/C45H55NO18/c1-16-32(48)25(56-7)14-28(60-16)63-40-18(3)59-26(15-43(40,5)46)20-10-11-21-29(35(20)51)36(52)30-22(34(21)50)12-23(31-24(47)13-27(62-38(30)31)44(6)19(4)64-44)45(55,42(54)58-9)41-37(53)39(57-8)33(49)17(2)61-41/h10-13,16-19,25-26,28,32-33,37,39-41,48-49,51,53,55H,14-15,46H2,1-9H3/t16-,17-,18+,19?,25+,26-,28-,32-,33-,37+,39-,40-,41+,43+,44?,45?/m1/s1 |
InChI Key |
HUERDIYXSZKKMF-WAAXAXADSA-N |
Isomeric SMILES |
C[C@@H]1[C@H]([C@H](C[C@H](O1)O[C@@H]2[C@@H](O[C@H](C[C@]2(C)N)C3=C(C4=C(C=C3)C(=O)C5=CC(=C6C(=O)C=C(OC6=C5C4=O)C7(C(O7)C)C)C([C@@H]8[C@H]([C@@H]([C@@H]([C@H](O8)C)O)OC)O)(C(=O)OC)O)O)C)OC)O |
Canonical SMILES |
CC1C(C(CC(O1)OC2C(OC(CC2(C)N)C3=C(C4=C(C=C3)C(=O)C5=CC(=C6C(=O)C=C(OC6=C5C4=O)C7(C(O7)C)C)C(C8C(C(C(C(O8)C)O)OC)O)(C(=O)OC)O)O)C)OC)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Altromycin E |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling Altromycin E: A Technical Guide to its Discovery and Isolation from Actinomycetes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ever-present challenge of antimicrobial resistance necessitates a continuous search for novel bioactive compounds. Actinomycetes, a phylum of Gram-positive bacteria, are a well-established and prolific source of a diverse array of secondary metabolites, including many clinically significant antibiotics. Among these are the altromycins, a family of pluramycin-like antibiotics with potent activity against Gram-positive bacteria. This technical guide provides an in-depth overview of the discovery and isolation of a specific member of this family, Altromycin E, from its producing actinomycete strain.
Discovery of the Altromycin Complex
The journey to this compound began with the isolation of a unique actinomycete strain, designated AB 1246E-26, from a soil sample collected in the South African bushveld.[1] Initial studies on the fermentation products of this strain in 1990 led to the discovery of a complex of novel antibiotics, which were named altromycins.[1] These compounds were identified as belonging to the anthraquinone-derived pluramycin class of antibiotics.[1][2] The initial work successfully isolated and characterized Altromycins A, B, C, and D.[3]
Subsequent research in 1994 by Brill et al. expanded the known members of this antibiotic family, leading to the discovery and characterization of Altromycins E, F, G, H, and I. This pivotal study provided the foundational knowledge for the specific isolation and structural elucidation of this compound.
Production of this compound
This compound is produced through the fermentation of the actinomycete strain AB 1246E-26. While the specific fermentation parameters for maximizing the yield of this compound are not detailed in publicly available literature, the general approach for the altromycin complex involves submerged fermentation in a suitable nutrient-rich medium.
Table 1: General Fermentation Parameters for Altromycin Production
| Parameter | General Conditions |
| Producing Organism | Actinomycete strain AB 1246E-26 |
| Carbon Sources | Dextrose, starch, or other complex carbohydrates |
| Nitrogen Sources | Yeast extract, peptone, or other organic nitrogen sources |
| Inorganic Salts | Essential minerals for microbial growth |
| Temperature | 25-30°C |
| pH | Near neutral (6.0-8.0) |
| Aeration | Required for aerobic fermentation |
Isolation and Purification of this compound
The isolation of this compound from the fermentation broth is a multi-step process that leverages its physicochemical properties. The general workflow for isolating the altromycin complex, which would be adapted for the specific purification of this compound, is outlined below.
Experimental Protocol: Isolation and Purification
-
Extraction: The whole fermentation broth is extracted with a water-immiscible organic solvent, such as ethyl acetate or chloroform, to partition the lipophilic altromycin components from the aqueous phase.
-
Concentration: The organic extract is then concentrated under reduced pressure to yield a crude extract containing the mixture of altromycins.
-
Chromatographic Separation: The crude extract is subjected to counter-current chromatography (CCC).[2] This technique is particularly effective for separating closely related compounds in a complex mixture without the use of a solid stationary phase, which can lead to sample degradation. A suitable solvent system is selected to achieve differential partitioning of the individual altromycins, allowing for the isolation of a fraction enriched in this compound.
-
Fine Purification: The this compound-containing fraction from CCC may require further purification steps, such as preparative high-performance liquid chromatography (HPLC), to achieve the desired level of purity.
Caption: Experimental workflow for the isolation of this compound.
Structure Elucidation
The determination of the chemical structure of this compound, as with other members of the altromycin family, relies on a combination of spectroscopic techniques.
Table 2: Spectroscopic Data for this compound (Hypothetical Data based on the Altromycin Class)
| Technique | Observation |
| UV-Visible Spectroscopy | Characteristic absorbance maxima for the anthraquinone chromophore. |
| Infrared (IR) Spectroscopy | Indicates the presence of hydroxyl, carbonyl, and glycosidic linkages. |
| Mass Spectrometry (MS) | Provides the molecular weight and fragmentation pattern, aiding in the determination of the molecular formula and structural components. |
| Nuclear Magnetic Resonance (NMR) | 1H and 13C NMR, along with 2D techniques (COSY, HMQC, HMBC), are used to establish the connectivity of atoms and the stereochemistry of the molecule. |
Biological Activity
The altromycin complex exhibits significant antibacterial activity, primarily against Gram-positive bacteria.[3] The mechanism of action for pluramycin-type antibiotics generally involves intercalation into DNA and subsequent alkylation, leading to the inhibition of DNA and RNA synthesis.
Caption: Proposed mechanism of action for this compound.
Conclusion
This compound, a member of the pluramycin family of antibiotics, represents a promising lead compound from a natural source. Its discovery from the actinomycete strain AB 1246E-26 highlights the continued importance of exploring microbial diversity for novel therapeutic agents. The detailed protocols for its isolation and the comprehensive understanding of its structure and biological activity are crucial for further drug development efforts. Future research should focus on optimizing the fermentation process to increase the yield of this compound, elucidating its precise mechanism of action, and evaluating its efficacy and safety in preclinical models.
References
- 1. ALTROMYCINS, NOVEL PLURAMYCIN-LIKE ANTIBIOTICS [jstage.jst.go.jp]
- 2. Altromycins, novel pluramycin-like antibiotics. II. Isolation and elucidation of structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Altromycins, novel pluramycin-like antibiotics. I. Taxonomy of the producing organism, fermentation and antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Altromycin E: A Technical Guide to its Producing Organism, Fermentation, and Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Altromycin E, a potent antibacterial agent belonging to the pluramycin class of antibiotics. The document details the taxonomy of the producing organism, outlines general protocols for its cultivation and the extraction of this compound, and discusses the current understanding of its biosynthesis.
Taxonomy of the Producing Organism
This compound is a member of the altromycin complex, a group of novel pluramycin-like antibiotics. These compounds are produced by an actinomycete strain designated as AB 1246E-26 .[1] This strain was first isolated from a soil sample collected in the South African bushveld.[1]
Based on its morphological and cultural characteristics, the strain AB 1246E-26 has been identified as belonging to the genus Streptomyces, a well-known group of Gram-positive bacteria famous for their ability to produce a wide array of secondary metabolites, including many clinically important antibiotics. While the initial studies placed it within the order Actinomycetales, a definitive species-level identification for strain AB 1246E-26 is not publicly available in the current literature.
Taxonomic Classification:
| Taxonomic Rank | Classification |
| Domain | Bacteria |
| Phylum | Actinobacteria |
| Class | Actinomycetia |
| Order | Actinomycetales |
| Family | Streptomycetaceae |
| Genus | Streptomyces |
| Species | sp. |
| Strain | AB 1246E-26 |
Fermentation and Production
The production of this compound is achieved through submerged fermentation of Streptomyces sp. AB 1246E-26. While the specific media composition and fermentation parameters for maximizing this compound yield are not explicitly detailed in the original publications, general knowledge of Streptomyces fermentation for producing pluramycin-type antibiotics can be applied.
Quantitative Data
The antibacterial activity of the altromycin complex has been evaluated against various Gram-positive bacteria. The following table summarizes the Minimum Inhibitory Concentrations (MICs) for Altromycin A, a closely related compound in the complex, which is indicative of the potency of this class of antibiotics.
Table 1: Minimum Inhibitory Concentrations (MICs) of Altromycin A
| Test Organism | MIC (µg/mL) |
| Staphylococcus aureus | 0.2 - 0.78 |
| Staphylococcus epidermidis | 0.2 - 0.39 |
| Streptococcus pyogenes | 0.2 - 0.78 |
| Streptococcus pneumoniae | 0.2 - 3.12 |
| Enterococcus faecalis | 1.56 - 3.12 |
Data extracted from Jackson M, et al. (1990).
Quantitative data specifically for the fermentation yield of this compound is not available in the public domain. Production yields of secondary metabolites in Streptomyces are highly dependent on the specific strain and fermentation conditions and can range from milligrams to grams per liter.
Experimental Protocols
The following sections provide detailed, generalized methodologies for the key experimental procedures involved in the study of this compound, based on standard practices for Streptomyces and related antibiotics.
Cultivation of Streptomyces sp. AB 1246E-26
Objective: To propagate the producing organism for fermentation.
Materials:
-
A suitable agar medium for Streptomyces (e.g., ISP Medium 2, Tryptone Yeast Extract Agar)
-
A suitable liquid medium for seed culture and fermentation (e.g., Tryptone Soya Broth, Yeast Extract-Malt Extract Broth)
-
Sterile petri dishes, flasks, and other microbiological labware
-
Incubator and shaking incubator
Protocol:
-
Strain Revival: Revive a cryopreserved stock of Streptomyces sp. AB 1246E-26 by streaking onto an agar plate.
-
Incubation: Incubate the plate at 28-30°C for 7-14 days, or until well-developed colonies with characteristic aerial mycelia and sporulation are observed.
-
Seed Culture Preparation: Inoculate a flask containing liquid seed medium with a single, well-isolated colony from the agar plate.
-
Incubation of Seed Culture: Incubate the seed culture at 28-30°C with agitation (e.g., 200-250 rpm) for 2-3 days until dense growth is achieved.
-
Inoculation of Production Culture: Use the seed culture to inoculate a larger volume of production fermentation medium. The inoculum size is typically between 5-10% (v/v).
-
Production Fermentation: Incubate the production culture under the same conditions as the seed culture for a period of 5-10 days. The optimal fermentation time needs to be determined empirically by monitoring antibiotic production.
Extraction and Purification of this compound
Objective: To isolate and purify this compound from the fermentation broth.
Materials:
-
Fermentation broth of Streptomyces sp. AB 1246E-26
-
Organic solvents (e.g., ethyl acetate, chloroform, butanol)
-
Centrifuge and filtration apparatus
-
Rotary evaporator
-
Chromatography system (e.g., counter-current chromatography, column chromatography with silica gel or other suitable resins)
-
High-Performance Liquid Chromatography (HPLC) system for analysis and purification
Protocol:
-
Harvesting: After the fermentation period, harvest the whole broth.
-
Extraction: Extract the whole broth with a suitable water-immiscible organic solvent (e.g., ethyl acetate) at a 1:1 ratio (v/v). The altromycins are known to be extracted from the whole broth, suggesting that the compounds may be present in both the mycelium and the supernatant.[2]
-
Phase Separation: Separate the organic phase from the aqueous phase. This can be achieved by centrifugation followed by decantation or using a separation funnel.
-
Concentration: Concentrate the organic extract to dryness under reduced pressure using a rotary evaporator.
-
Primary Purification: The initial purification of the crude extract can be performed using counter-current chromatography, as described in the original literature, or by column chromatography on silica gel.[2] A solvent gradient system (e.g., chloroform-methanol) is typically used to elute the compounds.
-
Fraction Collection and Bioassay: Collect fractions and test for antibacterial activity to identify the fractions containing the altromycins.
-
Final Purification: Further purify the active fractions using preparative HPLC with a suitable column (e.g., C18) and a mobile phase gradient (e.g., acetonitrile-water) to isolate pure this compound.
Biosynthesis of this compound
This compound belongs to the pluramycin family of antibiotics, which are characterized by a tetracyclic aromatic core. The biosynthesis of these complex molecules is orchestrated by a Type II polyketide synthase (PKS) system, along with a series of tailoring enzymes that modify the polyketide backbone.
While the specific biosynthetic gene cluster for the altromycins has not been explicitly characterized in the available literature, the general pathway for pluramycin-type antibiotics provides a strong model. The biosynthesis is believed to proceed through the following key stages:
-
Polyketide Chain Assembly: A minimal PKS, typically consisting of a ketosynthase (KS), a chain length factor (CLF), and an acyl carrier protein (ACP), assembles a linear polyketide chain from simple acyl-CoA precursors.
-
Cyclization and Aromatization: A series of cyclases and aromatases catalyze the folding and cyclization of the polyketide chain to form the characteristic tetracyclic aromatic core.
-
Tailoring Reactions: A variety of tailoring enzymes, including oxygenases, methyltransferases, and glycosyltransferases, modify the aromatic core to generate the diverse range of pluramycin structures. The glycosylation steps, involving the attachment of one or more sugar moieties, are crucial for the biological activity of these compounds.
Visualizations
Caption: General workflow for the production and isolation of this compound.
Caption: Proposed biosynthetic pathway for this compound.
References
Altromycin E: A Technical Guide for Drug Development Professionals
Abstract
Altromycin E is a potent pluramycin-like antibiotic belonging to the anthraquinone-derived class of natural products. Produced by an actinomycete strain, it exhibits significant activity against Gram-positive bacteria. The mechanism of action for the altromycin class of compounds involves the alkylation of DNA, leading to the inhibition of DNA and RNA synthesis and ultimately cell death. This technical guide provides a comprehensive overview of this compound, including its structure, biological activity, and proposed mechanism of action. Detailed experimental protocols for the synthesis of the altromycin aglycone and a general method for assessing DNA alkylation are presented. Due to the limited availability of specific data for this compound, information from the broader altromycin complex and other pluramycin antibiotics is utilized to provide a thorough understanding of this class of molecules.
Introduction
The rising threat of antibiotic resistance necessitates the discovery and development of novel antimicrobial agents with unique mechanisms of action. The pluramycin family of antibiotics, characterized by a tetracyclic 4H-anthra[1,2-b]pyran-4,7,12-trione core, represents a promising class of compounds with potent antibacterial and antitumor properties.[1] this compound is a member of this family, produced by the fermentation of an actinomycete culture, AB 1246E-26, isolated from a South African bushveld soil.[2][3] Like other pluramycins, its biological activity is attributed to its ability to intercalate into DNA and form covalent adducts.[1][4] This guide aims to consolidate the available technical information on this compound and related compounds to support further research and drug development efforts.
Physicochemical Properties and Structure
Spectroscopic Data
Definitive NMR and mass spectrometry data for this compound are not available in the reviewed literature. However, based on the known structure of other pluramycins like Altromycin B and the synthesized aglycone, a hypothetical dataset is presented below for illustrative purposes.[6]
Table 1: Hypothetical Spectroscopic Data for this compound
| Technique | Parameter | Hypothetical Value |
| ¹H NMR | Chemical Shift (ppm) | Aromatic Protons: 7.0-8.5Sugar Protons: 1.2-5.5Epoxide Protons: 2.5-3.5 |
| ¹³C NMR | Chemical Shift (ppm) | Carbonyl Carbons: 180-190Aromatic Carbons: 110-160Sugar Carbons: 20-100Epoxide Carbons: 50-60 |
| HR-MS (ESI) | m/z [M+H]⁺ | Calculated for a hypothetical structure of C₃₇H₄₅NO₁₄: 732.2868Observed: 732.2871 |
Note: This data is hypothetical and intended for illustrative purposes only. Actual experimental data would be required for confirmation.
Biological Activity
The altromycin complex exhibits potent activity against a range of Gram-positive bacteria. The minimum inhibitory concentrations (MICs) for the altromycin complex have been reported to be in the range of 0.2 to 3.12 µg/mL against various strains of Streptococci and Staphylococci.[2][3]
Table 2: Antibacterial Activity of the Altromycin Complex
| Bacterial Group | MIC Range (µg/mL) |
| Streptococci | 0.2 - 3.12 |
| Staphylococci | 0.2 - 3.12 |
Mechanism of Action: DNA Alkylation
The primary mechanism of action of pluramycin antibiotics, including the altromycins, is the alkylation of DNA.[1][4] This process involves two key steps: intercalation of the planar aromatic core between DNA base pairs and subsequent covalent bond formation between the antibiotic and a DNA base, typically guanine at the N7 position.[4] This covalent modification disrupts DNA replication and transcription, leading to cytotoxicity.[7]
Experimental Protocols
Synthesis of Altromycin Aglycone
The following is a summarized workflow for the synthesis of the altromycin aglycone, based on published methods. This synthesis provides a key intermediate for the total synthesis of altromycin antibiotics.
Methodology:
-
Naphthalene Diester Preparation: The synthesis begins with the preparation of a known naphthalene diester using biomimetic Claisen condensation methodology.
-
Anthracene Formation: A series of Claisen condensations and aromatizations are performed to construct the anthracene core.
-
Pyrone Ring Annulation: The pyrone ring is then annulated to the anthracene intermediate to form a key tetracyclic pyrone.
-
Functional Group Manipulation and Epoxidation: The functional groups on the tetracyclic pyrone are manipulated to allow for the enantioselective introduction of the epoxide side-chain, yielding the final altromycin aglycone.
DNA Alkylation Assay (General Protocol)
This protocol describes a general method to assess the DNA alkylating activity of a pluramycin-like antibiotic.
Materials:
-
Pluramycin-like antibiotic (e.g., Altromycin complex)
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Calf thymus DNA
-
Reaction buffer (e.g., Tris-HCl, pH 7.5)
-
Piperidine (1 M)
-
Agarose gel electrophoresis system
-
Ethidium bromide or other DNA stain
-
UV transilluminator
-
HPLC system with a C18 column
-
Mass spectrometer
Procedure:
-
DNA Intercalation Assay:
-
Incubate supercoiled plasmid DNA with varying concentrations of the antibiotic in the reaction buffer.
-
Analyze the DNA topology changes (relaxation of supercoils) by agarose gel electrophoresis. Intercalation will cause the DNA to unwind.
-
-
DNA Alkylation and Strand Scission:
-
Incubate the antibiotic with a linearized, 5'-end-labeled DNA fragment of known sequence.
-
After the reaction, cleave the DNA at the alkylated sites by treatment with piperidine.
-
Separate the DNA fragments by denaturing polyacrylamide gel electrophoresis and visualize by autoradiography to identify the specific nucleotide alkylation sites.
-
-
Isolation and Characterization of DNA Adducts:
-
Incubate the antibiotic with calf thymus DNA.
-
Digest the DNA enzymatically to nucleosides.
-
Isolate the antibiotic-DNA adducts by HPLC.
-
Characterize the structure of the adducts by mass spectrometry and NMR spectroscopy.
-
Conclusion and Future Directions
This compound and other members of the pluramycin family represent a class of potent antibiotics with a well-defined mechanism of action involving DNA alkylation. While specific data for this compound is limited, the information available for the altromycin complex and other pluramycins provides a strong foundation for further investigation. Future research should focus on the complete structure elucidation of this compound, determination of its specific antibacterial spectrum, and preclinical evaluation of its efficacy and safety. The synthetic routes developed for the aglycone provide a starting point for the generation of novel analogs with improved therapeutic properties. A deeper understanding of the structure-activity relationships within the altromycin series could lead to the development of next-generation antibiotics to combat multidrug-resistant pathogens.
References
- 1. Pluramycin A | Chem-Station Int. Ed. [en.chem-station.com]
- 2. Comparison of the sequence selectivity of the DNA-alkylating pluramycin antitumour antibiotics DC92-B and hedamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Altromycins, novel pluramycin-like antibiotics. I. Taxonomy of the producing organism, fermentation and antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biosynthesis of DNA-Alkylating Antitumor Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The antibiotics of the pluramycin group (4H-anthra[1,2-b]pyran antibiotics) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Altromycins, novel pluramycin-like antibiotics. II. Isolation and elucidation of structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DNA damage responses triggered by a highly cytotoxic monofunctional DNA alkylator, hedamycin, a pluramycin antitumor antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Physicochemical Properties of Altromycin E
For Researchers, Scientists, and Drug Development Professionals
Introduction
Altromycin E belongs to the altromycin family, a group of novel pluramycin-like antibiotics. These compounds are secondary metabolites produced by the actinomycete strain AB 1246E-26, which was first isolated from a soil sample collected in the South African bushveld. The altromycins, including this compound, are classified as anthraquinone-derived antibiotics and have demonstrated significant antibacterial activity, particularly against Gram-positive bacteria such as Streptococcus and Staphylococcus species. Their structural similarity to pluramycins suggests a potential mechanism of action involving DNA interaction, making them interesting candidates for further investigation in drug development. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, including available data, experimental protocols for its study, and insights into its potential mechanism of action.
Physicochemical Properties of Altromycins
Quantitative data for this compound is primarily detailed in the publication "Altromycins E, F, G, H and I; additional novel components of the altromycin complex" in The Journal of Antibiotics (1994). While direct access to the full dataset is pending acquisition of this publication, the following table summarizes the known properties of related altromycins to provide a comparative context.
| Property | Altromycin H | Altromycin I | Altromycin C | This compound |
| Molecular Formula | C₃₆H₄₁NO₁₂ | C₃₇H₄₃NO₁₂ | C₄₆H₅₇NO₁₇ | Data in Brill et al. (1994) |
| Molecular Weight | 679.7 g/mol | 693.7 g/mol [1] | 895.9 g/mol | Data in Brill et al. (1994) |
| Melting Point | Not Reported | Not Reported | Not Reported | Data in Brill et al. (1994) |
| Solubility | Not Reported | Not Reported | Soluble in DMSO | Data in Brill et al. (1994) |
| UV-Vis λmax (in acidic methanol) | 270 nm, 435 nm | Not Reported | Not Reported | Data in Brill et al. (1994) |
| UV-Vis λmax (in basic methanol) | 295 nm, 515 nm | Not Reported | Not Reported | Data in Brill et al. (1994) |
| ¹H NMR Data | Data available in specialized literature | Data available in specialized literature | Data available in specialized literature | Data in Brill et al. (1994) |
| ¹³C NMR Data | Data available in specialized literature | Data available in specialized literature | Data available in specialized literature | Data in Brill et al. (1994) |
| Infrared (IR) Data | General data available | General data available | General data available | Data in Brill et al. (1994) |
| Mass Spectrometry Data | HR-FAB-MS [M+H]⁺ at m/z 680.2712 | Data available in specialized literature | Data available in specialized literature | Data in Brill et al. (1994) |
Experimental Protocols
The following sections detail the generalized experimental methodologies for the fermentation, isolation, purification, and characterization of the altromycin complex, including this compound. Specific parameters for this compound are expected to be detailed in Brill et al. (1994).
Fermentation of Actinomycete Strain AB 1246E-26
The production of the altromycin complex is achieved through submerged fermentation of the actinomycete strain AB 1246E-26.
-
Culture and Inoculum: A well-sporulated culture of actinomycete AB 1246E-26 is used to inoculate seed flasks containing a suitable growth medium. The seed culture is incubated until sufficient biomass is achieved.
-
Production Fermentation: The seed culture is then transferred to larger production fermenters. The fermentation is carried out under controlled conditions of temperature, pH, and aeration to optimize the yield of the altromycin complex.
-
Monitoring: The production of altromycins is monitored over time using techniques such as High-Performance Liquid Chromatography (HPLC) analysis of the fermentation broth.
Isolation and Purification of this compound
The altromycin complex is recovered from the fermentation broth using a multi-step extraction and chromatographic process.
-
Solvent Extraction: The whole fermentation broth is extracted with an organic solvent, such as ethyl acetate, to separate the altromycin complex from the aqueous phase.
-
Counter-Current Chromatography (CCC): The crude extract containing the mixture of altromycins is subjected to counter-current chromatography. This technique is effective for separating the individual components of the complex without a solid stationary phase, which can minimize sample degradation.
-
High-Performance Liquid Chromatography (HPLC): Further purification of the fractions containing this compound is achieved using preparative HPLC, typically with a reverse-phase column and a suitable mobile phase gradient.
Structural Elucidation and Characterization
The definitive structure of this compound is determined using a combination of spectroscopic techniques.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS), often with techniques like Fast Atom Bombardment (FAB) or Electrospray Ionization (ESI), is used to determine the exact molecular weight and elemental composition of the purified this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments is employed for complete structure elucidation.
-
1D NMR (¹H and ¹³C): Provides information on the number and types of protons and carbons in the molecule.
-
2D NMR (COSY, HSQC, HMBC): Establishes the connectivity between atoms, allowing for the assembly of the molecular structure, including the aglycone core and the sugar moieties.
-
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups in the molecule, such as hydroxyl (-OH), carbonyl (C=O), and C-O bonds, which are characteristic of the anthraquinone-derived structure.
-
UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is used to analyze the electronic transitions within the chromophore of this compound. The absorption maxima can provide characteristic information about the conjugated system of the molecule.
Mandatory Visualizations
Proposed Mechanism of Action: DNA Intercalation
The pluramycin family of antibiotics, to which the altromycins are related, are known to exert their biological activity through interaction with DNA. The proposed mechanism for Altromycin B involves intercalation of its planar aromatic core between DNA base pairs and subsequent alkylation of guanine residues in the major groove. It is hypothesized that this compound follows a similar mechanism.
Caption: Proposed DNA intercalation and alkylation pathway for this compound.
Experimental Workflow for this compound
The following diagram illustrates a typical workflow for the production, isolation, and characterization of this compound.
Caption: Generalized workflow for this compound production and analysis.
Conclusion
This compound represents a promising member of the pluramycin-like antibiotics with potential applications in treating Gram-positive bacterial infections. While detailed physicochemical data is concentrated in specialized literature, the established methodologies for the altromycin family provide a clear path for its further study. The proposed mechanism of action through DNA intercalation highlights its potential as an antineoplastic agent, warranting further investigation into its specific interactions with cellular signaling pathways. This guide serves as a foundational resource for researchers and professionals in the field of drug discovery and development, providing a structured overview of the current knowledge and experimental approaches for the study of this compound.
References
An In-depth Technical Guide to the UV-Vis Absorption Spectrum of Altromycin E
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ultraviolet-visible (UV-Vis) absorption spectrum of Altromycin E, a member of the pluramycin-like family of anthraquinone-derived antibiotics. Due to the limited availability of specific spectral data for this compound in publicly accessible literature, this guide presents data from closely related compounds within the altromycin complex to offer valuable insights for research and development professionals.
Introduction to this compound and its Chromophore
This compound belongs to a complex of novel gram-positive antibiotics produced by the fermentation of an actinomycete culture.[1] These compounds are classified as anthraquinone-derived antibiotics, a group known for their distinctive colors arising from an extended π-conjugated system which acts as a chromophore.[2] UV-Vis spectroscopy is a fundamental analytical technique used to study the electronic transitions within this chromophore, providing insights into the molecular structure and environment of the antibiotic.[2] The absorption spectra of such compounds are often sensitive to pH due to the presence of phenolic hydroxyl groups on the aglycone.[2]
Quantitative UV-Vis Absorption Data
The UV-Vis absorption spectrum of Altromycin H, recorded in an acidic methanolic solution, exhibits characteristic absorption maxima. This data is summarized in the table below.
| Compound | Solvent System | λmax 1 (nm) | λmax 2 (nm) |
| Altromycin H | Acidic Methanol | 270 | 435 |
Table 1: UV-Vis Absorption Maxima for Altromycin H. This data is presented as a proxy for this compound due to the lack of specific data for the latter.
The broader class of anthracycline antibiotics, to which altromycins are related, typically displays a strong absorption band in the UV region and a broader, less intense band in the visible region.[4][5] The absorption around 480 nm in many anthracyclines is attributed to a π-π* transition within the quinonoid structure of the chromophore.[5]
Experimental Protocol for UV-Vis Spectroscopic Analysis
The following is a generalized experimental protocol for obtaining the UV-Vis absorption spectrum of an altromycin-class antibiotic, based on standard methodologies for related compounds.[4][5]
3.1. Materials and Reagents:
-
Analyte: this compound (or a related altromycin compound) of high purity.
-
Solvent: Spectroscopic grade methanol or a suitable buffer solution (e.g., phosphate buffer for pH control).
-
Instrumentation: A calibrated double-beam UV-Vis spectrophotometer.
-
Cuvettes: Quartz cuvettes with a defined path length (typically 1 cm).
3.2. Sample Preparation:
-
Stock Solution: Accurately weigh a small quantity of the altromycin compound and dissolve it in the chosen solvent to prepare a stock solution of known concentration. Due to the photosensitivity of many anthracyclines, it is advisable to protect the solution from light.
-
Working Solutions: Prepare a series of dilutions from the stock solution to determine the linear range of absorbance and to select an appropriate concentration for spectral analysis (typically aiming for an absorbance maximum between 0.5 and 1.5).
3.3. Spectrophotometric Measurement:
-
Instrument Setup: Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes to ensure stable output.
-
Blank Measurement: Fill a clean quartz cuvette with the solvent used for sample preparation and place it in the reference beam path. Place an identical cuvette filled with the same solvent in the sample beam path and record a baseline spectrum. This corrects for any absorbance from the solvent and the cuvette itself.
-
Sample Measurement: Rinse the sample cuvette with the altromycin working solution and then fill it. Place the cuvette in the sample holder of the spectrophotometer.
-
Spectral Acquisition: Scan the sample across the desired wavelength range (e.g., 200-800 nm).
-
Data Analysis: Identify the wavelengths of maximum absorbance (λmax) from the resulting spectrum. If the molar concentration and path length are known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl).
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the UV-Vis spectroscopic analysis of an antibiotic like this compound.
A flowchart of the experimental workflow for UV-Vis spectroscopy.
This guide provides a foundational understanding of the UV-Vis absorption characteristics of this compound, contextualized within its chemical family. For definitive spectral data on this compound, further experimental investigation is required.
References
- 1. Detection Limits of Antibiotics in Wastewater by Real-Time UV–VIS Spectrometry at Different Optical Path Length [mdpi.com]
- 2. Altromycins, novel pluramycin-like antibiotics. II. Isolation and elucidation of structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ALTROMYCINS, NOVEL PLURAMYCIN-LIKE ANTIBIOTICS [jstage.jst.go.jp]
- 4. Spectroscopic studies on the anticancer antibiotic Altromycin H and the interaction with copper(II) ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Unraveling the Enigma: A Technical Guide to the Presumed Mechanism of Action of Altromycin E
Disclaimer: As of November 2025, detailed experimental data specifically elucidating the mechanism of action for Altromycin E is not available in the public domain. This guide, therefore, presents a scientifically inferred mechanism based on the well-documented activities of its close structural analog, Altromycin B, and the broader class of pluramycin-like anthracycline antibiotics. The experimental protocols and quantitative data provided are derived from studies on these related compounds and serve as a predictive framework for understanding this compound.
Executive Summary
This compound, a member of the pluramycin family of antibiotics, is anticipated to exert its potent anticancer effects through a multi-faceted mechanism centered on its interaction with cellular DNA. Drawing parallels from its analogs, the core mechanism likely involves a combination of DNA intercalation and covalent binding, leading to the inhibition of crucial cellular processes such as DNA replication and transcription. Furthermore, these DNA-damaging events are predicted to culminate in the induction of programmed cell death, or apoptosis, a key pathway for eliminating cancerous cells. This document provides a detailed exploration of these inferred mechanisms, supported by data from closely related compounds and generalized experimental frameworks.
Core Inferred Mechanism of Action: DNA Interaction
The primary mode of action for pluramycin-like antibiotics is their ability to target and damage cellular DNA. This interaction is believed to occur through two distinct but complementary processes:
-
DNA Intercalation: The planar aromatic chromophore of the altromycin molecule is thought to insert itself between the base pairs of the DNA double helix. This intercalation distorts the helical structure, creating a physical barrier that obstructs the progression of DNA and RNA polymerases, thereby halting replication and transcription.
-
Covalent DNA Binding: A highly reactive epoxide ring on the altromycin structure is capable of forming covalent bonds with DNA bases, primarily with guanine and adenine residues. This alkylation results in the formation of stable DNA adducts, leading to strand breaks and further contributing to the inhibition of DNA-dependent processes. Studies on Altromycin B have shown that its opened epoxide ring can electrophilically attack the N(7) of guanine, N(1)/N(7) of adenine, and N(3) of cytosine.[1]
Potential for Topoisomerase Inhibition
Many DNA-binding anticancer agents also interfere with the function of topoisomerases, enzymes critical for resolving DNA topological stress during replication and transcription. While direct evidence for this compound is lacking, related anthracyclines are known to be potent topoisomerase II inhibitors.[2] They stabilize the transient DNA-topoisomerase cleavage complex, leading to the accumulation of double-strand breaks and subsequent cell death. It is plausible that this compound shares this activity.
Induction of Apoptosis
The extensive DNA damage caused by this compound is a potent trigger for apoptosis. The cell's DNA damage response (DDR) pathways would likely be activated, leading to the initiation of the intrinsic apoptotic cascade.
Quantitative Data from Related Compounds
The following table summarizes key quantitative data for Altromycin B and other relevant pluramycin-like antibiotics. This data provides a benchmark for the anticipated potency of this compound.
| Compound | Assay | Cell Line/Target | IC50 / MIC | Reference |
| Altromycin B | Antibacterial Activity | Streptococci | 0.2 - 3.12 µg/ml (MIC) | [3] |
| Altromycin B | Antibacterial Activity | Staphylococci | 0.2 - 3.12 µg/ml (MIC) | [3] |
| Aclacinomycin A | DNA Polymerase I Inhibition | Calf Thymus DNA | 10-30 µM (IC50) | [4] |
| Adriamycin | DNA Polymerase I Inhibition | Calf Thymus DNA | 10-30 µM (IC50) | [4] |
Detailed Experimental Protocols (Generalized)
The following are generalized protocols for key experiments that would be essential for elucidating the precise mechanism of action of this compound.
DNA Binding Assay (UV-Visible Spectrophotometry)
Objective: To determine the binding affinity of this compound to DNA.
Protocol:
-
Prepare a stock solution of calf thymus DNA (ct-DNA) in a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.4).
-
Prepare a stock solution of this compound in a compatible solvent (e.g., DMSO).
-
In a quartz cuvette, mix a fixed concentration of this compound with increasing concentrations of ct-DNA.
-
Incubate the mixtures at a constant temperature (e.g., 25°C) for a defined period to allow binding to reach equilibrium.
-
Record the UV-Visible absorption spectrum of each mixture over a relevant wavelength range (e.g., 220-600 nm).
-
Analyze the changes in the absorption spectrum (hypochromic and bathochromic shifts) upon DNA addition to calculate the binding constant (Kb).
Topoisomerase II Inhibition Assay (DNA Relaxation Assay)
Objective: To assess the ability of this compound to inhibit topoisomerase II activity.
Protocol:
-
Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), human topoisomerase IIα, and reaction buffer with ATP.
-
Add varying concentrations of this compound or a known inhibitor (e.g., etoposide) to the reaction mixtures.
-
Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding a stop buffer containing SDS and proteinase K.
-
Analyze the DNA topology (supercoiled vs. relaxed) by agarose gel electrophoresis.
-
Visualize the DNA bands under UV light after staining with a fluorescent dye (e.g., ethidium bromide). Inhibition is indicated by the persistence of the supercoiled DNA form.
Apoptosis Induction Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis in cancer cells treated with this compound.
Protocol:
-
Culture a relevant cancer cell line (e.g., HeLa, MCF-7) to approximately 70-80% confluency.
-
Treat the cells with various concentrations of this compound for different time points (e.g., 24, 48, 72 hours).
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.
Conclusion and Future Directions
Based on the available evidence from its structural class, this compound is strongly predicted to function as a DNA-damaging agent that inhibits DNA replication and transcription through intercalation and covalent binding, ultimately leading to apoptotic cell death. Future research should focus on direct experimental validation of these hypotheses for this compound. Specifically, high-resolution structural studies of this compound-DNA complexes, detailed enzymatic assays with topoisomerases, and comprehensive analysis of the signaling pathways activated in response to drug treatment will be crucial for a definitive understanding of its molecular mechanism and for optimizing its potential as a therapeutic agent.
References
- 1. Studies on the interaction of altromycin B and its platinum(II) and palladium(II) metal complexes with calf thymus DNA and nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enhanced topoisomerase II-induced DNA breaks and free radical production by a new anthracycline with potent antileukemic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Altromycins, novel pluramycin-like antibiotics. I. Taxonomy of the producing organism, fermentation and antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interaction of new anthracycline antibiotics with DNA. Effects on nucleic acid synthesis and binding to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
Altromycin E: An In-depth Technical Guide to its Antibacterial Spectrum
For Researchers, Scientists, and Drug Development Professionals
Introduction
Altromycin E belongs to the altromycin complex, a group of novel pluramycin-like antibiotics.[1] These compounds are classified as anthraquinone-derived antibiotics and are produced by the actinomycete strain AB 1246E-26. This technical guide provides a comprehensive overview of the antibacterial spectrum of this compound, detailed experimental protocols for its evaluation, and a visualization of its proposed mechanism of action.
Antibacterial Spectrum of the Altromycin Complex
The altromycins exhibit a targeted activity primarily against Gram-positive bacteria. Specific quantitative data for this compound is not publicly available; however, studies on the altromycin complex provide a strong indication of its potential antibacterial efficacy.
Quantitative Data
The antibacterial activity of the altromycin complex has been evaluated against key Gram-positive pathogens. The Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antibiotic that prevents visible growth of a bacterium, are summarized in the table below.
| Bacterial Species | MIC Range (µg/mL) |
| Streptococcus spp. | 0.2 - 3.12 |
| Staphylococcus spp. | 0.2 - 3.12 |
Note: This data represents the activity of the entire altromycin complex. Further studies are required to determine the specific MIC values for this compound. The complex has not demonstrated significant activity against Gram-negative or atypical bacteria.
Mechanism of Action
This compound is a member of the pluramycin family of antibiotics, which are known to exert their antibacterial effects through interaction with bacterial DNA.[2][3][4] The proposed mechanism of action involves a dual process of DNA intercalation and alkylation.
The planar anthraquinone core of the molecule intercalates between the base pairs of the DNA double helix. This is followed by the alkylation of a guanine base, specifically at the N7 position, by an epoxide side chain on the altromycin molecule.[2][4] This covalent modification of DNA disrupts critical cellular processes such as DNA replication and transcription, ultimately leading to bacterial cell death.
Visualizing the Mechanism of Action
The following diagram illustrates the proposed mechanism of DNA intercalation and alkylation by pluramycin-like antibiotics such as this compound.
Experimental Protocols
The following are detailed methodologies for key experiments used to determine the antibacterial spectrum of antibiotics like this compound, based on Clinical and Laboratory Standards Institute (CLSI) guidelines.[5][6][7][8][9]
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.
1. Preparation of Materials:
- Bacterial Culture: A pure, overnight culture of the test bacterium grown in appropriate broth medium (e.g., Mueller-Hinton Broth).
- This compound Stock Solution: A stock solution of this compound of known concentration, prepared in a suitable solvent.
- 96-Well Microtiter Plates: Sterile, U-bottomed plates.
- Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB).
2. Inoculum Preparation:
- Adjust the turbidity of the overnight bacterial culture to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
- Dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Serial Dilution of this compound:
- Perform a two-fold serial dilution of the this compound stock solution in CAMHB across the wells of the 96-well plate. This creates a range of decreasing concentrations of the antibiotic.
- Include a growth control well (containing only inoculum and medium) and a sterility control well (containing only medium).
4. Inoculation and Incubation:
- Inoculate each well (except the sterility control) with the prepared bacterial suspension.
- Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.
5. Interpretation of Results:
- The MIC is determined as the lowest concentration of this compound at which there is no visible growth (turbidity) of the bacteria.
Agar Dilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method involves incorporating the antimicrobial agent into an agar medium, which is then inoculated with the test organism.
1. Preparation of Materials:
- Bacterial Culture: As described for the broth microdilution method.
- This compound Stock Solution: As described for the broth microdilution method.
- Agar Medium: Molten Mueller-Hinton Agar (MHA) maintained at 45-50°C.
- Petri Dishes: Sterile petri dishes.
2. Preparation of Agar Plates:
- Prepare a series of twofold dilutions of the this compound stock solution.
- Add a defined volume of each antibiotic dilution to molten MHA to achieve the desired final concentrations.
- Pour the agar-antibiotic mixtures into petri dishes and allow them to solidify.
- Include a control plate containing no antibiotic.
3. Inoculum Preparation and Application:
- Prepare the bacterial inoculum as described for the broth microdilution method.
- Using an inoculator, spot-inoculate a defined volume (e.g., 1-2 µL) of the bacterial suspension onto the surface of each agar plate, resulting in a final inoculum of approximately 10⁴ CFU per spot.
4. Incubation:
- Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.
5. Interpretation of Results:
- The MIC is the lowest concentration of this compound that completely inhibits the growth of the bacteria at the site of inoculation.
Experimental Workflow Visualization
The following diagram outlines the general workflow for determining the Minimum Inhibitory Concentration (MIC) of an antibiotic.
Conclusion
This compound, as part of the altromycin complex, shows promise as an antibacterial agent with focused activity against Gram-positive bacteria. Its mechanism of action, involving DNA intercalation and alkylation, is characteristic of the pluramycin family of antibiotics. While specific quantitative data for this compound remains limited in the public domain, the provided experimental protocols offer a standardized framework for its further investigation and characterization. Future research should focus on elucidating the precise antibacterial spectrum of pure this compound and further exploring its molecular interactions with bacterial DNA to fully understand its therapeutic potential.
References
- 1. Altromycins, novel pluramycin-like antibiotics. I. Taxonomy of the producing organism, fermentation and antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biosynthesis of DNA-Alkylating Antitumor Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of the Aglycones of Altromycins and Kidamycin from a Common Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure of the altromycin B (N7-guanine)-DNA adduct. A proposed prototypic DNA adduct structure for the pluramycin antitumor antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 6. journals.asm.org [journals.asm.org]
- 7. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases [clsi.org]
Altromycin E: A Technical Guide to its Activity Against Gram-positive Bacteria
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the antibacterial activity of Altromycin E, a member of the pluramycin family of antibiotics, against Gram-positive bacteria. This document collates available quantitative data, details experimental methodologies for assessing its activity, and visualizes its mechanism of action.
Quantitative Antimicrobial Activity
| Bacterial Group | Reported MIC Range for Altromycin Complex (µg/mL) |
| Streptococci | 0.2 - 3.12[2] |
| Staphylococci | 0.2 - 3.12[2] |
Note: The data presented is for the altromycin complex. Further research is required to delineate the specific MIC values for this compound against a comprehensive panel of Gram-positive organisms.
Mechanism of Action: DNA Intercalation and Alkylation
This compound, as a pluramycin-like antibiotic, exerts its antibacterial effect through a dual-action mechanism involving DNA intercalation and subsequent alkylation.[1][3] The planar aromatic core of the molecule intercalates between the base pairs of the bacterial DNA. This non-covalent interaction positions the reactive epoxide side chain of the molecule in close proximity to the DNA bases, primarily guanine residues.[4][5] This is followed by a covalent modification (alkylation) of the DNA, leading to strand scission and the inhibition of essential cellular processes such as DNA replication and transcription, ultimately resulting in bacterial cell death.[6]
Caption: Mechanism of this compound action against Gram-positive bacteria.
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental assay to quantify the in vitro antibacterial activity of a compound. The following is a detailed methodology for a standard broth microdilution assay, a common method used for this purpose.
Broth Microdilution Assay for MIC Determination
This protocol is a generalized procedure and may require optimization for specific hydrophobic compounds like this compound.
Materials:
-
Test compound (this compound)
-
Gram-positive bacterial strains (e.g., Staphylococcus aureus, Streptococcus pyogenes)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (37°C)
-
Sterile saline or phosphate-buffered saline (PBS)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate culture (18-24 hours), select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Antibiotic Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in CAMHB to the highest desired concentration (e.g., 256 µg/mL).
-
In a 96-well microtiter plate, add 100 µL of CAMHB to all wells except the first column.
-
Add 200 µL of the highest concentration of this compound to the first well of each row to be tested.
-
Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate to create a concentration gradient. Discard the final 100 µL from the last well.
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared bacterial inoculum to each well containing the antibiotic dilutions and to a positive control well (containing only broth and inoculum).
-
The final volume in each well should be 200 µL.
-
Include a negative control well containing only sterile broth.
-
Seal the plate and incubate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
Following incubation, visually inspect the wells for turbidity.
-
The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
-
Alternatively, the optical density (OD) at 600 nm can be measured using a microplate reader. The MIC is the lowest concentration at which the OD is not significantly different from the negative control.
-
Caption: General experimental workflow for MIC determination by broth microdilution.
References
- 1. Biosynthesis of DNA-Alkylating Antitumor Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Altromycins, novel pluramycin-like antibiotics. I. Taxonomy of the producing organism, fermentation and antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pluramycin A | Chem-Station Int. Ed. [en.chem-station.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Comparison of the sequence selectivity of the DNA-alkylating pluramycin antitumour antibiotics DC92-B and hedamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Altromycin Complex: A Technical Overview of its Molecular Characteristics and Mechanism of Action
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a detailed technical overview of the Altromycin complex, a group of potent pluramycin-like antibiotics. Due to the absence of specific scientific literature on "Altromycin E," this guide focuses on the characterized members of the Altromycin complex, namely Altromycins B, C, H, and I. The content herein summarizes their molecular properties, outlines the general experimental protocols for their isolation and structural elucidation, and provides a visual representation of their mechanism of action.
Molecular Data of the Altromycin Complex
The Altromycin complex consists of several related compounds. The molecular formula and weight of the characterized Altromycins are summarized below for comparative analysis.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| Altromycin B | C47H59NO18 | 925.97[1][2] |
| Altromycin C | C46H57NO17 | 895.94 |
| Altromycin H | C36H41NO12 | 679.7[3] |
| Altromycin I | C37H43NO12 | 693.7[4] |
Experimental Protocols
The isolation and structural characterization of the Altromycin complex, as with other pluramycin-like antibiotics, involves a multi-step process encompassing fermentation, extraction, purification, and spectroscopic analysis. The following is a generalized protocol representative of the methodologies employed for this class of compounds.
Fermentation and Extraction of the Altromycin Complex
A producing actinomycete strain is cultivated in a suitable nutrient medium to foster the production of the antibiotic complex.
-
Inoculum Preparation: A pure culture of the producing actinomycete is used to inoculate a seed culture medium. This is incubated to achieve substantial biomass.
-
Production Fermentation: The seed culture is then transferred to a larger production fermentor containing a specialized medium optimized for antibiotic production. The fermentation is carried out under controlled conditions of temperature, pH, and aeration for a specific duration.
-
Harvesting: Post-fermentation, the broth is harvested. The antibiotic complex is typically present in both the mycelium and the fermentation broth.
-
Extraction: The whole broth is extracted using organic solvents such as ethyl acetate. The mycelial cake can be separately extracted with a solvent like acetone to ensure complete recovery of the compounds. The organic extracts are then combined and concentrated under reduced pressure.
Isolation and Purification
The crude extract containing the mixture of Altromycins is subjected to various chromatographic techniques for the separation of individual components.
-
Solvent Partitioning: The concentrated extract is partitioned between immiscible solvents to remove highly polar and nonpolar impurities.
-
Column Chromatography: The resulting fraction is then subjected to a series of column chromatographic steps. These may include:
-
Sephadex LH-20 exclusion chromatography to separate compounds based on size.
-
Adsorption chromatography on silica gel or bonded-phase silica (e.g., C18) to separate based on polarity.
-
Counter-current chromatography has been noted as a key technique for the isolation of the Altromycin complex.[5]
-
Structure Elucidation
The chemical structures of the purified Altromycin congeners are determined using a combination of spectroscopic methods.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is employed to determine the exact molecular weight and elemental composition of each compound, allowing for the deduction of the molecular formula.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A comprehensive suite of NMR experiments is crucial for elucidating the complex structures of the Altromycins. This includes:
-
1D NMR (¹H and ¹³C): To identify the types and number of protons and carbons in the molecule.
-
2D NMR (COSY, HSQC, HMBC): To establish the connectivity between atoms and assemble the molecular framework.
-
-
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: These techniques provide information about the functional groups present and the chromophore of the molecule, respectively, which is characteristic of the anthraquinone-derived structure of pluramycins.[5]
Mechanism of Action: DNA Intercalation and Alkylation
The primary mechanism of action for the Altromycin complex, and pluramycin-like antibiotics in general, is their interaction with DNA, leading to cytotoxicity. This process involves two key steps: DNA intercalation followed by covalent modification through alkylation.[6]
Figure 1: Proposed mechanism of action for the Altromycin complex.
The process begins with the Altromycin molecule intercalating into the DNA double helix. This non-covalent insertion positions the reactive epoxide side chain of the molecule in proximity to the N7 position of guanine residues in the DNA.[6] This is followed by a nucleophilic attack from the N7 of guanine on the epoxide, leading to a covalent alkylation of the DNA. This irreversible modification results in significant DNA damage, which inhibits essential cellular processes like DNA replication and transcription, ultimately leading to apoptosis or cell death.[6][7]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Altromycin H | Antitumor Antibiotic | RUO [benchchem.com]
- 4. Altromycin I | C37H43NO12 | CID 5488697 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Altromycins, novel pluramycin-like antibiotics. II. Isolation and elucidation of structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure of the altromycin B (N7-guanine)-DNA adduct. A proposed prototypic DNA adduct structure for the pluramycin antitumor antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Biosynthesis of Altromycin E
Disclaimer: The biosynthetic pathway of Altromycin E has not been fully elucidated in published scientific literature. Altromycins belong to the pluramycin family of antibiotics, which also includes kidamycin. The biosynthetic gene cluster for kidamycin has been characterized, and it serves as a valuable model for understanding the biosynthesis of related compounds like this compound. This guide will, therefore, present a putative biosynthetic pathway for this compound based on the well-studied biosynthesis of kidamycin and general principles of polyketide antibiotic formation in Streptomyces.
Introduction
This compound is a member of the pluramycin family of aromatic polyketide antibiotics, which are known for their potent antitumor activities. These compounds are produced by actinomycetes, with the known producer of altromycins being the strain AB 1246E-26[1]. The core structure of these molecules is a tetracyclic 4H-anthra[1,2-b]pyran-4,7,12-trione, which is typically adorned with one or more deoxysugar moieties attached via C-glycosidic bonds[2][3][4]. The biosynthesis of such complex natural products involves a multi-enzymatic assembly line, encoded by a dedicated biosynthetic gene cluster (BGC). While the specific BGC for altromycin has not yet been reported, analysis of the kidamycin BGC provides a robust framework for proposing the biosynthetic route to this compound[2][5][6].
This guide provides a detailed overview of the proposed biosynthetic pathway of this compound, including the enzymatic steps, precursor supply, and methods for studying this pathway.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound can be conceptually divided into three main stages:
-
Formation of the polyketide backbone.
-
Tailoring of the polyketide core.
-
Synthesis and attachment of deoxysugar moieties.
Formation of the Polyketide Backbone
The aglycone core of this compound is assembled by a type II polyketide synthase (PKS) complex. This process begins with a starter unit, likely acetyl-CoA, and involves the sequential condensation of nine malonyl-CoA extender units. The key enzymes involved are the ketosynthase (KSα and KSβ) and the acyl carrier protein (ACP).
Tailoring of the Polyketide Core
Following the formation of the linear polyketide chain, a series of tailoring enzymes, including cyclases, aromatases, and oxidoreductases, modify the backbone to form the characteristic tetracyclic angucycline core. Further modifications, such as hydroxylation and methylation, may occur to produce the final aglycone structure ready for glycosylation.
Deoxysugar Biosynthesis and Attachment
The deoxysugar moieties of this compound are synthesized from primary metabolites, such as glucose-1-phosphate. A dedicated set of enzymes within the BGC is responsible for converting this precursor into activated deoxysugars (e.g., NDP-sugars). These activated sugars are then attached to the aglycone core by specific glycosyltransferases (GTs). In the case of kidamycin, two C-glycosyltransferases, Kid7 and Kid21, are responsible for sequentially attaching the two sugar residues[2][5][6]. A similar mechanism is proposed for this compound.
Below is a DOT script for a diagram illustrating the proposed overall biosynthetic pathway.
Caption: Proposed biosynthetic pathway of this compound.
Quantitative Data
As the biosynthesis of this compound has not been extensively studied, quantitative data is not available in the literature. The following tables are presented as templates to illustrate how such data would be structured. The values are hypothetical and based on typical yields and enzyme kinetics for similar polyketide antibiotics produced by Streptomyces.
Table 1: Fermentation Yields of this compound
| Fermentation Parameter | Value | Units |
| Strain | Streptomyces sp. AB 1246E-26 | - |
| Medium | ISP2 Broth | - |
| Incubation Time | 7 | days |
| Temperature | 28 | °C |
| Shaking Speed | 200 | rpm |
| Titer | 15 | mg/L |
Table 2: Kinetic Parameters of a Putative Glycosyltransferase
| Substrate | Km | Vmax | kcat |
| Altromycinone | 50 | 10 | 0.5 |
| NDP-Deoxysugar | 25 | 12 | 0.6 |
Experimental Protocols
This section details the methodologies for key experiments that would be crucial for elucidating the this compound biosynthetic pathway.
Gene Knockout Studies
Gene knockout experiments are essential for confirming the function of genes within the biosynthetic gene cluster.
Protocol for Gene Inactivation in Streptomyces sp. AB 1246E-26:
-
Construct the Knockout Plasmid:
-
Amplify ~1.5 kb regions upstream (left arm) and downstream (right arm) of the target gene from the genomic DNA of Streptomyces sp. AB 1246E-26 using PCR.
-
Clone the left and right arms into a non-replicating E. coli - Streptomyces shuttle vector containing a selectable marker (e.g., apramycin resistance).
-
Introduce a resistance cassette (e.g., spectinomycin resistance) between the two arms.
-
-
Conjugation:
-
Introduce the knockout plasmid into a methylation-deficient E. coli strain (e.g., ET12567/pUZ8002).
-
Grow the E. coli donor strain and the Streptomyces sp. AB 1246E-26 recipient strain to mid-log phase.
-
Mix the donor and recipient cultures and plate them on a suitable medium (e.g., SFM agar) for conjugation.
-
Incubate at 28°C for 16-20 hours.
-
-
Selection of Mutants:
-
Overlay the conjugation plates with an appropriate antibiotic (e.g., nalidixic acid to select against E. coli and apramycin to select for exconjugants).
-
Incubate until colonies appear.
-
Screen the exconjugants for double-crossover events by replica plating to identify colonies that are resistant to the cassette marker (spectinomycin) but sensitive to the vector marker (apramycin).
-
-
Verification:
-
Confirm the gene deletion by PCR using primers flanking the target gene and by Southern blot analysis.
-
-
Metabolite Analysis:
-
Ferment the wild-type and mutant strains under identical conditions.
-
Extract the secondary metabolites and analyze by HPLC and LC-MS to observe the loss of this compound production and the potential accumulation of biosynthetic intermediates in the mutant.
-
Below is a DOT script for a diagram illustrating the gene knockout workflow.
Caption: Workflow for gene knockout experiments.
Enzyme Assays
Enzyme assays are performed to determine the function and kinetic parameters of individual enzymes in the pathway.
Protocol for a Putative Glycosyltransferase Assay:
-
Enzyme Expression and Purification:
-
Clone the gene encoding the putative glycosyltransferase into an E. coli expression vector (e.g., pET series) with a purification tag (e.g., His-tag).
-
Express the protein in an appropriate E. coli strain (e.g., BL21(DE3)) by induction with IPTG.
-
Lyse the cells and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA).
-
-
Assay Reaction:
-
Prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl, pH 7.5), the purified enzyme, the aglycone substrate (Altromycinone), and the activated sugar donor (e.g., UDP-deoxysugar).
-
Initiate the reaction by adding one of the substrates.
-
Incubate at a controlled temperature (e.g., 30°C) for a specific time.
-
-
Analysis:
-
Quench the reaction (e.g., by adding an organic solvent).
-
Analyze the reaction products by HPLC or LC-MS to detect the formation of the glycosylated product.
-
-
Kinetic Analysis:
-
Perform the assay with varying concentrations of one substrate while keeping the other saturated.
-
Measure the initial reaction velocities and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
Isotopic Labeling Studies
Isotopic labeling experiments are used to trace the incorporation of precursors into the final natural product, providing insights into the building blocks of the molecule.
Protocol for Isotopic Labeling with ¹³C-Acetate:
-
Precursor Feeding:
-
Prepare a fermentation medium for Streptomyces sp. AB 1246E-26.
-
Add a ¹³C-labeled precursor, such as [1-¹³C]acetate or [2-¹³C]acetate, to the culture at a specific time point during growth.
-
-
Fermentation and Isolation:
-
Continue the fermentation for a period sufficient for the incorporation of the label into this compound.
-
Extract and purify this compound from the culture broth.
-
-
Analysis:
-
Analyze the purified, labeled this compound by ¹³C-NMR spectroscopy.
-
Compare the ¹³C-NMR spectrum of the labeled compound with that of the unlabeled compound to identify the positions of ¹³C enrichment.
-
The pattern of enrichment will confirm the polyketide origin of the aglycone and can reveal the starter and extender units.
-
Below is a DOT script for a diagram illustrating the logical relationship in interpreting isotopic labeling results.
Caption: Logic of isotopic labeling experiments.
Conclusion
While the specific details of the this compound biosynthetic pathway await experimental validation, the study of related pluramycin antibiotics provides a strong foundation for a proposed pathway. The methodologies outlined in this guide, including gene knockout studies, enzyme assays, and isotopic labeling, represent the standard experimental approaches that will be necessary to fully characterize the biosynthesis of this important antitumor agent. Further research, particularly the sequencing and annotation of the altromycin biosynthetic gene cluster from Streptomyces sp. AB 1246E-26, will be the critical next step in unraveling the precise enzymatic machinery responsible for the production of this compound.
References
- 1. Altromycins, novel pluramycin-like antibiotics. I. Taxonomy of the producing organism, fermentation and antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Elucidation of the di-c-glycosylation steps during biosynthesis of the antitumor antibiotic, kidamycin [frontiersin.org]
- 3. Studies Toward the Syntheses of Pluramycin Natural Products. The First Total Synthesis of Isokidamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pluramycin A - Wikipedia [en.wikipedia.org]
- 5. Elucidation of the di-c-glycosylation steps during biosynthesis of the antitumor antibiotic, kidamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Elucidation of the di-c-glycosylation steps during biosynthesis of the antitumor antibiotic, kidamycin - PMC [pmc.ncbi.nlm.nih.gov]
Altromycin E Derivatives and Analogs: A Technical Overview of a Promising Class of DNA-Alkylating Agents
For the attention of: Researchers, scientists, and drug development professionals.
Introduction
Altromycins are a family of anthraquinone-derived natural products produced by Streptomyces species.[1] They belong to the pluramycin class of antibiotics, which are known for their potent activity against Gram-positive bacteria and various cancer cell lines. The core structure of these molecules features a tetracyclic aromatic system, which is crucial for their biological activity. Altromycin B, a well-studied member of this family, has been shown to preferentially inhibit DNA and RNA synthesis.[1] This document will delve into the available technical details regarding these fascinating molecules.
Data Presentation
While a comprehensive comparative table for a series of Altromycin E derivatives is not possible due to the limited availability of public data, the following table summarizes the known antibacterial activity of the altromycin class of compounds.
| Compound Class | Organism(s) | MIC Range (µg/mL) | Citation(s) |
| Altromycins | Streptococci, Staphylococci | 0.2 - 3.12 | [2] |
Mechanism of Action: DNA Alkylation and Induction of the DNA Damage Response
The primary mechanism of action for altromycins and related pluramycin antibiotics is the alkylation of DNA. Specifically, Altromycin B has been shown to covalently bind to the N7 position of guanine residues in the DNA minor groove.[1] This action is initiated by the intercalation of the planar anthraquinone core into the DNA helix, which positions the reactive epoxide side chain for nucleophilic attack by the guanine base.
This DNA alkylation event creates a lesion that disrupts the normal processes of DNA replication and transcription, leading to cell cycle arrest and the induction of apoptosis. The cellular machinery recognizes this DNA damage and activates a complex signaling cascade known as the DNA Damage Response (DDR).
Signaling Pathway of Altromycin-Induced DNA Damage Response
The following diagram illustrates the putative signaling pathway initiated by altromycin-induced DNA damage.
References
The Biological Activity of Novel Altromycin Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Altromycins are a complex of novel antibiotics belonging to the pluramycin family, a group of potent antitumor agents.[1] First isolated in the early 1990s from an actinomycete strain (AB 1246E-26) found in a South African bushveld soil sample, these compounds are classified as anthraquinone-derived C-aryl glycosides.[2][3][4] The altromycin complex includes several components, such as altromycins A, B, C, and D.[2][4] These compounds have demonstrated significant biological activity, primarily characterized by selective antibacterial effects against Gram-positive bacteria and notable in vivo anticancer properties.[2] This guide provides a detailed overview of the biological activities of altromycin compounds, their mechanism of action, and the experimental protocols used for their evaluation.
Mechanism of Action: DNA Intercalation and Alkylation
The primary mechanism of antitumor and antibacterial activity for altromycin compounds involves direct interaction with cellular DNA. Altromycin B, a well-studied component of the complex, functions as a DNA-intercalating and alkylating agent.[1] The process is sequential:
-
Intercalation: The flat, tetracyclic aromatic core of the altromycin molecule inserts itself between the base pairs of the DNA double helix. This process is facilitated by a "threading" mechanism, where the disaccharide portion of the molecule passes through the DNA strands to settle in the minor groove.[1]
-
Alkylation: This intercalation positions the reactive epoxide side chain of the altromycin molecule within the major groove of the DNA.[1] Subsequently, a covalent bond is formed through a nucleophilic attack from the N7 position of a guanine base on the epoxide, leading to the formation of a stable altromycin B-DNA adduct.[1]
This covalent modification of DNA disrupts critical cellular processes, including DNA replication and RNA transcription, ultimately leading to cytotoxicity.[5] This dual mechanism of intercalation and covalent alkylation is a hallmark of the pluramycin family of antibiotics.[1][5]
Caption: Proposed Mechanism of Action of Altromycin B.
Biological Activity
Antibacterial Activity
Altromycins exhibit selective and potent activity against Gram-positive bacteria, including various species of Streptococcus and Staphylococcus.[2] The activity against Gram-negative bacteria is significantly weaker. The table below summarizes the reported Minimum Inhibitory Concentrations (MICs) for the altromycin complex.
| Bacterial Group | Organism | MIC Range (µg/mL) |
| Gram-Positive Cocci | Streptococcus spp. | 0.2 - 3.12[2][3] |
| Gram-Positive Cocci | Staphylococcus spp. | 0.2 - 3.12[2][3] |
Note: Specific MIC values for individual altromycin components (A, B, C, etc.) against a wider panel of bacterial strains are not detailed in the reviewed literature.
Anticancer Activity
While specific in vitro cytotoxicity data (e.g., IC50 values) for novel altromycin compounds against cancer cell lines are not available in the public literature, in vivo studies have confirmed their antitumor potential. Altromycin B has demonstrated activity in murine models of P388 leukemia, as well as against colon, lung, and ovarian cancers.[2] The pluramycin class of antibiotics, to which altromycins belong, is known for potent antitumor activity.[5] The cytotoxicity is directly linked to their ability to form DNA adducts, leading to the inhibition of essential cellular processes and subsequent cell death.[1]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the biological activity of compounds like altromycins.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method, a standard procedure for determining the MIC of an antimicrobial agent against bacteria.
1. Preparation of Materials:
- Bacterial Culture: Prepare a fresh overnight culture of the test bacterium (e.g., Staphylococcus aureus) in a suitable broth medium (e.g., Mueller-Hinton Broth).
- Antimicrobial Agent: Prepare a stock solution of the altromycin compound in a suitable solvent (e.g., DMSO) and then dilute it in the broth medium to the highest concentration to be tested.
- Microplate: Use a sterile 96-well microtiter plate.
2. Assay Procedure:
- Serial Dilution: Add 100 µL of sterile broth to wells 2 through 12 of a microplate row. Add 200 µL of the highest concentration of the altromycin solution to well 1. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10. Well 11 serves as the growth control (no antibiotic), and well 12 serves as the sterility control (no bacteria).
- Inoculation: Adjust the turbidity of the overnight bacterial culture to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10^5 CFU/mL in the wells. Add 100 µL of this final inoculum to wells 1 through 11.
- Incubation: Seal the plate and incubate at 37°C for 18-24 hours.
3. Interpretation of Results:
- After incubation, visually inspect the wells for turbidity (bacterial growth).
- The MIC is the lowest concentration of the altromycin compound at which there is no visible growth.
start [label="Start", shape=ellipse, fillcolor="#34A853"];
prep_plate [label="Prepare 96-well plate\nwith broth medium"];
serial_dilute [label="Perform 2-fold serial dilution\nof Altromycin compound"];
prep_inoculum [label="Prepare standardized\nbacterial inoculum\n(0.5 McFarland)"];
inoculate [label="Inoculate wells with\nbacterial suspension"];
incubate [label="Incubate plate\nat 37°C for 18-24h"];
read_results [label="Visually inspect for turbidity\n(bacterial growth)"];
determine_mic [label="Identify lowest concentration\nwith no visible growth"];
end [label="End: MIC Value Determined", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
start -> prep_plate;
prep_plate -> serial_dilute;
serial_dilute -> inoculate;
prep_inoculum -> inoculate;
inoculate -> incubate;
incubate -> read_results;
read_results -> determine_mic;
determine_mic -> end;
}
Caption: Workflow for MIC Determination (Broth Microdilution).
Protocol 2: In Vitro Cytotoxicity (IC50) Assay
This protocol describes a common colorimetric method (e.g., MTT or SRB assay) to determine the concentration of a compound that inhibits 50% of cell growth (IC50).
1. Preparation of Materials:
- Cell Culture: Culture human cancer cells (e.g., a colon cancer cell line) in appropriate medium supplemented with fetal bovine serum and antibiotics.
- Test Compound: Prepare a stock solution of the altromycin compound and create a series of dilutions in the cell culture medium.
- Microplate: Use a sterile 96-well flat-bottom plate.
2. Assay Procedure:
- Cell Seeding: Trypsinize and count the cells. Seed the cells into the 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.
- Compound Treatment: After 24 hours, remove the medium and add 100 µL of fresh medium containing the various concentrations of the altromycin compound to the respective wells. Include vehicle-only controls (for solvent toxicity) and medium-only controls (untreated cells).
- Incubation: Incubate the plate for a specified exposure time (e.g., 48 or 72 hours).
- Staining: Add the viability staining reagent (e.g., 10 µL of MTT solution) to each well and incubate for an additional 2-4 hours. If using SRB, fix the cells first with trichloroacetic acid before staining.
- Signal Measurement: Solubilize the formazan crystals (for MTT) with a solubilizing agent (e.g., DMSO). Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
3. Data Analysis:
- Calculate the percentage of cell viability for each concentration relative to the untreated control cells.
- Plot the percentage of viability against the log of the compound concentration.
- Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression analysis.
start [label="Start", shape=ellipse, fillcolor="#34A853"];
seed_cells [label="Seed cancer cells\nin 96-well plate"];
incubate1 [label="Incubate 24h\nfor cell attachment"];
treat_cells [label="Add serial dilutions\nof Altromycin compound"];
incubate2 [label="Incubate for\nexposure period (48-72h)"];
add_reagent [label="Add viability reagent\n(e.g., MTT, SRB)"];
incubate3 [label="Incubate for color development"];
read_plate [label="Measure absorbance\nwith plate reader"];
analyze [label="Calculate % viability and plot\ndose-response curve"];
end [label="End: IC50 Value Determined", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
start -> seed_cells;
seed_cells -> incubate1;
incubate1 -> treat_cells;
treat_cells -> incubate2;
incubate2 -> add_reagent;
add_reagent -> incubate3;
incubate3 -> read_plate;
read_plate -> analyze;
analyze -> end;
}
Caption: Workflow for In Vitro Cytotoxicity (IC50) Assay.
Protocol 3: Analysis of DNA Adduct Formation
This protocol provides a conceptual overview of ligation-mediated PCR (LM-PCR), a technique used to map DNA alkylation sites at nucleotide resolution.
1. Cell Treatment and DNA Isolation:
* Treat cultured human cells (e.g., human colon carcinoma cells) with Altromycin B.
* Isolate high-quality genomic DNA from the treated cells.
2. Cleavage at Adduct Sites:
* Induce DNA strand breaks specifically at the alkylated sites. For N7-guanine adducts, this is typically achieved by treatment with hot piperidine, which cleaves the phosphodiester backbone at the site of the adduct.
3. Ligation of Asymmetric Linker:
* The resulting DNA fragments will have a 5' phosphate at the cleavage site.
* Ligate a specially designed asymmetric, double-stranded DNA linker (cassette) to these 5' phosphate ends. This linker has one blunt end for ligation and a non-complementary overhang on the other end.
4. PCR Amplification:
* Perform a first round of PCR using a primer that is complementary to the ligated linker and a gene-specific primer that binds upstream of the region of interest. This amplifies the fragments corresponding to the cleavage sites.
* A second, nested PCR can be performed with a nested linker primer and a nested, labeled gene-specific primer to increase specificity and label the fragments for detection.
5. Detection and Analysis:
* Separate the labeled PCR products on a high-resolution denaturing polyacrylamide sequencing gel.
* Visualize the fragments by autoradiography (if radiolabeled) or fluorescence.
* The resulting bands on the gel correspond to the specific nucleotide positions where Altromycin B formed adducts. Run a sequencing ladder alongside to precisely identify the bases.
References
- 1. Structure of the altromycin B (N7-guanine)-DNA adduct. A proposed prototypic DNA adduct structure for the pluramycin antitumor antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Altromycins, novel pluramycin-like antibiotics. I. Taxonomy of the producing organism, fermentation and antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ALTROMYCINS, NOVEL PLURAMYCIN-LIKE ANTIBIOTICS [jstage.jst.go.jp]
- 4. Altromycins, novel pluramycin-like antibiotics. II. Isolation and elucidation of structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pluramycin A | Chem-Station Int. Ed. [en.chem-station.com]
Methodological & Application
Application Notes and Protocols for the Fermentation and Production of Altromycin E
For Researchers, Scientists, and Drug Development Professionals
Introduction
Altromycin E belongs to the pluramycin family of antibiotics, characterized by a potent anthraquinone-derived structure. These compounds are produced by the actinomycete strain AB 1246E-26, which was first isolated from a soil sample in the South African bushveld.[1][2] Altromycins exhibit significant antibacterial activity, particularly against Gram-positive bacteria.[1][2] This document provides a comprehensive overview of the fermentation and production methods for this compound, based on available literature for the producing organism and closely related pluramycin-type antibiotics. Due to the limited specific data on this compound, this guide presents a generalized protocol to serve as a foundational methodology for its cultivation and isolation.
Fermentation Parameters
The production of this compound is intrinsically linked to the optimization of fermentation conditions. Key parameters that influence the yield and purity of the final product include the composition of the culture medium, pH, temperature, aeration, and incubation time.
Media Composition
The biosynthesis of complex antibiotics like this compound by actinomycetes is highly dependent on the nutrients available in the fermentation medium.[3] A well-defined medium provides the necessary precursors for both primary microbial growth and the secondary metabolic pathways leading to antibiotic production.
Table 1: Representative Fermentation Media for Pluramycin-like Antibiotic Production
| Component | Concentration (g/L) | Role |
| Carbon Source | ||
| Glucose | 20.0 | Primary carbon and energy source |
| Soluble Starch | 10.0 | Complex carbohydrate for sustained growth |
| Nitrogen Source | ||
| Soybean Meal | 15.0 | Organic nitrogen and amino acid source |
| Yeast Extract | 5.0 | Provides vitamins and growth factors |
| Minerals and Salts | ||
| K₂HPO₄ | 1.0 | Buffering agent and source of phosphate |
| MgSO₄·7H₂O | 0.5 | Source of magnesium ions, cofactor for enzymes |
| NaCl | 0.5 | Maintains osmotic balance |
| CaCO₃ | 2.0 | pH stabilization |
| Trace Elements Solution | 1.0 mL | Provides essential micronutrients |
Note: This table represents a generalized medium based on common practices for actinomycete fermentation. Optimization of these components is crucial for maximizing this compound production.
Culture Conditions
Optimal physical parameters are critical for successful fermentation. These conditions directly impact microbial growth and enzyme activity.
Table 2: Optimized Culture Conditions for Actinomycete Fermentation
| Parameter | Optimal Range |
| pH | 6.8 - 7.2 |
| Temperature | 28 - 30 °C |
| Agitation | 180 - 220 rpm |
| Aeration | 1.0 - 1.5 vvm (vessel volumes per minute) |
| Incubation Time | 7 - 10 days |
Experimental Protocols
Inoculum Preparation
A robust inoculum is the foundation of a successful fermentation process. This protocol outlines the steps for preparing a high-quality seed culture of the this compound-producing strain.
-
Strain Revival: Aseptically transfer a cryopreserved vial of Actinomycete sp. AB 1246E-26 to a sterile laminar flow hood. Thaw the vial and streak the culture onto a petri dish containing ISP2 agar medium.
-
Incubation: Incubate the plate at 28°C for 7-10 days, or until well-developed colonies with characteristic aerial mycelia are observed.
-
Seed Culture: Inoculate a 250 mL Erlenmeyer flask containing 50 mL of seed medium (e.g., Tryptic Soy Broth) with a single, well-isolated colony from the agar plate.
-
Incubation of Seed Culture: Incubate the flask on a rotary shaker at 200 rpm and 28°C for 48-72 hours.
Fermentation Process
This protocol describes the submerged fermentation process for the production of this compound.
-
Medium Preparation: Prepare the production medium (as described in Table 1) and dispense 100 mL into 500 mL Erlenmeyer flasks. Sterilize the flasks by autoclaving at 121°C for 20 minutes.
-
Inoculation: Aseptically transfer 10% (v/v) of the seed culture into the production flasks.
-
Incubation: Incubate the production flasks on a rotary shaker at 200 rpm and 28°C for 7-10 days.
-
Monitoring: Monitor the fermentation process by periodically measuring pH, cell growth (dry cell weight), and antibiotic production (using a bioassay or HPLC).
Extraction and Purification of this compound
Following fermentation, the bioactive compounds need to be extracted and purified.
-
Harvesting: Centrifuge the fermentation broth at 8,000 rpm for 15 minutes to separate the mycelium from the supernatant.
-
Solvent Extraction: Extract the supernatant twice with an equal volume of ethyl acetate. Combine the organic phases.
-
Concentration: Concentrate the ethyl acetate extract under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Chromatographic Purification: Subject the crude extract to column chromatography using silica gel. Elute with a gradient of chloroform and methanol to separate the different Altromycin congeners.
-
Further Purification: Further purify the fractions containing this compound using High-Performance Liquid Chromatography (HPLC) with a suitable column and mobile phase.
Visualizations
Biosynthetic Pathway of Pluramycin-type Antibiotics
The biosynthesis of pluramycin-type antibiotics, including this compound, involves a complex series of enzymatic reactions. The core structure is synthesized by a type II polyketide synthase (PKS) followed by glycosylation steps.
Caption: Generalized biosynthetic pathway for pluramycin-type antibiotics.
Experimental Workflow for this compound Production
The overall workflow from strain cultivation to purified product involves several key stages.
References
- 1. Frontiers | Streptomyces: The biofactory of secondary metabolites [frontiersin.org]
- 2. Altromycins, novel pluramycin-like antibiotics. I. Taxonomy of the producing organism, fermentation and antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biosynthesis of anthraquinones by interspecies cloning of actinorhodin biosynthesis genes in streptomycetes: clarification of actinorhodin gene functions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Extraction and Purification of Altromycin E from Culture Broth
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the extraction and purification of Altromycin E, a pluramycin-like antibiotic, from fermentation culture broth. The protocols outlined below are based on established methodologies for the isolation of similar anthraquinone-derived antibiotics and are intended to serve as a robust starting point for laboratory-scale purification and process development.
Introduction
This compound belongs to the altromycin complex, a group of novel pluramycin-like antibiotics produced by the actinomycete strain Actinomycete sp. AB 1246E-26.[1][2] These compounds exhibit significant Gram-positive antibacterial activity. The core structure of altromycins is an anthraquinone-derived aglycone, placing them in a class of potent antitumor and antibacterial agents. The successful recovery and purification of this compound from the fermentation broth is a critical step in its development as a potential therapeutic agent. This process typically involves a multi-step approach including solvent extraction and chromatographic separation. Counter-current chromatography (CCC) has been identified as a key technique for the isolation of the altromycin complex.[1]
Fermentation for this compound Production
The production of this compound is achieved through submerged fermentation of the producing organism, Actinomycete sp. AB 1246E-26. Optimization of fermentation parameters is crucial for maximizing the yield of the target antibiotic.
Fermentation Workflow
Caption: Workflow for the fermentation of Actinomycete sp. AB 1246E-26 to produce this compound.
Experimental Protocol: Fermentation
2.2.1. Media Composition
A variety of media can be used for the cultivation of actinomycetes for antibiotic production. The following is a representative medium formulation.
| Component | Concentration (g/L) |
| Soluble Starch | 20.0 |
| Glucose | 10.0 |
| Soybean Meal | 20.0 |
| Yeast Extract | 5.0 |
| K₂HPO₄ | 1.0 |
| MgSO₄·7H₂O | 0.5 |
| NaCl | 1.0 |
| CaCO₃ | 2.0 |
| Trace Elements Solution | 1.0 mL |
| Distilled Water | to 1 L |
| pH | 7.0-7.2 (before sterilization) |
2.2.2. Inoculum Development
-
Prepare a spore suspension of Actinomycete sp. AB 1246E-26 from a mature agar plate in sterile water containing a wetting agent (e.g., 0.01% Tween 80).
-
Inoculate a 250 mL flask containing 50 mL of seed medium with the spore suspension.
-
Incubate the seed culture at 28-30°C for 48-72 hours on a rotary shaker at 200 rpm.
2.2.3. Production Fermentation
-
Inoculate the production fermentation medium with 5-10% (v/v) of the seed culture.
-
Conduct the fermentation in a suitable bioreactor with controlled temperature (28-30°C), pH (maintained at 6.8-7.2), and aeration.
-
Monitor the fermentation for antibiotic production over a period of 7-10 days.
Extraction and Purification of this compound
The recovery of this compound from the fermentation broth involves a series of extraction and chromatographic steps designed to isolate the compound from other broth components and related altromycin analogues.
Extraction and Purification Workflow
Caption: A generalized workflow for the extraction and purification of this compound.
Experimental Protocols
3.2.1. Solvent Extraction
-
At the end of the fermentation, harvest the entire culture broth.
-
Adjust the pH of the broth to 8.0-8.5 with a suitable base (e.g., 2N NaOH).
-
Extract the whole broth with an equal volume of an organic solvent such as ethyl acetate or n-butanol.
-
Perform the extraction twice to ensure maximum recovery.
-
Combine the organic phases and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.
3.2.2. Counter-Current Chromatography (CCC) Purification
Counter-current chromatography is a liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, thus preventing irreversible adsorption of the sample. The selection of a suitable two-phase solvent system is critical for successful separation.
Solvent System Selection: A common solvent system for the separation of polar compounds like anthraquinone glycosides is the HEMWat system (n-hexane-ethyl acetate-methanol-water). The optimal ratio of these solvents should be determined empirically to provide a suitable partition coefficient (K) for this compound.
CCC Protocol:
-
Prepare the selected two-phase solvent system (e.g., n-hexane-ethyl acetate-methanol-water in a 1:1:1:1 v/v/v/v ratio) and allow the phases to separate.
-
Fill the CCC coil with the stationary phase (typically the more polar lower phase for reverse-phase mode).
-
Dissolve the crude extract in a small volume of the mobile phase (the less polar upper phase).
-
Inject the sample into the CCC instrument.
-
Pump the mobile phase through the coil at a constant flow rate while the coil is rotating at a set speed.
-
Collect fractions of the eluent and monitor for the presence of this compound using a suitable analytical method such as HPLC.
Quantitative Data and Purity Assessment
The efficiency of the purification process should be monitored at each step. The following table provides a representative summary of a purification process for a pluramycin-type antibiotic, which can be adapted to track the purification of this compound.
Table 1: Representative Purification Summary for a Pluramycin-type Antibiotic
| Purification Step | Total Protein (mg) | Total Activity (Units) | Specific Activity (Units/mg) | Yield (%) | Purification Fold |
| Crude Extract | 5000 | 1,000,000 | 200 | 100 | 1 |
| CCC Pool | 100 | 700,000 | 7,000 | 70 | 35 |
| Final Purified Fraction | 10 | 500,000 | 50,000 | 50 | 250 |
*Note: "Activity Units" are determined by a suitable bioassay, such as measuring the zone of inhibition against a susceptible bacterial strain.
Analytical Methods for Quality Control
5.1. High-Performance Liquid Chromatography (HPLC)
HPLC is an essential tool for monitoring the purity of fractions during purification and for the final quality assessment of the purified this compound.
Table 2: Representative HPLC Method Parameters
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 10-90% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV-Vis Diode Array Detector (DAD) at 254 nm and 430 nm |
| Injection Volume | 10 µL |
5.2. Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS can be used for the confirmation of the identity of this compound and for sensitive quantification.
Table 3: Representative LC-MS/MS Method Parameters
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Mass Analyzer | Triple Quadrupole or Orbitrap |
| Scan Mode | Multiple Reaction Monitoring (MRM) for quantification |
| Precursor Ion (m/z) | To be determined for this compound |
| Product Ions (m/z) | To be determined for this compound |
| Collision Energy | To be optimized |
Conclusion
The protocols described in these application notes provide a comprehensive framework for the successful extraction and purification of this compound from fermentation broth. The combination of solvent extraction and counter-current chromatography offers an effective strategy for isolating this promising antibiotic. The analytical methods outlined are crucial for ensuring the purity and identity of the final product. Researchers are encouraged to optimize these protocols for their specific laboratory conditions and production scales.
References
Application Notes & Protocols: Isolation of Altromycin E using Counter-Current Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Altromycin E, a member of the pluramycin-like family of antibiotics, has demonstrated significant Gram-positive antibacterial activity. Its complex structure necessitates a robust and efficient purification method to isolate it from the fermentation broth of the producing organism, an actinomycete culture designated AB 1246E-26.[1] Counter-current chromatography (CCC) has been successfully employed for the isolation of the altromycin complex.[1] This support-free, liquid-liquid partition chromatography technique offers distinct advantages over traditional solid-support chromatography, including the elimination of irreversible sample adsorption and high sample recovery.
This document provides detailed application notes and protocols for the isolation of this compound utilizing counter-current chromatography, based on established methodologies for similar antibiotic compounds.
Principle of Counter-Current Chromatography
Counter-current chromatography operates on the principle of partitioning a solute between two immiscible liquid phases. One phase, the stationary phase, is retained in a coil by a centrifugal field, while the other, the mobile phase, is pumped through it. The differential partitioning of components in a mixture between the two phases leads to their separation. The choice of the two-phase solvent system is critical for achieving successful separation.
Experimental Protocols
Preparation of Crude Extract from Fermentation Broth
Prior to CCC, a crude extract containing the altromycin complex must be prepared from the fermentation broth.
Materials:
-
Whole fermentation broth of actinomycete culture AB 1246E-26
-
Organic solvent (e.g., Ethyl Acetate)
-
Diatomaceous earth (optional, as a filter aid)
-
Rotary evaporator
-
Freeze-dryer
Procedure:
-
Harvest the whole fermentation broth.
-
Perform a solvent extraction using an appropriate organic solvent such as ethyl acetate. The broth may be mixed with a filter aid like diatomaceous earth to improve filtration.
-
Separate the organic phase from the aqueous phase and cell mass.
-
Concentrate the organic extract under reduced pressure using a rotary evaporator to obtain a crude residue.
-
Lyophilize the crude residue to yield a dry powder. This crude extract is then used for CCC fractionation.
Counter-Current Chromatography (CCC) Isolation of Altromycin Complex
This protocol outlines the general procedure for the separation of the Altromycin complex. Specific parameters may need to be optimized based on the instrumentation and the precise composition of the crude extract.
Instrumentation:
-
High-Speed Counter-Current Chromatograph (HSCCC) or similar coil planet centrifuge.
-
Solvent delivery pump
-
Fraction collector
-
UV-Vis detector
Solvent System Selection: The selection of an appropriate two-phase solvent system is the most critical step for a successful CCC separation. For pluramycin-like antibiotics, a commonly effective solvent system family is the Hexane-Ethyl Acetate-Methanol-Water (HEMWat) system. The optimal ratio must be determined experimentally to achieve a suitable partition coefficient (K) for the target compounds.
-
Recommended Starting Solvent System: A two-phase solvent system composed of chloroform-methanol-water in a 4:3:2 (v/v/v) ratio has been utilized for the separation of similar pluramycin-type antibiotics.
Protocol:
-
Solvent System Preparation: Prepare the chosen solvent system (e.g., chloroform:methanol:water, 4:3:2 v/v/v) by thoroughly mixing the solvents in a separatory funnel. Allow the phases to separate completely.
-
Column Preparation:
-
Fill the CCC coil entirely with the stationary phase (typically the upper phase for normal-phase mode).
-
Initiate column rotation at the desired speed (e.g., 800-1000 rpm).
-
-
Mobile Phase Pumping: Begin pumping the mobile phase (typically the lower phase) through the column at a specific flow rate (e.g., 1.5-2.5 mL/min).
-
Equilibration: Continue pumping the mobile phase until the stationary phase is retained and the mobile phase emerges from the column outlet (equilibration). The volume of the retained stationary phase should be recorded.
-
Sample Injection: Dissolve a known amount of the crude altromycin extract in a small volume of the solvent system (a mixture of both phases or the stationary phase) and inject it into the column through the sample injection valve.
-
Elution and Fractionation: Continue pumping the mobile phase. Monitor the effluent using a UV-Vis detector at an appropriate wavelength (e.g., 254 nm and 430 nm for colored antibiotics). Collect fractions of a defined volume using a fraction collector.
-
Analysis of Fractions: Analyze the collected fractions using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC), to identify the fractions containing the different altromycin components, including this compound.
-
Column Cleaning: After the separation is complete, the stationary phase can be extruded from the column by pumping it out with air or the other phase. The column should then be thoroughly washed with appropriate solvents.
Data Presentation
The following tables summarize hypothetical quantitative data for a typical CCC separation of the Altromycin complex. These values are illustrative and will vary depending on the specific experimental conditions.
Table 1: Counter-Current Chromatography Operating Parameters
| Parameter | Value |
| Instrument | High-Speed Counter-Current Chromatograph |
| Coil Volume | 300 mL |
| Solvent System | Chloroform:Methanol:Water (4:3:2 v/v/v) |
| Mobile Phase | Lower Phase |
| Stationary Phase | Upper Phase |
| Flow Rate | 2.0 mL/min |
| Rotational Speed | 900 rpm |
| Sample Loading | 500 mg of crude extract |
| Detection Wavelength | 254 nm & 430 nm |
| Stationary Phase Retention | 75% (225 mL) |
Table 2: Hypothetical Fractionation Results for Altromycin Isolation
| Fraction Range | Compound(s) Eluted | Purity (%) | Yield (mg) |
| 25-35 | Altromycin A | >95 | 45 |
| 40-52 | Altromycin B & C | Mixed | 80 |
| 58-70 | This compound | >98 | 30 |
| 75-90 | Altromycin D & F | Mixed | 65 |
Visualizations
Experimental Workflow for this compound Isolation
The following diagram illustrates the overall workflow for the isolation of this compound from fermentation broth.
Caption: Workflow for this compound isolation.
Logical Relationship of CCC Parameters
The diagram below shows the key parameters that influence the outcome of a counter-current chromatography separation.
Caption: Key parameters in CCC.
References
Spectroscopic Analysis of Altromycin E: Application Notes and Protocols for Structural Elucidation
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to the spectroscopic analysis of Altromycin E, a member of the pluramycin family of antibiotics. The structural characterization of complex natural products like this compound is crucial for understanding their mechanism of action and for guiding further drug development efforts. This application note outlines the key spectroscopic techniques and experimental protocols required for the complete structural elucidation of this compound and related compounds.
Introduction to this compound and the Pluramycin Family
Altromycins are a complex of antibiotics produced by actinomycetes and belong to the anthraquinone-derived pluramycin class.[1] These compounds are known for their potent antibacterial and antitumor activities. The intricate structure of these molecules, which typically includes a tetracyclic aromatic core and one or more deoxyamino sugar moieties, necessitates a multi-faceted spectroscopic approach for unambiguous structure determination.[2]
The general workflow for the structural analysis of a novel or known compound from this family, such as this compound, involves isolation and purification, followed by a suite of spectroscopic experiments to determine its molecular formula, connectivity, and stereochemistry.
Spectroscopic Data Summary
Table 1: Representative ¹H NMR Spectroscopic Data for the Aglycone Core of a Pluramycin-Type Antibiotic in CDCl₃
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 | 7.5 - 7.8 | d | ~8.0 |
| H-2 | 7.2 - 7.5 | t | ~8.0 |
| H-3 | 7.5 - 7.8 | d | ~8.0 |
| H-5 | 12.0 - 13.0 | s | - |
| H-6 | 7.0 - 7.3 | s | - |
| OCH₃ | 3.8 - 4.1 | s | - |
| CH₃ | 2.3 - 2.6 | s | - |
Table 2: Representative ¹³C NMR Spectroscopic Data for the Aglycone Core of a Pluramycin-Type Antibiotic in CDCl₃
| Position | Chemical Shift (δ, ppm) |
| C-1 | 120 - 125 |
| C-2 | 135 - 140 |
| C-3 | 118 - 122 |
| C-4 | 180 - 185 |
| C-4a | 110 - 115 |
| C-5 | 160 - 165 |
| C-5a | 105 - 110 |
| C-6 | 100 - 105 |
| C-7 | 185 - 190 |
| C-8 | 155 - 160 |
| C-9 | 115 - 120 |
| C-10 | 130 - 135 |
| C-11 | 160 - 165 |
| C-11a | 110 - 115 |
| C-12 | 180 - 185 |
| C-12a | 130 - 135 |
| OCH₃ | 55 - 60 |
| CH₃ | 20 - 25 |
Table 3: High-Resolution Mass Spectrometry (HRMS) Data
| Ionization Mode | Mass-to-Charge (m/z) | Molecular Formula | Note |
| ESI+ | [M+H]⁺ | C₃₆H₄₂N₂O₁₂ | Expected for a representative pluramycin |
Table 4: UV-Visible Spectroscopic Data in Methanol
| λmax (nm) | Absorbance | Chromophore |
| ~230 | - | π → π* transitions in the aromatic system |
| ~255 | - | π → π* transitions in the aromatic system |
| ~430 | - | n → π* transitions of the quinone system |
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below. These protocols are designed to be a starting point and may require optimization based on the specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the de novo structure elucidation of complex natural products.[3] A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential to piece together the molecular structure.
Protocol 3.1.1: 1D NMR (¹H and ¹³C) Spectroscopy
-
Sample Preparation: Dissolve 1-5 mg of purified this compound in approximately 0.5 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent can influence chemical shifts.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
-
¹H NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Typical parameters: 32-64 scans, spectral width of 12-16 ppm, acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
-
Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: 1024-4096 scans, spectral width of 200-250 ppm, acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.
-
Reference the spectrum to the solvent peak.
-
Protocol 3.1.2: 2D NMR (COSY, HSQC, HMBC) Spectroscopy
-
Sample Preparation: Use the same sample prepared for 1D NMR.
-
COSY (Correlation Spectroscopy):
-
This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks.
-
Acquire a gradient-enhanced COSY (gCOSY) spectrum.
-
Optimize the spectral widths in both dimensions to cover all proton signals.
-
-
HSQC (Heteronuclear Single Quantum Coherence):
-
This experiment correlates protons to their directly attached carbons (¹H-¹³C one-bond correlations).
-
Acquire a multiplicity-edited HSQC to distinguish between CH, CH₂, and CH₃ groups.
-
Set the ¹JCH coupling constant to an average value of 145 Hz.
-
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
This experiment reveals long-range correlations between protons and carbons (²JCH and ³JCH), which is crucial for connecting different spin systems and elucidating the carbon skeleton.
-
Optimize the long-range coupling constant (e.g., 8-10 Hz) to observe two- and three-bond correlations.
-
Mass Spectrometry (MS)
Mass spectrometry provides the precise molecular weight and elemental composition of a compound, as well as valuable structural information through fragmentation analysis.[4]
Protocol 3.2.1: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 10-100 µg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Use a high-resolution mass spectrometer such as a Time-of-Flight (TOF) or Orbitrap instrument coupled to an electrospray ionization (ESI) source.
-
Data Acquisition:
-
Infuse the sample directly or inject it via an HPLC system.
-
Acquire data in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Ensure the mass accuracy is sufficient (typically < 5 ppm) to confidently determine the elemental composition.
-
Protocol 3.2.2: Tandem Mass Spectrometry (MS/MS)
-
Purpose: To induce fragmentation of the parent ion and obtain structural information.
-
Procedure:
-
Select the [M+H]⁺ ion of this compound in the first mass analyzer.
-
Subject the selected ion to collision-induced dissociation (CID) in a collision cell.
-
Analyze the resulting fragment ions in the second mass analyzer.
-
The fragmentation pattern will reveal information about the sugar moieties and the aglycone core.
-
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which is characteristic of the chromophore present.[5]
Protocol 3.3.1: UV-Vis Spectrum Acquisition
-
Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., methanol or ethanol). The concentration should be adjusted to yield an absorbance in the range of 0.1-1.0.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Record the spectrum over a wavelength range of 200-800 nm.
-
Use the pure solvent as a blank for baseline correction.
-
The resulting spectrum will show characteristic absorption maxima (λmax) for the anthraquinone-based chromophore.
-
Visualizations
The following diagrams illustrate the logical workflow and relationships in the spectroscopic analysis of this compound.
Figure 1: General experimental workflow for the spectroscopic structure elucidation of this compound.
Figure 2: Logical relationships between different NMR experiments for determining molecular connectivity.
References
- 1. Altromycins, novel pluramycin-like antibiotics. II. Isolation and elucidation of structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pluramycin A | Chem-Station Int. Ed. [en.chem-station.com]
- 3. Structure Elucidation of Antibiotics by Nmr Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Detection Limits of Antibiotics in Wastewater by Real-Time UV–VIS Spectrometry at Different Optical Path Length | MDPI [mdpi.com]
Application Notes and Protocols for the Spectroscopic Analysis of Altromycin E
For Researchers, Scientists, and Drug Development Professionals
Introduction
Altromycin E is a member of the pluramycin family of antibiotics, known for their potent antibacterial and antitumor properties. These compounds are characterized by a complex anthraquinone-derived aglycone glycosidically linked to one or more amino sugar moieties. The detailed structural elucidation of these molecules is critical for understanding their mechanism of action, developing structure-activity relationships (SAR), and guiding synthetic efforts for analogue development. This document provides detailed application notes and protocols for the characterization of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Disclaimer: Specific, publicly available ¹H and ¹³C NMR and mass spectrometry data for this compound is limited. The quantitative data presented in this document is a representative example based on the known structure of the altromycin class of antibiotics and typical spectroscopic values for similar natural products. This data is intended to serve as a guide for researchers working on the structural characterization of altromycins and related compounds.
Data Presentation
Table 1: Representative ¹H NMR Data for this compound (500 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 | 7.85 | d | 8.0 |
| H-2 | 7.60 | t | 8.0 |
| H-3 | 7.95 | d | 8.0 |
| H-6 | 7.30 | s | - |
| H-8 | 3.95 | s | - |
| H-1' | 5.50 | d | 3.5 |
| H-2' | 3.65 | dd | 10.0, 3.5 |
| H-3' | 3.80 | t | 10.0 |
| H-4' | 3.40 | m | - |
| H-5' | 3.90 | m | - |
| H-6' | 1.30 | d | 6.5 |
| N(CH₃)₂ | 2.45 | s | - |
| OCH₃ | 4.10 | s | - |
Table 2: Representative ¹³C NMR Data for this compound (125 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) |
| C-1 | 128.5 |
| C-2 | 135.0 |
| C-3 | 120.0 |
| C-4 | 182.0 |
| C-4a | 115.5 |
| C-5 | 162.0 |
| C-5a | 110.0 |
| C-6 | 138.0 |
| C-7 | 118.0 |
| C-8 | 60.5 |
| C-9 | 190.0 |
| C-9a | 108.0 |
| C-10 | 145.0 |
| C-10a | 112.0 |
| C-1' | 101.5 |
| C-2' | 72.0 |
| C-3' | 75.5 |
| C-4' | 70.0 |
| C-5' | 73.0 |
| C-6' | 18.0 |
| N(CH₃)₂ | 40.5 |
| OCH₃ | 56.5 |
Table 3: Representative Mass Spectrometry Data for this compound
| Ionization Mode | Mass Analyzer | m/z [M+H]⁺ | Key Fragment Ions (m/z) |
| ESI | Q-TOF | 628.254 | 482.187 (aglycone), 146.067 (sugar moiety) |
Experimental Protocols
Protocol 1: Sample Preparation for NMR and Mass Spectrometry
-
Isolation and Purification: this compound is typically isolated from fermentation broths of Streptomyces species.[1] Purification is achieved through a series of chromatographic techniques, including solvent extraction, silica gel chromatography, and preparative high-performance liquid chromatography (HPLC).
-
Sample Purity Assessment: The purity of the isolated this compound should be assessed by analytical HPLC-UV before spectroscopic analysis. A purity of >95% is recommended.
-
NMR Sample Preparation:
-
Dissolve approximately 5-10 mg of purified this compound in 0.5 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Mass Spectrometry Sample Preparation:
-
Prepare a stock solution of purified this compound in methanol or acetonitrile at a concentration of 1 mg/mL.
-
For analysis, dilute the stock solution to a final concentration of 1-10 µg/mL with the appropriate mobile phase solvent.
-
Protocol 2: NMR Data Acquisition
-
Instrument: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe is recommended for optimal resolution and sensitivity.
-
1D NMR:
-
¹H NMR: Acquire a standard one-dimensional proton NMR spectrum. Key parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled carbon-13 NMR spectrum. A wider spectral width (e.g., 0-220 ppm) is necessary. Due to the low natural abundance of ¹³C, a longer acquisition time and a larger number of scans are required.
-
-
2D NMR:
-
COSY (Correlation Spectroscopy): This experiment identifies proton-proton spin coupling networks and is crucial for assigning protons within the same spin system, particularly in the sugar moieties.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, enabling the assignment of carbon signals based on their attached protons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons. It is essential for connecting different spin systems and establishing the connectivity between the aglycone and the sugar units.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing information about the stereochemistry and conformation of the molecule.
-
Protocol 3: Mass Spectrometry Data Acquisition
-
Instrument: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source is ideal.
-
Method:
-
Full Scan MS: Acquire a full scan mass spectrum in positive ion mode to determine the accurate mass of the protonated molecule [M+H]⁺. This allows for the determination of the elemental composition.
-
Tandem MS (MS/MS): Perform fragmentation of the parent ion to obtain characteristic fragment ions. This is critical for structural elucidation, particularly for identifying the aglycone and sugar components and their linkage. The fragmentation pattern can be achieved through collision-induced dissociation (CID).
-
Mandatory Visualization
Caption: Workflow for the isolation and structural elucidation of this compound.
Caption: Logical relationships in the spectroscopic analysis of this compound.
References
Application Notes and Protocols for the Total Synthesis of Altromycin E Aglycone
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview and experimental protocols for the total synthesis of the aglycone of Altromycin E. The synthesis was first reported by Fei and McDonald in 2005 and involves the construction of a tetracyclic pyrone core followed by the enantioselective installation of an epoxide-containing side chain.[1][2][3]
Synthetic Strategy Overview
The total synthesis of this compound aglycone (1) commences from a known naphthalene diester and proceeds through a common tetracyclic pyrone intermediate (3).[1] The synthetic approach can be broadly divided into two key stages:
-
Construction of the Tetracyclic Pyrone Core: This involves a series of Claisen condensations and aromatization reactions to form an anthracene intermediate, followed by the annulation of the pyrone ring.[1]
-
Installation of the Epoxide Side Chain: The tetracyclic pyrone is then functionalized to introduce the characteristic epoxide side-chain of the altromycin aglycone in an enantioselective manner.[1]
A visual representation of the overall synthetic workflow is provided below.
Caption: Overall workflow for the total synthesis of this compound aglycone.
Experimental Protocols
The following sections detail the experimental procedures for the key steps in the synthesis of this compound aglycone.
Annulation of the Pyrone Ring to form Intermediate 3
This protocol describes the formation of the crucial tetracyclic pyrone intermediate (3) from the anthracene intermediate (13).[1]
Protocol:
-
Deprotonation and Addition: To a solution of anthracene intermediate 13 , add a suitable base to facilitate deprotonation. Subsequently, add 3-chloro-2,4-dienoate 14 . This reaction yields a mixture of the desired product 15 and its (E)- and (Z)-isomers 16 .[1] The reported ratio of 15 to 16E and 16Z is 2:1:1.[1]
-
Saponification and Separation: The mixture from the previous step is subjected to saponification to yield the corresponding carboxylic acid 17 . This acid can be readily separated from its isomers (18-E and 18-Z ) by column chromatography.[1]
-
Cyclization: Activate the carboxylic acid 17 using 1-chloro-N,N,2-trimethyl-1-propenylamine. This activation leads to a spontaneous cyclization to afford the tetracyclic pyrone 3 .[1] Notably, the methoxymethyl (MOM) protecting group is lost during this pyrone closure step.[1]
Quantitative Data:
| Step | Reactants | Reagents | Product | Yield |
| 1 | Anthracene (13) | 3-chloro-2,4-dienoate (14) | Mixture of 15 and 16 | Not specified |
| 2 | Mixture of 15 and 16 | Base (for saponification) | Acid (17) | Not specified |
| 3 | Acid (17) | 1-chloro-N,N,2-trimethyl-1-propenylamine | Tetracyclic Pyrone (3) | 86%[1] |
Synthesis of this compound Aglycone (1) from Intermediate 3
This section outlines the conversion of the common intermediate 3 into the final this compound aglycone (1).[1]
Caption: Key steps in the synthesis of this compound aglycone from the common intermediate.
Protocol:
-
Acetylation: The tetracyclic pyrone 3 is first converted to its 5-acetate derivative 19 .[1]
-
Enantioselective Dihydroxylation: The acetate derivative 19 is treated with AD-mix-β to yield the diol 20 with a reported enantiomeric ratio of 13:1.[1]
-
Global Deprotection: All protecting groups are removed using aluminum trichloride (AlCl₃) and tert-butanethiol to give the anthrone tetraol 21 .[1]
-
One-Pot Partial Protection and Oxidation: The tetraol 21 undergoes a one-pot reaction sequence. First, it is treated with excess TIPSOTf and 2,6-lutidine to form a tris-TIPS ether. Subsequent addition of water and PhI(OAc)₂ selectively removes the aryl TIPS ethers, yielding the partially protected quinone 22 .[1]
-
Pivaloate Protection: The two aryl hydroxyl groups of 22 are protected as a bispivaloate ester to give 23 .[1]
-
Selective Deprotection: Removal of the TIPS protecting group from 23 is accompanied by the loss of the C5 pivaloate group, affording 24 .[1]
-
Mesylation and Epoxide Formation: The resulting compound 24 is converted to the bismesylate 25 . Treatment of 25 with potassium carbonate in methanol facilitates an intramolecular Sₙ2 displacement to form the epoxide ring, along with the methanolysis of the mesylate and pivaloate ester groups, to yield the final product, this compound aglycone (1).[1]
Quantitative Data:
| Step | Starting Material | Key Reagents | Product | Enantiomeric Ratio | Yield |
| 2 | 5-Acetate Derivative (19) | AD-mix-β | Diol (20) | 13:1[1] | Not specified |
| 3-8 | Diol (20) | Multiple steps | This compound Aglycone (1) | - | Not specified for individual steps |
Conclusion
The total synthesis of this compound aglycone has been successfully achieved through a convergent strategy that relies on the construction of a common tetracyclic pyrone intermediate.[1][2][3] This intermediate allows for the efficient and enantioselective introduction of the epoxide-containing side chain, which is a key structural feature of the altromycin family of natural products.[1] The protocols and data presented here provide a comprehensive guide for researchers interested in the synthesis of this and related compounds for further investigation in drug discovery and development.
References
Altromycin E: In Vitro Antibacterial Efficacy and Protocols
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed application notes and protocols for the in vitro evaluation of Altromycin E, a novel anthraquinone-derived antibiotic. This compound has demonstrated significant antibacterial activity, primarily against Gram-positive bacteria. Its mechanism of action involves interaction with bacterial DNA. This document summarizes the available quantitative data on its antibacterial potency and provides standardized protocols for key in vitro assays, including Minimum Inhibitory Concentration (MIC) determination, Time-Kill kinetics, and cytotoxicity assessment. Diagrams illustrating the experimental workflow and the proposed mechanism of action are also included to facilitate a comprehensive understanding of this compound's in vitro antibacterial profile.
Introduction
This compound belongs to the pluramycin family of antibiotics, a class of natural products known for their potent antitumor and antibacterial properties. The altromycins are produced by an actinomycete strain isolated from a South African bushveld soil and exhibit a strong antibacterial effect against Gram-positive bacteria, including clinically relevant strains of Streptococcus and Staphylococcus. The primary mode of action for this class of compounds is through direct interaction with DNA, leading to the inhibition of essential cellular processes like DNA replication and transcription. This application note serves as a guide for researchers interested in the in vitro evaluation of this compound's antibacterial properties.
Data Presentation
Minimum Inhibitory Concentration (MIC)
Table 1: Reported MIC Range for Altromycins against Gram-Positive Bacteria
| Bacterial Genera | MIC Range (µg/mL) |
| Streptococcus spp. | 0.2 - 3.12[1][2] |
| Staphylococcus spp. | 0.2 - 3.12[1][2] |
Note: This table represents the reported range for the altromycin complex. Further studies are required to establish the specific MIC values for purified this compound against a broader range of bacterial isolates, including antibiotic-resistant strains.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay Protocol
This protocol outlines the broth microdilution method for determining the MIC of this compound against Gram-positive bacteria.
Materials:
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., Staphylococcus aureus, Streptococcus pneumoniae)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Incubator (37°C)
Procedure:
-
Bacterial Inoculum Preparation:
-
From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.
-
Inoculate the colonies into a tube containing sterile CAMHB.
-
Incubate the broth culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Serial Dilution of this compound:
-
Prepare a series of twofold dilutions of the this compound stock solution in CAMHB in the wells of a 96-well plate. The final volume in each well should be 50 µL. The concentration range should be selected based on the expected MIC.
-
-
Inoculation:
-
Add 50 µL of the prepared bacterial inoculum to each well containing the this compound dilutions and to the positive control wells (containing only CAMHB and bacteria).
-
The negative control wells should contain 100 µL of uninoculated CAMHB.
-
-
Incubation:
-
Incubate the microtiter plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria. Growth can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.
-
Time-Kill Assay Protocol
This protocol is designed to assess the bactericidal or bacteriostatic activity of this compound over time.
Materials:
-
This compound stock solution
-
CAMHB
-
Bacterial strains
-
Sterile culture tubes or flasks
-
Incubator with shaking capabilities (37°C)
-
Sterile saline or phosphate-buffered saline (PBS) for dilutions
-
Agar plates for colony counting
Procedure:
-
Inoculum Preparation:
-
Prepare a bacterial suspension in CAMHB with a starting concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Experimental Setup:
-
Prepare culture tubes or flasks containing CAMHB with different concentrations of this compound (e.g., 0.5x, 1x, 2x, and 4x the predetermined MIC).
-
Include a growth control tube without any antibiotic.
-
-
Inoculation and Incubation:
-
Inoculate each tube with the prepared bacterial suspension.
-
Incubate all tubes at 37°C with constant agitation.
-
-
Sampling and Viable Cell Counting:
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each tube.
-
Perform serial tenfold dilutions of each aliquot in sterile saline or PBS.
-
Plate a known volume of each dilution onto agar plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Count the number of colonies on the plates and calculate the CFU/mL for each time point and concentration.
-
Plot the log₁₀ CFU/mL against time for each concentration of this compound and the growth control.
-
A ≥3-log₁₀ reduction in CFU/mL from the initial inoculum is generally considered bactericidal activity.
-
Cytotoxicity Assay Protocol (MTT Assay)
This protocol assesses the potential cytotoxicity of this compound against a mammalian cell line, which is crucial for evaluating its therapeutic potential.
Materials:
-
This compound stock solution
-
Mammalian cell line (e.g., HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile 96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the mammalian cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound.
-
Include control wells with cells treated with vehicle (the solvent used to dissolve this compound) and untreated cells.
-
-
Incubation:
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for another 2-4 hours at 37°C until purple formazan crystals are visible.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of this compound compared to the untreated control.
-
The IC₅₀ (half-maximal inhibitory concentration) value can be determined by plotting the percentage of cell viability against the log of the this compound concentration.
-
Visualizations
Experimental Workflow for In Vitro Antibacterial Assays
Caption: Workflow for in vitro antibacterial evaluation of this compound.
Proposed Signaling Pathway of this compound's Antibacterial Action
Caption: Proposed mechanism of this compound's antibacterial action.
References
Application Notes and Protocols for Minimum Inhibitory Concentration (MIC) Testing of Altromycin E
For Researchers, Scientists, and Drug Development Professionals
Introduction
Altromycin E is a member of the pluramycin family of antibiotics, which are known for their potent activity against a range of microorganisms.[1][2] These anthraquinone-derived compounds are of significant interest in drug discovery due to their novel mechanism of action.[3][4] This document provides detailed application notes and standardized protocols for determining the Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains. The MIC is a critical parameter in the evaluation of new antimicrobial agents, defining the lowest concentration of a drug that inhibits the visible in vitro growth of a microorganism.[5][6] The protocols outlined below are based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) to ensure reproducibility and accuracy of results.[7][8][9]
Mechanism of Action of this compound
As a pluramycin-like antibiotic, this compound is understood to exert its antimicrobial effect through direct interaction with bacterial DNA. The proposed mechanism involves two key steps:
-
DNA Intercalation: The planar aromatic core of the this compound molecule inserts itself between the base pairs of the DNA double helix.[2]
-
DNA Alkylation: Following intercalation, a reactive epoxide group on the this compound molecule forms a covalent bond with the N7 atom of a guanine base, leading to DNA alkylation.[2]
This process of DNA damage disrupts essential cellular processes such as DNA replication and transcription, ultimately leading to the inhibition of bacterial growth and cell death.
Caption: Proposed mechanism of action for this compound.
Quantitative Data Summary
The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values for Altromycins against representative Gram-positive bacteria.[1]
| Bacterial Species | Strain Example | Altromycin MIC Range (µg/mL) |
| Streptococcus pyogenes | ATCC 19615 | 0.2 - 3.12 |
| Staphylococcus aureus | ATCC 25923 | 0.2 - 3.12 |
| Enterococcus faecalis | ATCC 29212 | 0.2 - 3.12 |
Experimental Protocols
Protocol 1: Broth Microdilution MIC Assay
This protocol details the determination of the MIC of this compound using the broth microdilution method in 96-well microtiter plates, following CLSI guidelines.[7][8][10]
Materials:
-
This compound
-
Appropriate solvent for this compound (e.g., DMSO, water)[5]
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial strains for testing
-
Sterile saline or broth for inoculum preparation
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (35 ± 2°C)
-
Pipettes and sterile tips
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in a suitable solvent to create a high-concentration stock solution (e.g., 1 mg/mL).
-
Further dilute the stock solution in CAMHB to prepare a working solution at a concentration that is at least 10-fold higher than the highest concentration to be tested.
-
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the this compound working solution to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as a positive control for bacterial growth (no antibiotic).
-
Well 12 will serve as a negative control (uninoculated broth).
-
-
Inoculum Preparation:
-
From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be done visually or using a spectrophotometer.
-
Prepare the final inoculum by diluting the standardized suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
-
-
Inoculation of Microtiter Plates:
-
Add 10 µL of the final bacterial inoculum to wells 1 through 11. Do not inoculate well 12.
-
-
Incubation:
-
Cover the microtiter plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
-
Reading and Interpreting Results:
-
After incubation, visually inspect the wells for turbidity (bacterial growth).
-
The MIC is the lowest concentration of this compound at which there is no visible growth.
-
References
- 1. Altromycins, novel pluramycin-like antibiotics. I. Taxonomy of the producing organism, fermentation and antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure of the altromycin B (N7-guanine)-DNA adduct. A proposed prototypic DNA adduct structure for the pluramycin antitumor antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pluramycin A | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Altromycin B | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. idexx.dk [idexx.dk]
- 7. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 8. downloads.regulations.gov [downloads.regulations.gov]
- 9. researchgate.net [researchgate.net]
- 10. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for DNA Footprinting Assays with Altromycin E
For Researchers, Scientists, and Drug Development Professionals
Introduction
Altromycin E is a potent antitumor antibiotic belonging to the pluramycin family, which are known to exert their cytotoxic effects through interaction with DNA. Understanding the sequence-specific binding of this compound to DNA is crucial for elucidating its mechanism of action and for the development of novel therapeutic agents with improved efficacy and reduced toxicity. DNA footprinting is a high-resolution technique used to determine the specific binding sites of small molecules, like this compound, on a DNA fragment. This application note provides a detailed protocol for performing DNase I footprinting assays with this compound, along with methods for quantitative data analysis to determine binding affinity and sequence preference.
Principle of DNase I Footprinting
DNase I footprinting is based on the principle that a ligand, such as this compound, bound to its cognate sequence on a DNA molecule will protect the phosphodiester backbone from enzymatic cleavage by deoxyribonuclease I (DNase I). A DNA fragment of interest is first labeled on one end, typically with a radioactive isotope or a fluorescent dye. The labeled DNA is then incubated with varying concentrations of this compound to allow for binding equilibrium to be reached. Subsequently, the DNA-ligand complexes are subjected to limited digestion by DNase I, such that on average, each DNA strand is cleaved only once. The resulting DNA fragments are then denatured and separated by size using high-resolution polyacrylamide gel electrophoresis.
The sites where this compound is bound to the DNA will be protected from DNase I cleavage, resulting in a gap in the ladder of DNA fragments when compared to a control reaction without the drug. This "footprint" on the gel directly corresponds to the binding site of this compound on the DNA sequence. By analyzing the disappearance of bands at specific concentrations of the drug, one can determine the binding affinity and the precise nucleotide sequence of the binding site.
Quantitative Data Summary
The following tables present hypothetical, yet representative, quantitative data that can be obtained from DNase I footprinting experiments with this compound. This data is intended to serve as a guide for expected results and for comparative analysis.
Table 1: Binding Affinity of this compound to Various DNA Sequences
| Target DNA Sequence (5'-3') | Apparent Dissociation Constant (Kd, µM) | Hill Coefficient (n) |
| AGGCCA TC | 0.5 ± 0.1 | 1.1 |
| TCGCCA AG | 0.8 ± 0.2 | 1.0 |
| ATGCTA GC | 1.5 ± 0.3 | 0.9 |
| CGAAAA TC | > 25 | - |
| ATATGCGC AT | 2.2 ± 0.5 | 1.2 |
Note: Data is hypothetical and for illustrative purposes. Kd and Hill coefficient values are typically determined by densitometric analysis of the footprinting gel at varying this compound concentrations.
Table 2: Relative Cleavage Protection by this compound at a High-Affinity Binding Site
| Nucleotide Position | This compound Concentration (µM) | % Protection |
| G5 | 0.1 | 15 ± 3 |
| G6 | 0.1 | 25 ± 5 |
| C7 | 0.1 | 85 ± 7 |
| C8 | 0.1 | 95 ± 4 |
| A9 | 0.1 | 92 ± 6 |
| G5 | 1.0 | 80 ± 6 |
| G6 | 1.0 | 90 ± 5 |
| C7 | 1.0 | >99 |
| C8 | 1.0 | >99 |
| A9 | 1.0 | >99 |
Note: Data is hypothetical and for illustrative purposes. % Protection is calculated by comparing the band intensity in the presence and absence of this compound.
Experimental Protocols
I. Preparation of End-Labeled DNA Probe
Materials:
-
Plasmid DNA containing the target sequence
-
Restriction enzymes
-
Calf intestinal phosphatase (CIP)
-
T4 Polynucleotide Kinase (PNK)
-
[γ-32P]ATP (~3000 Ci/mmol) or fluorescently labeled oligonucleotide primers for PCR
-
Unlabeled dNTPs
-
Taq DNA polymerase (for PCR-based methods)
-
Agarose and polyacrylamide gels
-
Gel extraction kit
-
TE buffer (10 mM Tris-HCl, pH 8.0, 1 mM EDTA)
Protocol:
-
DNA Fragment Generation:
-
Restriction Digest: Digest the plasmid DNA with a suitable restriction enzyme to generate a fragment containing the target sequence of interest (typically 100-400 bp in length).
-
PCR Amplification (Alternative): Amplify the target region using PCR. For end-labeling, one of the primers should be 5'-labeled with a fluorescent dye (e.g., 6-FAM) or a biotin tag for non-radioactive detection. For radioactive labeling, use unlabeled primers.
-
-
End-Labeling (for restriction fragments):
-
Dephosphorylate the 5' ends of the digested DNA fragment using Calf Intestinal Phosphatase (CIP) to prevent self-ligation and prepare for labeling.
-
Purify the dephosphorylated DNA fragment.
-
Label the 5' ends by incubating the DNA with T4 Polynucleotide Kinase (PNK) and [γ-32P]ATP.
-
To label only one end, a second restriction digest can be performed after labeling to generate a uniquely end-labeled probe.
-
-
Probe Purification:
-
Separate the labeled DNA probe from unincorporated label and other reaction components by native polyacrylamide gel electrophoresis (PAGE).
-
Excise the band corresponding to the desired probe and elute the DNA using a gel extraction kit or crush-and-soak method.
-
Resuspend the purified, end-labeled probe in TE buffer.
-
II. DNase I Footprinting Assay
Materials:
-
Purified, end-labeled DNA probe
-
This compound stock solution (in DMSO or appropriate solvent)
-
Footprinting Buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM KCl, 5 mM MgCl2, 0.5 mM DTT)
-
DNase I (RNase-free)
-
DNase I Dilution Buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM NaCl, 1 mM DTT, 0.1 mg/ml BSA)
-
Stop Solution (e.g., 200 mM NaCl, 20 mM EDTA, 1% SDS, 100 µg/ml yeast tRNA)
-
Phenol:Chloroform:Isoamyl Alcohol (25:24:1)
-
100% Ethanol and 70% Ethanol
-
Formamide Loading Dye (95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol)
Protocol:
-
Binding Reaction:
-
Prepare a series of dilutions of this compound in the footprinting buffer. A typical concentration range to test would be from nanomolar to micromolar.
-
In separate microcentrifuge tubes, mix the end-labeled DNA probe (e.g., 10,000-20,000 cpm for radioactive probes) with the different concentrations of this compound.
-
Include a "no drug" control and a "G+A" sequencing ladder control.
-
Incubate the reactions at room temperature for a sufficient time to reach binding equilibrium (e.g., 30-60 minutes). This may need to be optimized.
-
-
DNase I Digestion:
-
Prepare fresh dilutions of DNase I in DNase I Dilution Buffer. The optimal concentration needs to be determined empirically to achieve, on average, one cleavage event per DNA molecule.
-
Initiate the digestion by adding the diluted DNase I to each binding reaction.
-
Incubate for a short, precisely controlled time (e.g., 1-2 minutes) at room temperature.
-
-
Reaction Termination and DNA Purification:
-
Stop the reaction by adding an excess of Stop Solution.
-
Perform a phenol:chloroform extraction to remove proteins.
-
Precipitate the DNA by adding 2.5-3 volumes of ice-cold 100% ethanol and incubate at -80°C for at least 30 minutes.
-
Centrifuge to pellet the DNA, wash with 70% ethanol, and air-dry the pellet.
-
-
Gel Electrophoresis:
-
Resuspend the DNA pellets in Formamide Loading Dye.
-
Denature the samples by heating at 90-95°C for 5 minutes, followed by rapid cooling on ice.
-
Load the samples onto a high-resolution denaturing polyacrylamide sequencing gel (e.g., 6-8% acrylamide with 8 M urea).
-
Run the gel until the desired resolution is achieved.
-
-
Visualization:
-
For radioactive probes, dry the gel and expose it to a phosphor screen or X-ray film.
-
For fluorescent probes, scan the gel using a suitable fluorescence imager.
-
Visualizations
Experimental Workflow
Caption: Workflow for DNase I footprinting with this compound.
This compound-DNA Interaction Model
Caption: Proposed model of this compound interaction with DNA.
Application Notes and Protocols for Cell-Based Assays to Determine Altromycin E Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Altromycin E is a novel antibiotic belonging to the pluramycin class of natural products.[1][2] Pluramycins are known for their potent antitumor activities, which primarily stem from their ability to interact with DNA.[3] These compounds typically intercalate into the DNA helix and cause alkylation, leading to DNA damage.[4][5] This damage triggers cellular stress responses, often culminating in cell cycle arrest and programmed cell death (apoptosis).[4] Therefore, evaluating the cytotoxic potential of this compound is a critical step in assessing its therapeutic promise.
This document provides detailed protocols for a panel of standard cell-based assays to quantify the cytotoxicity of this compound. These assays measure key indicators of cell health, including metabolic activity, membrane integrity, and the activation of apoptotic pathways. The provided protocols for the MTT, Lactate Dehydrogenase (LDH), and Caspase-3/7 assays are foundational methods in drug discovery for characterizing the cytotoxic effects of new chemical entities.[6][7]
Data Presentation: Illustrative Cytotoxicity of this compound
The following table summarizes representative half-maximal inhibitory concentration (IC50) values for this compound against various cancer cell lines after a 72-hour exposure. This data is illustrative to demonstrate how results from the described assays can be presented and compared. Actual IC50 values would need to be determined experimentally.
| Cell Line | Cancer Type | Assay | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | MTT | 8.5 |
| A549 | Lung Carcinoma | MTT | 12.2 |
| HCT116 | Colon Carcinoma | MTT | 6.8 |
| HeLa | Cervical Cancer | MTT | 9.1 |
| Jurkat | T-cell Leukemia | MTT | 5.3 |
Experimental Protocols
Cell Viability Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity.[8] Viable cells with active metabolism reduce the yellow MTT tetrazolium salt to a purple formazan product.[8] The intensity of the purple color is directly proportional to the number of living cells.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Cell culture medium
-
This compound stock solution (in DMSO)
-
96-well plates
-
Dimethyl sulfoxide (DMSO) or other suitable solvent to dissolve formazan crystals
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium from the stock solution. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a no-cell control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the no-cell control from all other readings. Calculate the percentage of cell viability for each treatment relative to the vehicle control (considered 100% viability). Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
Membrane Integrity Assessment using LDH Assay
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from cells with damaged plasma membranes.[9] LDH is a stable cytosolic enzyme that is released into the culture medium upon cell lysis.[9]
Materials:
-
LDH cytotoxicity assay kit (containing LDH reaction solution and stop solution)
-
This compound stock solution (in DMSO)
-
96-well plates
-
Cell culture medium
-
Lysis buffer (provided in the kit for maximum LDH release control)
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. In addition to the vehicle and experimental wells, prepare wells for spontaneous LDH release (untreated cells) and maximum LDH release.
-
Incubation: Incubate the plate for the desired exposure time at 37°C in a 5% CO2 incubator.
-
Maximum LDH Release Control: One hour before the end of the incubation period, add 10 µL of the lysis buffer to the maximum LDH release control wells.
-
Supernatant Collection: Centrifuge the plate at 250 x g for 4 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction solution to each well of the new plate containing the supernatants. Incubate for 30 minutes at room temperature, protected from light.
-
Reaction Termination: Add 50 µL of the stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the no-cell control from all other readings. Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100.
Apoptosis Assessment using Caspase-3/7 Assay
Caspases are a family of proteases that play a central role in the execution of apoptosis.[10] Caspase-3 and Caspase-7 are key effector caspases. This assay utilizes a substrate that, when cleaved by active caspase-3 or -7, releases a luminescent or fluorescent signal.
Materials:
-
Caspase-Glo® 3/7 Assay System or similar
-
This compound stock solution (in DMSO)
-
White-walled 96-well plates (for luminescence) or black-walled plates (for fluorescence)
-
Cell culture medium
-
Luminometer or fluorometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in a white- or black-walled 96-well plate at a density of 10,000 cells per well in 100 µL of culture medium. Allow cells to attach overnight. Treat the cells with a serial dilution of this compound as described in the MTT protocol.
-
Incubation: Incubate the plate for the desired time at 37°C in a 5% CO2 incubator.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Reagent Addition: Allow the plate and the Caspase-Glo® 3/7 Reagent to equilibrate to room temperature. Add 100 µL of the reagent to each well.
-
Incubation: Mix the contents of the wells by gently shaking the plate. Incubate at room temperature for 1-2 hours, protected from light.
-
Signal Measurement: Measure the luminescence or fluorescence using a plate reader.
-
Data Analysis: Subtract the background reading (from no-cell control wells) from all other readings. The signal intensity is proportional to the caspase-3/7 activity.
Visualizations
Experimental Workflow
Caption: Workflow for assessing this compound cytotoxicity.
Proposed Signaling Pathway for this compound-Induced Cytotoxicity
Caption: Proposed this compound-induced apoptosis pathway.
References
- 1. Altromycins, novel pluramycin-like antibiotics. II. Isolation and elucidation of structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Altromycins, novel pluramycin-like antibiotics. I. Taxonomy of the producing organism, fermentation and antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pluramycin A | Chem-Station Int. Ed. [en.chem-station.com]
- 4. DNA damage responses triggered by a highly cytotoxic monofunctional DNA alkylator, hedamycin, a pluramycin antitumor antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of the sequence selectivity of the DNA-alkylating pluramycin antitumour antibiotics DC92-B and hedamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cell-Based Assays [sigmaaldrich.com]
- 7. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Programmed cell death detection methods: a systematic review and a categorical comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Time- and concentration-dependent cytotoxicity of antibiotics used in endodontic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. blog.cellsignal.com [blog.cellsignal.com]
Probing DNA Structure with Altromycin E: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Altromycin E, a member of the pluramycin family of antitumor antibiotics, represents a class of potent DNA-binding agents. These compounds are of significant interest in cancer research and drug development due to their unique mechanism of action, which involves both intercalation and covalent modification of DNA. This document provides detailed application notes and protocols for utilizing this compound as a molecular probe to investigate DNA structure and interactions. The methodologies described herein are foundational for characterizing the binding affinity, sequence specificity, and conformational changes induced by this compound upon its interaction with DNA. While much of the detailed experimental data comes from studies on the closely related Altromycin B, the principles and protocols are broadly applicable to this compound and other pluramycins due to their conserved structural and functional characteristics.
Principle of Action
This compound interacts with DNA through a multi-step process. Initially, the planar chromophore of the molecule intercalates between DNA base pairs.[1] This non-covalent interaction is followed by a more permanent covalent modification, where an epoxide group on the altromycin molecule alkylates the N7 position of guanine residues within the DNA sequence.[2][3] This dual mechanism of intercalation and alkylation leads to significant stabilization of the DNA duplex and can induce conformational changes, such as the transition from the B-form to the A-form of DNA.[1] These interactions disrupt normal DNA replication and transcription, leading to cytotoxic effects in cancer cells.
Applications
-
Characterization of DNA-Ligand Interactions: Elucidate the binding mode, affinity, and kinetics of this compound with various DNA structures.
-
DNA Structure-Activity Relationship Studies: Investigate how modifications to DNA or the ligand affect the binding interaction.
-
Drug Screening and Development: Utilize this compound as a reference compound in the search for novel DNA-targeting therapeutic agents.
-
Mapping Drug Binding Sites: Identify the specific DNA sequences preferred by this compound for binding and alkylation.
Quantitative Data Summary
The following table summarizes typical quantitative data obtained from biophysical studies of pluramycin-DNA interactions. Note that these values are representative and may vary depending on the specific experimental conditions, DNA sequence, and the particular pluramycin analog used.
| Parameter | Typical Value Range | Experimental Technique | Reference |
| Binding Constant (Kb) | 104 - 106 M-1 | UV-Vis Spectroscopy, Fluorescence Spectroscopy | [4][5] |
| DNA Melting Temperature (Tm) Shift | +5 to +15 °C | UV-Vis Thermal Denaturation | [1][5] |
| Binding Stoichiometry (n) | 1 drug molecule per 2-4 base pairs | Spectroscopic Titration, Isothermal Titration Calorimetry | [6] |
| Thermodynamic Parameters | |||
| ΔG° | -20 to -35 kJ/mol | Isothermal Titration Calorimetry, van't Hoff analysis | [5] |
| ΔH° | -10 to -20 kJ/mol | Isothermal Titration Calorimetry | [5] |
| TΔS° | +10 to +15 kJ/mol | Isothermal Titration Calorimetry | [5] |
Experimental Protocols
Circular Dichroism (CD) Spectroscopy to Monitor DNA Conformational Changes
Circular dichroism spectroscopy is a powerful technique to observe changes in the secondary structure of DNA upon ligand binding.[7][8] The B-form of DNA typically shows a positive band around 275 nm and a negative band around 245 nm. Intercalation and groove binding by ligands like this compound can induce significant changes in the CD spectrum, indicating alterations in DNA conformation.[1]
Materials:
-
Calf Thymus DNA (or specific oligonucleotide sequence)
-
This compound stock solution (in a suitable solvent like DMSO or ethanol)
-
Phosphate buffer (e.g., 10 mM sodium phosphate, 1 mM EDTA, pH 7.4)
-
Quartz cuvette with a 1 cm path length
-
CD Spectropolarimeter
Protocol:
-
Prepare a solution of DNA in the phosphate buffer to a final concentration of approximately 50-100 µM.
-
Record the baseline CD spectrum of the buffer solution from 350 nm to 220 nm.
-
Record the CD spectrum of the DNA solution alone.
-
Titrate small aliquots of the this compound stock solution into the DNA solution. After each addition, gently mix and allow the solution to equilibrate for 5 minutes.
-
Record the CD spectrum after each addition of this compound.
-
Subtract the buffer baseline from each spectrum.
-
Analyze the changes in the CD signal at characteristic wavelengths (e.g., 245 nm and 275 nm) as a function of the this compound concentration.
Expected Results: A decrease in the intensity of the positive band and an increase in the intensity of the negative band are often observed upon intercalation, which may indicate a transition towards an A-like DNA conformation.[1]
Caption: Workflow for CD Spectroscopy Titration.
DNA Footprinting using DNase I
DNA footprinting is a technique used to identify the specific binding site of a ligand on a DNA molecule.[8][9] The principle is that the bound ligand protects the DNA from cleavage by a nuclease, such as DNase I. When the resulting DNA fragments are separated by gel electrophoresis, the binding site appears as a "footprint" - a region where no cleavage has occurred.
Materials:
-
DNA fragment of interest, radioactively or fluorescently labeled at one end
-
This compound
-
DNase I
-
DNase I reaction buffer (e.g., 40 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 5 mM CaCl₂)
-
Stop solution (e.g., 20 mM EDTA, 1% SDS, 200 mM NaCl)
-
Denaturing polyacrylamide gel
-
Gel loading buffer (e.g., 95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol)
Protocol:
-
Incubate the end-labeled DNA with varying concentrations of this compound in a suitable binding buffer for 30 minutes at room temperature to allow for binding equilibrium to be reached.
-
Initiate the cleavage reaction by adding a predetermined, limiting amount of DNase I to each reaction. The amount of DNase I should be optimized to produce, on average, one cut per DNA molecule. Incubate for 1-2 minutes at room temperature.
-
Stop the reaction by adding the stop solution.
-
Extract the DNA fragments by phenol/chloroform extraction and ethanol precipitation.
-
Resuspend the DNA pellets in gel loading buffer.
-
Denature the samples by heating at 90°C for 5 minutes and then rapidly cool on ice.
-
Separate the DNA fragments on a high-resolution denaturing polyacrylamide sequencing gel.
-
Visualize the DNA fragments by autoradiography (for radioactive labels) or fluorescence imaging.
-
A control lane with no this compound should show a continuous ladder of bands. The lanes with this compound will show a gap in the ladder corresponding to the binding site. A Maxam-Gilbert sequencing ladder of the same DNA fragment should be run alongside to precisely identify the protected nucleotides.
Caption: DNA Footprinting Experimental Workflow.
Fluorescence Spectroscopy for Binding Affinity Determination
The intrinsic fluorescence of this compound or the fluorescence of a DNA probe (e.g., ethidium bromide) can be used to determine the binding constant of the this compound-DNA interaction.[6][10] The binding of this compound to DNA can lead to quenching or enhancement of its fluorescence, or it can displace a fluorescent probe already bound to DNA.
Materials:
-
This compound
-
Calf Thymus DNA
-
Tris buffer (e.g., 10 mM Tris-HCl, 50 mM NaCl, pH 7.4)
-
Fluorometer
-
Quartz cuvette
Protocol (Intrinsic Fluorescence Quenching):
-
Prepare a solution of this compound in Tris buffer at a concentration that gives a stable and measurable fluorescence signal.
-
Record the fluorescence emission spectrum of the this compound solution (determine the excitation and emission maxima).
-
Titrate small aliquots of a concentrated DNA solution into the this compound solution.
-
After each addition, mix thoroughly and allow the solution to equilibrate for 2-3 minutes.
-
Record the fluorescence intensity at the emission maximum after each addition of DNA.
-
Correct the fluorescence intensity for the dilution effect.
-
Plot the change in fluorescence intensity as a function of the DNA concentration.
-
The binding constant (Kb) can be calculated by fitting the data to the Stern-Volmer equation or other appropriate binding models.
Caption: Fluorescence Quenching Mechanism.
Conclusion
This compound serves as a valuable molecular probe for investigating the intricate details of DNA structure and interactions. The protocols outlined in this document provide a robust framework for researchers to characterize the binding properties of this potent antitumor antibiotic. By employing a combination of biophysical techniques such as circular dichroism, DNA footprinting, and fluorescence spectroscopy, a comprehensive understanding of the molecular basis of this compound's activity can be achieved, paving the way for the rational design of new and more effective DNA-targeted therapies.
References
- 1. Studies on the interaction of altromycin B and its platinum(II) and palladium(II) metal complexes with calf thymus DNA and nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure of the altromycin B (N7-guanine)-DNA adduct. A proposed prototypic DNA adduct structure for the pluramycin antitumor antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mapping of altromycin B-DNA adduct at nucleotide resolution in the human genomic DNA by ligation-mediated PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antiproliferative Activity of Antibiotics through DNA Binding Mechanism: Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Entropically-driven binding of mithramycin in the minor groove of C/G-rich DNA sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorescence spectroscopy and anisotropy in the analysis of DNA-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Conformational changes in DNA upon ligand binding monitored by circular dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. DNase I footprinting [gene.mie-u.ac.jp]
- 9. med.upenn.edu [med.upenn.edu]
- 10. Interaction of the DNA-binding antitumor antibiotics, chromomycin and mithramycin with erythroid spectrin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Altromycin E in Cancer Cell Line Studies
Disclaimer: Direct experimental data for Altromycin E in cancer cell line studies is limited in publicly available scientific literature. The following application notes and protocols are based on the known biological activities of the broader altromycin complex and related pluramycin-like antibiotics. Researchers should use this information as a guideline and optimize protocols for their specific experimental conditions.
Introduction
This compound belongs to the altromycin complex, a group of pluramycin-like antibiotics produced by actinomycetes.[1] The altromycin complex has demonstrated selective activity against Gram-positive bacteria and notable anticancer properties, including in vivo activity against leukemia, colon, lung, and ovarian tumors.[2][3] Like other pluramycin-like antibiotics, the proposed mechanism of action for altromycins involves the intercalation of their tetracyclic chromophore into the DNA minor groove and subsequent DNA alkylation, leading to the inhibition of DNA replication and transcription, and ultimately, cell death.[4][5] This document provides a summary of the potential applications of this compound in cancer research and standardized protocols for its evaluation in cancer cell lines.
Data Presentation
Due to the absence of specific quantitative data for this compound, the following table presents hypothetical IC50 values based on the reported potency of related compounds. These values are for illustrative purposes and should be experimentally determined.
Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Hypothetical IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 0.5 - 5 |
| MDA-MB-231 | Breast Adenocarcinoma | 1 - 10 |
| HCT116 | Colon Carcinoma | 0.1 - 2 |
| A549 | Lung Carcinoma | 2 - 15 |
| PANC-1 | Pancreatic Carcinoma | 5 - 25 |
| K-562 | Leukemia | 0.05 - 1 |
| SK-OV-3 | Ovarian Adenocarcinoma | 1 - 8 |
| U2OS | Osteosarcoma | 3 - 20 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis induced by this compound.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates at a density of 2 x 10^5 cells/well.
-
Incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0.5x, 1x, and 2x the IC50 value) for 24-48 hours. Include an untreated control.
-
Harvest the cells by trypsinization and collect the supernatant containing floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
Visualizations
Signaling Pathway
Caption: Proposed mechanism of this compound inducing cancer cell death.
Experimental Workflow
References
- 1. Altromycin H | Antitumor Antibiotic | RUO [benchchem.com]
- 2. Synthesis of the Aglycones of Altromycins and Kidamycin from a Common Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. altromycin B | 128461-00-7 [chemicalbook.com]
- 4. Pluramycin A | Chem-Station Int. Ed. [en.chem-station.com]
- 5. Structure of the altromycin B (N7-guanine)-DNA adduct. A proposed prototypic DNA adduct structure for the pluramycin antitumor antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthetic Approaches to Altromycin E Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Altromycin E, a member of the pluramycin family of antibiotics, presents a formidable challenge for synthetic chemists due to its complex tetracyclic core and stereochemically rich glycosidic appendages. This document provides detailed application notes and protocols for the synthesis of key this compound derivatives, with a focus on the construction of the aglycone, a crucial precursor for the total synthesis and derivatization of this potent class of compounds. The methodologies outlined are based on established synthetic routes, offering a foundation for researchers engaged in the discovery and development of novel antibiotic and antitumor agents.
Core Synthetic Strategy: A Convergent Approach to the Altromycin Aglycone
The synthesis of the altromycin aglycone is centered around the construction of a key tetracyclic pyrone intermediate, which is then elaborated to introduce the characteristic epoxide side-chain. This convergent strategy allows for the efficient assembly of the complex core structure.
Logical Workflow for Altromycin Aglycone Synthesis
Caption: Synthetic workflow for the Altromycin aglycone.
Experimental Protocols
The following protocols are adapted from the synthesis of the altromycin aglycone as reported by Fei and McDonald.[1][2]
Protocol 1: Synthesis of the Tetracyclic Pyrone Intermediate
This protocol details the construction of the key tetracyclic pyrone, a common intermediate for both altromycin and kidamycin aglycones.[1]
Table 1: Key Reagents and Reaction Conditions
| Step | Reagent/Condition | Purpose | Yield (%) |
| 1 | Calcium Acetate (freshly dried) | Biomimetic Claisen Condensation | Not specified |
| 2 | N-(trimethylsilyl)-acetamide | Selective amidation | Not specified |
| 3 | Acetic Acid (reflux) | Dieckmann condensation (unexpectedly forms methyl ketone) | Not specified |
| 4 | 1-chloro-N,N,2-trimethyl-1-propenylamine | Activation and cyclization | 86 |
Methodology:
-
Preparation of Naphthalene Diester: The synthesis begins with the preparation of a known naphthalene diester using biomimetic Claisen condensation methodology. It is crucial to use freshly dried calcium acetate for this procedure to be reliable.[1]
-
Selective Amidation: The naphthalene diester is then selectively amidated using the dianion of N-(trimethylsilyl)-acetamide.[1]
-
Formation of the Anthracene Core: An unexpected methyl ketone is formed upon refluxing the naphthalene amide in acetic acid, which serves as a precursor to the anthracene core.[1]
-
Annulation of the Pyrone Ring: The carboxylic acid precursor is activated with 1-chloro-N,N,2-trimethyl-1-propenylamine, which results in spontaneous cyclization to yield the tetracyclic pyrone in 86% yield.[1]
Protocol 2: Enantioselective Introduction of the Epoxide Side-Chain
This protocol describes the conversion of the tetracyclic pyrone intermediate into the altromycin aglycone, highlighting the key stereoselective dihydroxylation step.[1]
Table 2: Key Reagents and Reaction Conditions
| Step | Reagent/Condition | Purpose | Enantiomeric Ratio | Yield (%) |
| 1 | AD-mix-β | Asymmetric dihydroxylation | 13:1 | Not specified |
| 2 | AlCl₃, tert-butanethiol | Global O-deprotection | - | Not specified |
| 3 | TIPSOTf, 2,6-lutidine; then H₂O, PhI(OAc)₂ | One-pot protection and oxidation | - | Not specified |
| 4 | K₂CO₃, Methanol | Epoxide formation and deprotection | - | Not specified |
Methodology:
-
Asymmetric Dihydroxylation: The 5-acetate derivative of the tetracyclic pyrone is treated with AD-mix-β to afford the corresponding diol with an enantiomeric ratio of 13:1.[1] For the synthesis of the other enantiomer of the aglycone, AD-mix-α can be utilized.
-
Global O-Deprotection: The methyl ether protecting groups are removed using aluminum trichloride and tert-butanethiol to yield the anthrone tetraol.[1]
-
One-Pot Protection and Oxidation: The anthrone tetraol is transformed into a partially protected quinone in a one-pot procedure involving initial reaction with excess TIPSOTf and 2,6-lutidine, followed by the addition of water and PhI(OAc)₂.[1]
-
Epoxide Formation: The final epoxide ring is formed via an intramolecular SN2 displacement from a bismesylate precursor in the presence of potassium carbonate in methanol. This step also results in the removal of remaining phenolic protecting groups to yield the crystalline altromycin aglycone.[1]
Data Presentation
The following table summarizes the key quantitative data for the synthesis of the altromycin aglycone.
Table 3: Summary of Yields and Stereoselectivity
| Transformation | Product | Yield (%) | Stereoselectivity (er) |
| Pyrone Annulation | Tetracyclic Pyrone | 86 | N/A |
| Asymmetric Dihydroxylation | Diol Intermediate | Not specified | 13:1 |
| Epoxide Formation | Altromycin Aglycone | Not specified | N/A |
Concluding Remarks
The synthesis of the altromycin aglycone provides a versatile platform for the development of novel derivatives. The protocols outlined herein offer a detailed guide for the construction of this key intermediate. Further derivatization, including the attachment of various sugar moieties, can be explored to generate a library of altromycin analogs for biological evaluation. The development of more efficient and scalable synthetic routes remains an active area of research, with the potential to unlock the full therapeutic potential of this important class of natural products.
References
Application Notes and Protocols for the Experimental Formulation of Altromycin E
Disclaimer: Specific formulation data for Altromycin E is not widely available in public literature. The following application notes and protocols are based on the known characteristics of the broader altromycin and anthracycline classes of antibiotics and should be adapted based on empirical validation.[1][2][3]
Application Notes
Introduction
This compound belongs to the altromycin complex, a group of novel antibiotics with a structural relationship to pluramycins and the broader class of anthracyclines.[2][3] These compounds are typically produced by fermentation of actinomycete cultures.[2][3] The altromycins have demonstrated antibacterial activity, particularly against Gram-positive bacteria.[3] Given their structural similarity to potent antitumor agents like doxorubicin and daunorubicin, this compound is a compound of interest for cancer research.[1]
Proposed Mechanism of Action
The proposed mechanism of action for altromycins, based on studies of related compounds like Altromycin B, involves interaction with DNA.[4] It is hypothesized that this compound, like other pluramycin-type antibiotics, acts as a DNA-intercalating and alkylating agent. The molecule is thought to first bind non-covalently to DNA, likely by inserting its planar ring system between DNA base pairs.[4] Subsequently, a reactive functional group, such as an epoxide, is believed to form a covalent bond with a nucleophilic site on a DNA base, for instance, the N7 position of guanine.[4] This DNA alkylation can lead to the inhibition of DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis in rapidly dividing cells.
Potential Research Applications
-
Anticancer Drug Discovery: Evaluation of the cytotoxic effects of this compound on various cancer cell lines.
-
Mechanism of Action Studies: Elucidation of the specific DNA binding sites and the downstream cellular signaling pathways affected by this compound-induced DNA damage.
-
Antibacterial Research: Investigation of the spectrum of activity and mechanism of resistance to this compound in pathogenic bacteria.
-
Combination Therapy Studies: Assessing the synergistic or antagonistic effects of this compound when used in combination with other chemotherapeutic agents or antibiotics.
Experimental Protocols
1. Reconstitution of Lyophilized this compound
This protocol describes the initial reconstitution of a lyophilized powder of this compound to create a high-concentration stock solution.
-
Materials:
-
Lyophilized this compound
-
Sterile, anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, DNase/RNase-free microcentrifuge tubes
-
Calibrated micropipettes
-
-
Procedure:
-
Before opening, centrifuge the vial of lyophilized this compound at low speed (e.g., 1,000 x g) for 1-2 minutes to ensure the powder is at the bottom of the vial.
-
Under sterile conditions (e.g., in a laminar flow hood), carefully open the vial.
-
Add the required volume of anhydrous DMSO to the vial to achieve a desired stock concentration (e.g., 10 mM). Refer to the Certificate of Analysis for the exact molecular weight and mass of the compound.
-
Gently vortex or sonicate the vial until the compound is completely dissolved. Visually inspect the solution to ensure there are no particulates.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C, protected from light.
-
2. Determination of Solubility
It is crucial to determine the solubility of this compound in various solvents to prepare appropriate formulations for different experimental needs.
-
Materials:
-
This compound
-
A panel of solvents (e.g., DMSO, ethanol, methanol, water, phosphate-buffered saline (PBS))
-
Vortex mixer
-
Spectrophotometer or HPLC system
-
-
Procedure:
-
Prepare a series of saturated solutions by adding an excess amount of this compound to a fixed volume of each solvent.
-
Incubate the solutions at a controlled temperature (e.g., 25°C) with constant agitation for a defined period (e.g., 24 hours) to ensure equilibrium is reached.
-
Centrifuge the solutions at high speed (e.g., 10,000 x g) to pellet the undissolved compound.
-
Carefully collect the supernatant and prepare a series of dilutions.
-
Quantify the concentration of this compound in the supernatant using a suitable analytical method, such as UV-Vis spectrophotometry at its maximum absorbance wavelength or by HPLC with a standard curve.
-
3. Stability Assessment
The stability of this compound in the prepared stock solution and in aqueous media should be evaluated.
-
Materials:
-
This compound stock solution
-
Aqueous buffers (e.g., PBS, cell culture medium)
-
Incubators at various temperatures (e.g., 4°C, 25°C, 37°C)
-
HPLC system
-
-
Procedure:
-
Dilute the this compound stock solution to a working concentration in the desired aqueous buffer.
-
Aliquot the solution into multiple tubes and incubate them at different temperatures.
-
At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove an aliquot from each condition.
-
Analyze the samples immediately by HPLC to determine the percentage of intact this compound remaining. The appearance of new peaks may indicate degradation products.
-
Plot the percentage of remaining this compound against time to determine its stability under different conditions.
-
4. Formulation for In Vitro Cell-Based Assays
-
Procedure:
-
Thaw an aliquot of the this compound stock solution (in DMSO) at room temperature.
-
Prepare a series of intermediate dilutions of the stock solution in cell culture medium.
-
Further dilute the intermediate solutions to the final desired working concentrations in the cell culture medium immediately before adding to the cells.
-
Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. An equivalent concentration of DMSO should be added to the vehicle control wells.
-
5. Formulation for In Vivo Animal Studies
The formulation for in vivo use will depend on the route of administration and the solubility and stability of this compound.
-
Caution: The following are general suggestions. The final formulation must be optimized and tested for tolerability and efficacy.
-
Option 1: Aqueous Solution with Co-solvents
-
If this compound is sufficiently soluble and stable in a physiologically compatible solvent system, this is often the preferred method.
-
A common vehicle for intravenous (IV) or intraperitoneal (IP) injection is a mixture of DMSO, a surfactant (e.g., Tween® 80 or Cremophor® EL), and saline or PBS.
-
A typical formulation might be 5-10% DMSO, 10-20% surfactant, and the remainder saline. The components should be added sequentially, with thorough mixing after each addition, starting with dissolving this compound in DMSO.
-
-
Option 2: Suspension
-
If this compound has poor aqueous solubility, a suspension can be prepared for oral (PO) or IP administration.
-
A common vehicle for suspensions is 0.5% carboxymethylcellulose (CMC) in sterile water or saline.
-
The required amount of this compound should be finely ground and then gradually suspended in the CMC solution with vigorous vortexing or sonication to ensure a uniform and stable suspension.
-
-
Option 3: Liposomal Formulation
-
For anthracycline-type compounds, liposomal formulations are often developed to reduce cardiotoxicity and improve pharmacokinetics.[1]
-
This is a more complex formulation process involving the encapsulation of the drug within lipid vesicles and is typically outsourced to specialized services or requires significant formulation expertise.
-
Data Presentation
Table 1: Hypothetical Solubility of this compound
| Solvent | Solubility (mg/mL) |
| DMSO | > 50 |
| Ethanol | 5 - 10 |
| Methanol | 1 - 5 |
| Water | < 0.1 |
| PBS (pH 7.4) | < 0.1 |
Table 2: Hypothetical Stability of this compound in Aqueous Solution (10 µM in PBS, pH 7.4)
| Temperature | Half-life (t½) |
| 4°C | > 48 hours |
| 25°C | ~ 12 hours |
| 37°C | ~ 4 hours |
Visualizations
Caption: Experimental workflow for this compound formulation.
Caption: Proposed signaling pathway for this compound.
References
- 1. Anthracycline - Wikipedia [en.wikipedia.org]
- 2. Altromycins, novel pluramycin-like antibiotics. II. Isolation and elucidation of structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Altromycins, novel pluramycin-like antibiotics. I. Taxonomy of the producing organism, fermentation and antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure of the altromycin B (N7-guanine)-DNA adduct. A proposed prototypic DNA adduct structure for the pluramycin antitumor antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Altromycin E Large-Scale Production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the large-scale production of Altromycin E. The information is based on the chemical properties of altromycins, general principles of antibiotic fermentation and purification, and data from related compounds.
Frequently Asked Questions (FAQs)
1. What is this compound and what are its potential applications?
This compound is a member of the altromycin complex, which are anthraquinone-derived antibiotics related to pluramycins.[1][2] The altromycins have shown selective activity against Gram-positive bacteria, including Staphylococci and Streptococci.[1] They have also demonstrated anticancer activity in preclinical models, with in vivo activity against P388 leukemia, as well as colon, lung, and ovarian tumors.[3]
2. What is the producing organism for this compound?
Altromycins are produced by an actinomycete, strain AB 1246E-26, which was originally isolated from a soil sample in South Africa.[1]
3. What are the major anticipated challenges in the large-scale production of this compound?
Based on related antibiotic production processes, the primary challenges are expected in the following areas:
-
Low Production Yields: As with many secondary metabolites, achieving high titers of this compound during fermentation can be difficult.[4]
-
Product Instability: The chemical structure of this compound, particularly the aglycone and epoxide side-chain, may be susceptible to degradation under certain pH and temperature conditions.[3][5][6]
-
Downstream Processing: Isolating and purifying this compound from the fermentation broth can be complex, potentially involving solvent extractions and chromatography, which can be challenging to scale.[2]
-
Contamination Control: Maintaining sterility in large-scale fermenters is critical and challenging.[7]
Troubleshooting Guides
Section 1: Fermentation and Yield Optimization
Q1: My this compound fermentation is showing low yield. What are the potential causes and how can I troubleshoot this?
Low yields in fermentation can stem from several factors. A systematic approach to troubleshooting is recommended.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Suboptimal Media Composition | Review and optimize the carbon and nitrogen sources in your fermentation media. Test different concentrations and types of nutrients to identify the optimal conditions for actinomycete AB 1246E-26. |
| Poor Aeration and Oxygen Transfer | Inadequate oxygen supply is a common issue in scale-up.[7] Monitor dissolved oxygen levels continuously. Increase agitation speed or sparging rate to improve oxygen transfer. Consider using oxygen-enriched air. |
| Inconsistent pH of the Culture | The pH of the fermentation broth can significantly impact secondary metabolite production and product stability. Monitor and control the pH throughout the fermentation process using automated acid/base feeding systems. |
| Shear Stress from Agitation | While agitation is necessary for mixing and oxygen transfer, excessive shear can damage the mycelia of the actinomycete. Experiment with different impeller designs and agitation speeds to find a balance between adequate mixing and minimal shear stress. |
| Bacterial or Phage Contamination | Contamination can lead to a rapid decline in product yield.[7] Ensure strict aseptic techniques during inoculation and sampling. Regularly check for contamination using microscopy and plating. |
Experimental Protocol: Optimizing Fermentation Parameters
-
Strain Selection and Inoculum Preparation:
-
Use a high-producing strain of actinomycete AB 1246E-26.
-
Prepare a fresh inoculum in a suitable seed medium. Ensure a consistent age and density of the inoculum for each fermentation run.
-
-
Bioreactor Setup:
-
Utilize a bioreactor with precise control over temperature, pH, dissolved oxygen, and agitation.[7]
-
Calibrate all probes before starting the fermentation.
-
-
Parameter Testing (Design of Experiments - DoE):
-
Employ a DoE approach to systematically test the effects of different parameters (e.g., pH, temperature, aeration rate) on this compound yield.
-
Start with a central composite design to screen for the most influential factors.
-
-
Sampling and Analysis:
-
Take samples at regular intervals to monitor cell growth (e.g., dry cell weight) and this compound concentration (using a validated HPLC method).
-
Also, analyze the consumption of key nutrients to understand the metabolic state of the culture.
-
Logical Workflow for Troubleshooting Low Fermentation Yield
Caption: A logical workflow for troubleshooting low yields in this compound fermentation.
Section 2: Product Stability and Degradation
Q2: I am observing significant degradation of this compound during downstream processing. What are the likely causes and how can I mitigate this?
The structure of this compound, like other pluramycin-type antibiotics and macrolides, may be sensitive to pH extremes and temperature. Degradation is a common issue during extraction, purification, and formulation.
Potential Causes of Degradation and Mitigation Strategies
| Potential Cause | Mitigation Strategies |
| Acidic or Basic Conditions | The glycosidic linkages and epoxide side-chain in altromycins may be susceptible to hydrolysis under acidic or basic conditions.[3][5] Maintain a neutral pH (around 7.0) during all extraction and purification steps. Use buffered solutions where possible. |
| High Temperatures | Thermal degradation can occur. Minimize exposure to high temperatures. If evaporation is necessary, use techniques like falling film or rotary evaporation under vacuum to reduce the temperature. |
| Oxidation | The anthraquinone core of altromycins could be susceptible to oxidation.[3] Consider performing purification steps under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen. |
| Enzymatic Degradation | Residual enzymes from the fermentation broth could potentially degrade the product. Ensure efficient separation of the biomass from the supernatant early in the downstream process. Consider the use of protease inhibitors if enzymatic degradation is suspected. |
Experimental Protocol: Assessing this compound Stability
-
pH Stability Study:
-
Prepare buffered solutions at various pH values (e.g., pH 3, 5, 7, 9).
-
Dissolve a known concentration of purified this compound in each buffer.
-
Incubate the solutions at a constant temperature (e.g., 25°C).
-
Take samples at different time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Analyze the samples by HPLC to determine the remaining concentration of this compound and identify any major degradation products.
-
-
Temperature Stability Study:
-
Dissolve a known concentration of purified this compound in a stable buffer (determined from the pH study).
-
Incubate aliquots at different temperatures (e.g., 4°C, 25°C, 40°C, 60°C).
-
Analyze samples at various time points to determine the rate of degradation at each temperature.
-
Signaling Pathway of Potential Acid-Catalyzed Degradation
Caption: A potential pathway for the acid-catalyzed degradation of this compound.
Section 3: Synthesis and Purification
Q3: What are the key challenges in the chemical synthesis of the Altromycin aglycone?
The synthesis of the altromycin aglycone is a complex process with several challenging steps.[3][8]
Key Synthetic Challenges
| Challenge | Description |
| Stereochemistry | The aglycone contains multiple stereocenters, and achieving the correct stereochemistry, particularly for the epoxide side-chain, is critical for biological activity. Enantioselective synthesis methods are required.[3] |
| Ring Annulation | The construction of the fused ring system of the anthracycline core can be difficult and may require multiple steps with careful control of reaction conditions to achieve good yields.[8] |
| Protecting Group Strategy | The multiple reactive functional groups on the molecule necessitate a robust protecting group strategy. The lability of some O-protective groups can lead to side reactions and reduced yields.[3] |
| Spontaneous Cyclization | In some synthetic routes, spontaneous cyclization can occur, which may be advantageous if it leads to the desired product but can also lead to undesired side products if not properly controlled.[3] |
Q4: What methods are suitable for the purification of this compound at a large scale?
The initial isolation of altromycins has been achieved using organic solvent extraction followed by counter-current chromatography.[2] For large-scale purification, a combination of techniques will likely be necessary.
Purification Workflow
-
Extraction:
-
After separating the biomass, the fermentation broth can be extracted with a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) to recover the this compound.
-
-
Chromatography:
-
Flash Chromatography: For initial purification and removal of major impurities, flash chromatography on silica gel or a reversed-phase sorbent can be used.
-
Preparative HPLC: For final polishing and to achieve high purity, preparative reversed-phase high-performance liquid chromatography (RP-HPLC) is often the method of choice for complex natural products.
-
Experimental Workflow for Purification
References
- 1. Altromycins, novel pluramycin-like antibiotics. I. Taxonomy of the producing organism, fermentation and antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Altromycins, novel pluramycin-like antibiotics. II. Isolation and elucidation of structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of the Aglycones of Altromycins and Kidamycin from a Common Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current challenges and development strategies of bacteriocins produced by lactic acid bacteria applied in the food industry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of the acid stability of azithromycin and erythromycin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Erythromycin Modification That Improves Its Acidic Stability while Optimizing It for Local Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. gmi-inc.com [gmi-inc.com]
- 8. Synthesis of the aglycones of altromycins and kidamycin from a common intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the stability of Altromycin E in solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the stability of Altromycin E in solution. The following information is based on best practices for handling related antibiotic compounds, such as anthracyclines and macrolides.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in solution?
A1: Based on data from structurally similar compounds, the primary factors affecting the stability of this compound in solution are expected to be pH, temperature, light exposure, the presence of metal ions, and the choice of solvent or co-solvent. For instance, many anthracycline antibiotics exhibit pH-dependent stability.[1] Similarly, macrolide antibiotics like erythromycin are known to be unstable in acidic conditions.[2][3][4]
Q2: What is the expected degradation pathway for this compound?
A2: While specific degradation pathways for this compound are not extensively documented in the provided search results, it is reasonable to hypothesize based on related compounds. For macrolides, a common degradation pathway in acidic solution involves the cleavage of the cladinose sugar.[4] For anthracyclines, degradation can be catalyzed by metal ions.[5] Therefore, it is likely that this compound degradation involves hydrolysis of its glycosidic bonds or other pH and metal-ion-mediated reactions.
Q3: Are there any general recommendations for preparing and storing this compound solutions?
A3: Yes. To maximize stability, it is recommended to:
-
Prepare solutions fresh whenever possible.
-
Store stock solutions at low temperatures (e.g., 4°C or -20°C) and protect them from light.[6]
-
Use high-purity solvents and deionized water to minimize metal ion contamination.
-
Consider using buffers to maintain an optimal pH.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound solutions.
Problem: Rapid loss of this compound activity in my experimental setup.
| Potential Cause | Troubleshooting Step | Rationale/Underlying Principle |
| Inappropriate pH | Measure the pH of your solution. Adjust to a neutral or slightly alkaline pH if possible. | Many related antibiotics are unstable in acidic conditions.[2][3] The stability of macrolides like azithromycin improves tenfold for each unit increase in pH.[2] |
| Photodegradation | Protect your solution from light by using amber vials or covering the container with aluminum foil. | Light can induce degradation of photosensitive compounds. Storing anthracyclines with protection from light is a standard practice.[6] |
| Thermal Degradation | Perform experiments at the lowest feasible temperature. Store solutions at 4°C or below when not in use. | Lower temperatures slow down chemical degradation reactions. Studies on other antibiotics show significantly improved stability at 4°C compared to room temperature.[7] |
| Metal Ion Contamination | Use chelating agents like EDTA in your buffer. Ensure all glassware is thoroughly cleaned and rinsed with deionized water. | Metal ions, particularly iron(III) and copper(II), can catalyze the degradation of anthracyclines.[5] |
| Incompatible Solvent | If using a co-solvent, verify its compatibility. Consider using alternative solvents like dimethyl isosorbide, which has been studied for its effect on erythromycin stability.[8] | The choice of solvent can significantly impact the stability of a compound. |
Data on Analogous Compounds
The following tables summarize stability data for anthracycline and macrolide antibiotics, which can serve as a reference for handling this compound.
Table 1: Stability of Various Anthracyclines in Different Infusion Fluids
| Drug | Infusion Fluid | Stability (≥90% of original concentration) | Reference |
| Daunorubicin | 5% Dextrose Injection (D5W) | > 48 hours | [1] |
| Daunorubicin | 0.9% Sodium Chloride Injection (NS) | > 48 hours | [1] |
| Daunorubicin | Lactated Ringer's Injection (LR) | > 48 hours | [1] |
| Doxorubicin | 5% Dextrose Injection (D5W) | > 48 hours | [1] |
| Doxorubicin | 0.9% Sodium Chloride Injection (NS) | > 48 hours | [1] |
| Aclacinomycin A | 5% Dextrose Injection (D5W) | > 48 hours | [1] |
| Aclacinomycin A | 0.9% Sodium Chloride Injection (NS) | > 48 hours | [1] |
| Aclacinomycin A | Lactated Ringer's Injection (LR) | > 48 hours | [1] |
| Zorubicin | Normosol-R pH 7.4 | 22 hours | [1] |
Table 2: Effect of pH on the Stability of Azithromycin
| pH | Time for 10% Decay (T1/10) at 37°C | Reference |
| 2.0 | 20.1 minutes | [2] |
| General Trend | Stability improves tenfold for each unit increase in pH | [2] |
Experimental Protocols
Protocol 1: General Procedure for Assessing this compound Stability
This protocol outlines a method for evaluating the stability of this compound under various conditions using High-Performance Liquid Chromatography (HPLC).
-
Preparation of this compound Stock Solution:
-
Accurately weigh a known amount of this compound.
-
Dissolve in a suitable solvent (e.g., DMSO, methanol) to prepare a concentrated stock solution.
-
-
Preparation of Test Solutions:
-
Dilute the stock solution with the desired buffer or medium (e.g., PBS, cell culture media) to the final experimental concentration.
-
Prepare separate test solutions for each condition to be evaluated (e.g., different pH values, temperatures, light exposures).
-
-
Incubation:
-
Incubate the test solutions under the specified conditions.
-
At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each test solution.
-
-
Sample Analysis by HPLC:
-
Immediately analyze the withdrawn aliquots by a validated stability-indicating HPLC method. The method should be able to separate the intact this compound from its degradation products. A reversed-phase C18 column is often suitable for such compounds.[1][6]
-
Quantify the peak area of the intact this compound.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
-
Plot the percentage of this compound remaining versus time to determine the degradation kinetics.
-
Visualizations
Caption: Experimental workflow for assessing this compound stability.
Caption: Troubleshooting logic for this compound instability.
References
- 1. Stability of anthracycline antitumor agents in four infusion fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of the acid stability of azithromycin and erythromycin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biologydiscussion.com [biologydiscussion.com]
- 4. Mechanism for the degradation of erythromycin A and erythromycin A 2'-ethyl succinate in acidic aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Degradation of Anthracycline Antitumor Compounds Catalysed by Metal Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stability and compatibility of four anthracyclines: doxorubicin, epirubicin, daunorubicin and pirarubicin with PVC infusion bags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stability of Commonly Used Antibiotic Solutions in an Elastomeric Infusion Device - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Investigation on the chemical stability of erythromycin in solutions using an optimization system - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Altromycin E Degradation Pathway Analysis
Welcome to the technical support center for researchers investigating the degradation pathway of Altromycin E. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: Where can I find established data on the degradation pathway of this compound?
Currently, there is limited publicly available information specifically detailing the complete degradation pathway of this compound. The altromycin aglycone has been synthesized, but it is not reported as a known degradation product[1]. Therefore, researchers in this area are often at the forefront of discovery. This guide provides general principles and troubleshooting for investigating novel degradation pathways of complex antibiotics.
Q2: What are the initial steps to assess this compound stability?
The initial approach involves performing stability studies under various conditions to identify factors that induce degradation. It is recommended to establish a written protocol for these studies[2]. Key starting points include:
-
pH Profiling: Incubate this compound in a range of buffered solutions (e.g., pH 2, 7, 9) to determine its susceptibility to acid and base hydrolysis. A related antibiotic, erythromycin A, is known to be highly sensitive to acidic conditions[3].
-
Temperature Stress Testing: Expose solutions of this compound to elevated temperatures (e.g., 40°C, 60°C, 80°C) to assess thermal lability.
-
Oxidative Stress: Introduce oxidative agents (e.g., H₂O₂) to determine if the molecule is prone to oxidation.
-
Photostability: Expose the compound to controlled UV and visible light to test for photodegradation.
Q3: What types of enzymes could potentially degrade this compound?
Altromycins are pluramycin-like antibiotics produced by Streptomyces species[4][5]. Enzymes that could potentially be involved in its degradation include:
-
Oxidoreductases: Such as cytochrome P450s and peroxidases, which are known to be crucial for the degradation of recalcitrant organic micropollutants[6].
-
Hydrolases: These enzymes could cleave ester or glycosidic bonds within the molecule. For example, microbial glycoside hydrolases are involved in erythromycin degradation[6].
-
Ligninolytic Enzymes: Enzymes like laccase and Mn-peroxidase from fungi have a broad substrate specificity and can degrade complex aromatic structures[7][8].
Troubleshooting Guides
Problem 1: No degradation of this compound is observed under initial screening conditions.
-
Possible Cause: The experimental conditions may not be harsh enough, or the incubation time may be too short.
-
Troubleshooting Steps:
-
Increase Stress Levels: Broaden the pH range and increase the temperature. For enzymatic assays, ensure the enzyme is active.
-
Extend Incubation Time: For some compounds, degradation may only be detectable after extended periods. It is common to perform stability tests initially and then at set intervals (e.g., every three months for the first year)[2].
-
Use a Co-solvent: If solubility is an issue, a small amount of a non-reactive organic co-solvent may be necessary to keep the compound in solution.
-
Analytical Method Sensitivity: Ensure your analytical method (e.g., HPLC-UV, LC-MS) is sensitive enough to detect small changes in the parent compound concentration. A stability-indicating method that can distinguish the active ingredient from any degradation products is required[2].
-
Problem 2: Multiple unknown peaks appear in my chromatogram after a degradation experiment.
-
Possible Cause: this compound is likely degrading into several intermediate or final products.
-
Troubleshooting Steps:
-
Characterize the Peaks: Use a mass spectrometer (MS) coupled with your liquid chromatography (LC) system to obtain the mass-to-charge ratio (m/z) of each new peak.
-
High-Resolution Mass Spectrometry: Employ high-resolution MS (e.g., TOF or Orbitrap) to determine the exact mass and predict the elemental composition of the degradation products.
-
Tandem MS (MS/MS): Fragment the degradation products in the mass spectrometer to obtain structural information and compare the fragmentation patterns with the parent this compound molecule.
-
Forced Degradation Studies: Systematically increase the intensity of one stress condition (e.g., heat) to see how the profile of degradation products changes. This can help establish relationships between the different products.
-
Problem 3: The enzymatic degradation rate of this compound is very low.
-
Possible Cause: The chosen enzyme may not be effective, or the reaction conditions may be suboptimal.
-
Troubleshooting Steps:
-
Screen a Panel of Enzymes: Test a variety of enzymes, including different types of oxidoreductases and hydrolases.
-
Optimize Reaction Conditions: Systematically vary the pH, temperature, and buffer composition. The degradative capability of enzymes can be highly dependent on pH[8].
-
Check for Enzyme Inhibition: The substrate or a degradation product might be inhibiting the enzyme. Measure the initial reaction rates at different substrate concentrations.
-
Cofactor Requirements: Ensure that any necessary cofactors for the enzyme (e.g., NADPH for cytochrome P450s, H₂O₂ for peroxidases) are present in non-limiting concentrations.
-
Use a Crude Enzyme Extract: Sometimes, a crude extract from a microorganism known to degrade similar compounds can be more effective than a purified enzyme, as it may contain a synergistic mix of enzymes[7].
-
Quantitative Data Summary
While specific kinetic data for this compound degradation is not available, the following table presents data from the enzymatic degradation of other complex molecules to provide a reference for expected outcomes.
| Compound | Enzyme/System | Condition | Degradation Rate/Extent | Reference |
| Aflatoxin B1 | Crude Extract from Pleurotus eryngii | 25°C, pH 8, 3 days | 90% degradation | [7] |
| Aflatoxin B1 | Crude Extract from Pleurotus eryngii | 25°C, 7 days | 90% degradation | [7] |
| Erythromycin | Penicillium oxalicum | 35°C | 84.9% degradation | [6] |
| Oxytetracycline | O₃/CaO₂/HCO₃⁻ System | pH 9 | 94.4% degradation | [9] |
Experimental Protocols
Protocol 1: General Stability Testing of this compound
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).
-
Preparation of Test Solutions: Dilute the stock solution to a final concentration of 10-20 µg/mL in various buffers (e.g., 0.1 N HCl for acidic, phosphate buffer for neutral, and 0.1 N NaOH for basic conditions).
-
Incubation: Store aliquots of the test solutions under different conditions:
-
Refrigerated (2-8°C) as a control.
-
Room temperature (25°C).
-
Elevated temperature (40°C and 60°C).
-
Protected from light and exposed to light.
-
-
Time Points: Withdraw samples at initial time (t=0) and at subsequent time points (e.g., 24h, 48h, 1 week, 1 month).
-
Analysis: Analyze the samples by a stability-indicating HPLC method with UV or MS detection. Quantify the remaining percentage of this compound by comparing the peak area to the t=0 sample.
Protocol 2: Enzymatic Degradation Assay
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing:
-
Phosphate buffer (50 mM, pH 7.4)
-
This compound (final concentration 10-50 µM)
-
Enzyme (e.g., laccase, cytochrome P450 reductase) at a predetermined concentration.
-
(If required) Cofactors like NADPH or H₂O₂.
-
-
Initiation of Reaction: For reactions requiring cofactors like NADPH, pre-incubate the enzyme and substrate for 5 minutes at the desired temperature (e.g., 37°C), then initiate the reaction by adding the cofactor.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme for a set period (e.g., 60 minutes).
-
Quenching the Reaction: Stop the reaction by adding an equal volume of cold acetonitrile or methanol. This will precipitate the enzyme.
-
Sample Preparation: Centrifuge the quenched reaction mixture at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to an HPLC vial and analyze using LC-MS to identify and quantify the remaining this compound and any degradation products.
Visualizations
Caption: Hypothetical degradation pathways for this compound.
Caption: Troubleshooting workflow for degradation analysis.
References
- 1. Synthesis of the Aglycones of Altromycins and Kidamycin from a Common Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fda.gov [fda.gov]
- 3. Mechanism for the degradation of erythromycin A and erythromycin A 2'-ethyl succinate in acidic aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Altromycins, novel pluramycin-like antibiotics. II. Isolation and elucidation of structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Altromycins, novel pluramycin-like antibiotics. I. Taxonomy of the producing organism, fermentation and antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Degradation of Aflatoxin B1 by a Sustainable Enzymatic Extract from Spent Mushroom Substrate of Pleurotus eryngii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. The Degradation of Aqueous Oxytetracycline by an O3/CaO2 System in the Presence of HCO3−: Performance, Mechanism, Degradation Pathways, and Toxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low yield in Altromycin E synthesis
Technical Support Center: Altromycin E Synthesis
Welcome to the technical support center for the synthesis of this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and improve yields in their synthetic routes.
Frequently Asked Questions (FAQs)
Q1: We are experiencing significantly lower than expected yields in our total synthesis of this compound. What are the most common steps where yield loss occurs?
A1: Based on synthetic routes for altromycins and related complex polyketides, several steps are particularly challenging and prone to low yields. These include:
-
Pyrone Ring Annulation: The formation of the tetracyclic pyrone core can be low-yielding, especially if suboptimal activating agents are used or if protecting groups are lost under the reaction conditions.[1]
-
Tungsten-Catalyzed Cycloisomerization: The synthesis of key six-membered glycal intermediates via cycloisomerization can result in modest yields, which are highly dependent on the substrate's protective groups and reaction conditions.[2]
-
Glycosylation Steps: The introduction of the C-glycoside substructures is a complex transformation that can suffer from low efficiency and lack of stereoselectivity.
-
Late-Stage Functional Group Manipulations: Steps such as enantioselective epoxidation can be sensitive, and the stability of intermediates with multiple protecting groups can be a concern.[1]
Q2: How critical is the purity and dryness of reagents and solvents in the synthesis of this compound precursors?
A2: The purity and dryness of reagents and solvents are crucial for the success of many steps in polyketide synthesis. For instance, in the preparation of naphthalene diester, a precursor to the altromycin aglycone, it was found that freshly drying the calcium acetate monohydrate was essential for reliably obtaining the desired product.[1] Moisture can quench sensitive organometallic reagents and intermediates, leading to significant yield reduction. It is highly recommended to use freshly distilled solvents and properly dried reagents for all moisture-sensitive reactions.
Troubleshooting Guides
Issue 1: Low Yield in Pyrone Ring Closure
Q: Our pyrone ring closure to form the tetracyclic core of the altromycin aglycone is giving a low yield (around 20-30%). How can we optimize this step?
A: A low yield in the pyrone ring closure is a known issue. Here are some troubleshooting suggestions:
-
Choice of Activating Agent: Initial attempts using oxalyl chloride for acid activation might lead to undesired side reactions like Friedel-Crafts oxalylation at other positions on the aromatic core.[1] A more effective activating agent is 1-chloro-N,N,2-trimethyl-1-propenylamine, which can lead to spontaneous cyclization and significantly improved yields (up to 86%).[1]
-
Protecting Group Stability: The methoxy-methyl (MOM) protecting group has been observed to be lost under the conditions required for pyrone closure.[1] If you are using MOM or other labile protecting groups, consider switching to a more robust group that can withstand the reaction conditions.
-
Isomer Separation: The precursor acid may exist as a mixture of isomers. While the desired isomer cyclizes in high yield, other isomers might also cyclize, but with much lower efficiency (e.g., 23%).[1] It is advisable to separate the isomers before the cyclization step to improve the overall yield and simplify purification.
Issue 2: Poor Yield in Tungsten-Catalyzed Cycloisomerization for Glycal Synthesis
Q: We are attempting a tungsten-catalyzed cycloisomerization to form a six-membered glycal intermediate, but the yield is only around 33%. What factors can we investigate to improve this?
A: This cycloisomerization is sensitive to the substrate's protecting groups and the reaction conditions.
-
Substrate's Protecting Groups: The choice of protecting group on the alkynyl alcohol substrate has a significant impact on the reaction's success. For instance, switching from a silyl ether-protected substrate to an acetonide-protected substrate has been shown to improve the yield and regioselectivity of the cycloisomerization, providing the desired product in good yield.[2] The acetonide-protected glycal also demonstrated better solubility and tolerance in subsequent transformations.[2]
-
Optimization of Base and Solvent: A thorough optimization of the tertiary amine base and the solvent is recommended. These factors can influence the reaction rate and the formation of byproducts.[2]
-
Regioisomer Formation: Be aware of the potential formation of exocyclic methylene regioisomers as byproducts.[2] While these may be minor, their formation can reduce the yield of the desired endocyclic glycal. Adjusting the protecting groups and reaction conditions can help minimize the formation of these isomers.
Data Summary
Table 1: Comparison of Pyrone Ring Closure Conditions
| Activating Agent | Substrate | Yield | Notes |
| Oxalyl Chloride | Acid 17 | Low/Failed | Resulted in Friedel-Crafts oxalylation. |
| 1-chloro-N,N,2-trimethyl-1-propenylamine | Acid 17 | 86% | Spontaneous cyclization, MOM group was lost.[1] |
| 1-chloro-N,N,2-trimethyl-1-propenylamine | Isomers 18-E and 18-Z | 23% | MOM group was lost.[1] |
Table 2: Optimization of Tungsten-Catalyzed Cycloisomerization
| Substrate | Protecting Group | Yield | Notes |
| Alkynyl alcohol 7 | Silyl ether | 33% | Minor amount of exocyclic methylene regioisomer formed.[2] |
| Alkynyl alcohol 8 | Acetonide | Good | Only one regioisomeric product was obtained.[2] |
Detailed Experimental Protocols
Protocol 1: Optimized Pyrone Ring Closure
This protocol is based on the efficient synthesis of the altromycin aglycone.[1]
-
Preparation of the Acid Precursor (17): Ensure that the acid precursor is pure and free of isomeric impurities for optimal results.
-
Activation and Cyclization:
-
Dissolve the acid precursor (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., argon).
-
Cool the solution to 0 °C.
-
Add 1-chloro-N,N,2-trimethyl-1-propenylamine (1.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
The reaction should show the formation of the cyclized pyrone product (3).
-
-
Work-up and Purification:
-
Quench the reaction with saturated aqueous sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired tetracyclic pyrone.
-
Protocol 2: Optimized Tungsten-Catalyzed Cycloisomerization
This protocol is adapted from the synthesis of the branched C-glycoside substructure of Altromycin B.[2]
-
Preparation of the Acetonide-Protected Substrate (8):
-
Protect the starting diol (6) with 2,2-dimethoxypropane in the presence of a catalytic amount of p-toluenesulfonic acid (p-TsOH).
-
Perform a DIBAL reduction of the benzoate ester to yield the acetonide-protected alkynyl alcohol (8).
-
-
Cycloisomerization Reaction:
-
To a solution of the acetonide-protected alkynyl alcohol (8) in an optimized anhydrous solvent, add 10 mol % of tungsten hexacarbonyl (W(CO)₆).
-
Add the optimized tertiary amine base.
-
Heat the reaction mixture to the optimized temperature and monitor by TLC/LC-MS until the starting material is consumed.
-
-
Work-up and Purification:
-
Cool the reaction mixture and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to isolate the six-membered glycal (11).
-
Visual Guides
References
Overcoming solubility issues with Altromycin E
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Altromycin E.
Frequently Asked Questions (FAQs)
Q1: What is the known solubility of this compound?
Q2: My this compound is not dissolving in aqueous buffers. What should I do?
A2: this compound, like many complex natural products, is expected to have poor aqueous solubility. Direct dissolution in aqueous buffers is often unsuccessful. It is recommended to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute this stock into your aqueous experimental medium. Be mindful of the final DMSO concentration, as it can affect cellular assays.
Q3: What are the general strategies to improve the solubility of hydrophobic compounds like this compound?
A3: Several techniques can be employed to enhance the solubility of poorly soluble drugs. These can be broadly categorized into physical and chemical modifications[3]. Physical modifications include particle size reduction (micronization and nanosuspension), and creating solid dispersions in carriers[3][4][5]. Chemical modifications may involve pH adjustment, co-solvency, and complexation[3][6].
Troubleshooting Guides
Issue: Precipitation of this compound upon dilution of DMSO stock in aqueous media.
Possible Cause: The concentration of this compound exceeds its solubility limit in the final aqueous medium. The percentage of DMSO may be too low to maintain solubility.
Solutions:
-
Optimize DMSO Concentration: Determine the highest tolerable DMSO concentration for your specific experiment (e.g., cell line) and use that to dilute your this compound stock.
-
Use of Co-solvents: Introduce a water-miscible co-solvent to the aqueous medium.[5][6][7] Co-solvents reduce the interfacial tension between the aqueous solution and the hydrophobic solute.[6]
-
Complexation with Cyclodextrins: Cyclodextrins are molecules that can encapsulate hydrophobic drugs, forming inclusion complexes with improved aqueous solubility.
-
Formulation as a Nanosuspension: Nanosuspensions are sub-micron colloidal dispersions of pure drug particles that can be stabilized by surfactants.[4] This approach increases the surface area, leading to enhanced dissolution.[4][5]
Issue: Low bioavailability or inconsistent results in in-vivo studies.
Possible Cause: Poor solubility of this compound is likely leading to low and variable absorption.
Solutions:
-
Particle Size Reduction: Micronization or nanonization can increase the surface area of the drug, which can improve the dissolution rate.[3][4][8]
-
Solid Dispersion: Dispersing this compound in a hydrophilic carrier can enhance its dissolution.[4][9] Common methods for preparing solid dispersions include fusion, solvent evaporation, and hot-melt extrusion.[4]
-
Microemulsions: Formulating this compound in a microemulsion (a transparent, thermodynamically stable dispersion of oil and water) can significantly improve its solubility and oral bioavailability.[4][7][9]
Data Presentation
Table 1: Common Co-solvents for Enhancing Solubility of Hydrophobic Drugs
| Co-solvent | Typical Concentration Range in Final Solution | Notes |
| Dimethyl Sulfoxide (DMSO) | 0.1% - 1% (in vitro) | Can have cytotoxic effects at higher concentrations. |
| Ethanol | 1% - 10% | Widely used, but can have biological effects. |
| Polyethylene Glycol (PEG) 300/400 | 5% - 20% | Generally considered safe for in vivo use at these concentrations. |
| Propylene Glycol | 10% - 30% | Another common vehicle for parenteral formulations. |
Table 2: Comparison of Solubility Enhancement Techniques
| Technique | Principle | Advantages | Disadvantages |
| Co-solvency | Addition of a water-miscible organic solvent.[6] | Simple to prepare and evaluate.[5] | Potential for solvent toxicity. |
| Micronization | Reduction of particle size to the micron range.[8] | Increases surface area and dissolution rate.[3][8] | Does not change the saturation solubility.[3][8] |
| Nanosuspension | Reduction of particle size to the nanometer range. | Significant increase in surface area and dissolution velocity. | Can be complex to manufacture and ensure stability. |
| Solid Dispersion | Dispersion of the drug in a hydrophilic carrier.[4] | Can significantly improve dissolution rate and bioavailability.[9] | Potential for drug-carrier interactions and physical instability. |
| Complexation | Encapsulation of the drug molecule (e.g., with cyclodextrins). | Increases apparent solubility and can improve stability. | Limited by the stoichiometry of the complex and the size of the drug. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution and Working Solutions using a Co-solvent
-
Preparation of 10 mM Stock Solution in DMSO:
-
Weigh out the required amount of this compound powder.
-
Add pure, anhydrous DMSO to achieve a final concentration of 10 mM.
-
Vortex or sonicate gently until the compound is completely dissolved.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles.
-
-
Preparation of Working Solution in Cell Culture Medium:
-
Thaw an aliquot of the 10 mM this compound stock solution.
-
Serially dilute the stock solution in your cell culture medium to achieve the desired final concentration.
-
Ensure the final DMSO concentration is below the tolerance level of your cells (typically <0.5%).
-
Vortex gently immediately after dilution and before adding to the cells.
-
Protocol 2: Formulation of this compound using Solvent Evaporation for Solid Dispersion
-
Solvent Selection: Identify a common volatile solvent in which both this compound and a hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP) K30) are soluble. A mixture of dichloromethane and ethanol could be a starting point.[4]
-
Dissolution: Dissolve this compound and the carrier (e.g., in a 1:4 drug-to-carrier ratio) in the selected solvent system.
-
Evaporation: Remove the solvent under vacuum using a rotary evaporator. This will result in a thin film of the solid dispersion on the flask wall.
-
Drying: Further dry the solid dispersion under a high vacuum to remove any residual solvent.
-
Pulverization and Sieving: Scrape the dried film, pulverize it into a fine powder, and pass it through a sieve to obtain a uniform particle size.
-
Solubility Testing: Assess the solubility of the resulting solid dispersion powder in aqueous media compared to the unformulated this compound.
Mandatory Visualizations
While the specific signaling pathways affected by this compound are not yet fully elucidated, we can illustrate common pathways that are often modulated by antibiotics and may be relevant for investigating the cellular effects of this compound.
Caption: Illustrative NF-κB signaling pathway, a potential target for investigation.
Caption: Overview of the PI3K/Akt signaling pathway, relevant to cell survival.
Caption: Logical workflow for addressing this compound solubility issues.
References
- 1. Buy Altromycin C | 128439-48-5 | >98% [smolecule.com]
- 2. Altromycin H | Antitumor Antibiotic | RUO [benchchem.com]
- 3. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. wjbphs.com [wjbphs.com]
- 5. longdom.org [longdom.org]
- 6. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 7. ijmsdr.org [ijmsdr.org]
- 8. japer.in [japer.in]
- 9. ijpsjournal.com [ijpsjournal.com]
Preventing degradation of Altromycin E during storage
Disclaimer: Altromycin E is a complex molecule belonging to the pluramycin class of antibiotics. Specific stability data for this compound is limited. The following guidance is based on the known chemical properties of structurally related compounds, including those with anthraquinone, epoxide, and glycosidic functionalities. These recommendations and protocols should be adapted and validated for your specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound during storage?
A: Based on its structural motifs, this compound is susceptible to degradation primarily through three pathways:
-
Hydrolysis: The epoxide ring and glycosidic linkages are prone to hydrolysis. This can be catalyzed by acidic or basic conditions.[1][2][3][4]
-
Photodegradation: The anthraquinone core of this compound can absorb UV and visible light, leading to photochemical degradation.[5][6][7][8][9]
-
Oxidation: The hydroquinone moiety of the anthraquinone structure can be susceptible to oxidation, which may be accelerated by exposure to air and certain metal ions.[10][11]
Q2: What is the recommended solvent for dissolving and storing this compound?
A: For short-term storage, it is advisable to use anhydrous, aprotic solvents such as DMSO or DMF. For longer-term storage, it is recommended to store this compound as a dry powder. Aqueous solutions should be prepared fresh and used immediately. If an aqueous buffer is required, a neutral pH (around 6-7) is recommended to minimize acid- or base-catalyzed hydrolysis of the epoxide and glycosidic bonds.
Q3: How should I handle this compound to minimize degradation?
A: To maintain the integrity of this compound, the following handling precautions are recommended:
-
Protect from light: Store vials of solid this compound and solutions in the dark or in amber-colored vials.
-
Maintain low temperatures: Store solid this compound at -20°C or lower. Prepare solutions at low temperatures and store them on ice for the duration of your experiment.
-
Avoid extreme pH: If working in aqueous solutions, maintain a pH as close to neutral as possible.
-
Inert atmosphere: For long-term storage of solutions, consider purging the vial with an inert gas like argon or nitrogen to minimize oxidation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of bioactivity in stored solutions | Degradation of this compound due to hydrolysis, photodegradation, or oxidation. | Prepare fresh solutions before each experiment. Store stock solutions in small aliquots at -80°C to avoid repeated freeze-thaw cycles. Protect solutions from light at all times. |
| Appearance of new peaks in HPLC analysis | Formation of degradation products. | Review storage and handling procedures. Perform a forced degradation study to identify potential degradants and optimize the HPLC method to resolve these from the parent compound. |
| Color change of the solution (e.g., fading) | Photodegradation of the anthraquinone chromophore. | Ensure all work with this compound solutions is performed under subdued light or with light-protective coverings on all vessels. |
| Inconsistent experimental results | Inconsistent purity of this compound due to degradation. | Always use freshly prepared solutions from a validated stock. Re-qualify the purity of your solid this compound stock periodically using a stability-indicating HPLC method. |
Quantitative Data Summary
The following tables provide hypothetical stability data for this compound based on the behavior of structurally similar compounds. This data is for illustrative purposes and should be confirmed experimentally.
Table 1: Effect of pH on the Stability of this compound in Aqueous Solution at 25°C
| pH | Half-life (t1/2) in hours (approx.) |
| 3 | 2 |
| 5 | 24 |
| 7 | 72 |
| 9 | 4 |
Table 2: Effect of Temperature on the Stability of this compound in a Neutral Aqueous Buffer (pH 7)
| Temperature (°C) | Half-life (t1/2) in hours (approx.) |
| 4 | 168 |
| 25 | 72 |
| 37 | 36 |
Table 3: Effect of Light on the Stability of this compound in a Neutral Aqueous Buffer (pH 7) at 25°C
| Light Condition | Half-life (t1/2) in hours (approx.) |
| Dark | 72 |
| Ambient light | 12 |
| Direct sunlight | < 1 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and establish the intrinsic stability of this compound.[12][13][14]
1. Materials:
- This compound
- Hydrochloric acid (HCl), 0.1 M
- Sodium hydroxide (NaOH), 0.1 M
- Hydrogen peroxide (H₂O₂), 3%
- HPLC-grade water, acetonitrile, and methanol
- Phosphate buffer, pH 7.0
2. Procedure:
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl to a final concentration of 1 mg/mL. Incubate at 60°C for 2, 4, 8, and 24 hours. Neutralize samples with an equivalent amount of 0.1 M NaOH before HPLC analysis.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH to a final concentration of 1 mg/mL. Incubate at room temperature for 30, 60, 90, and 120 minutes. Neutralize samples with an equivalent amount of 0.1 M HCl before HPLC analysis.
-
Oxidative Degradation: Dissolve this compound in a 1:1 mixture of methanol and 3% H₂O₂ to a final concentration of 1 mg/mL. Incubate at room temperature for 2, 4, 8, and 24 hours.
-
Thermal Degradation: Store solid this compound at 80°C for 1, 3, and 7 days. Also, prepare a solution of this compound in a neutral buffer (1 mg/mL) and incubate at 60°C for 2, 4, 8, and 24 hours.
-
Photodegradation: Prepare a solution of this compound in a neutral buffer (1 mg/mL). Expose the solution to a calibrated light source (e.g., ICH option 2, 1.2 million lux hours and 200 W h/m²) while keeping a control sample in the dark.
3. Analysis:
- Analyze all samples by a validated stability-indicating HPLC method (see Protocol 2).
- Characterize major degradation products using LC-MS/MS and NMR if necessary.
Protocol 2: Development and Validation of a Stability-Indicating HPLC Method
This protocol provides a general framework for developing and validating an HPLC method capable of separating this compound from its degradation products.[15][16][17]
1. Method Development:
-
Column: Start with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Use a gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid or 10 mM ammonium acetate, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: Use a photodiode array (PDA) detector to monitor at multiple wavelengths (e.g., 254 nm, 280 nm, and 430 nm, based on the UV-Vis spectrum of this compound).
-
Optimization: Adjust the gradient, flow rate, and column temperature to achieve baseline separation of the parent drug from all degradation products identified in the forced degradation study.
2. Method Validation (as per ICH guidelines):
-
Specificity: Demonstrate that the method can unequivocally assess this compound in the presence of its degradation products, impurities, and any excipients.
-
Linearity: Establish a linear relationship between the concentration of this compound and the detector response over a defined range.
-
Accuracy: Determine the closeness of the measured value to the true value by analyzing samples with known concentrations of this compound.
-
Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions (repeatability, intermediate precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.
-
Robustness: Evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).
Visualizations
Caption: Hypothetical degradation pathways of this compound.
References
- 1. Specific effects of chloride ion on epoxide hydrolysis. The pH-dependence of the rates and mechanisms for the hydrolysis of indene oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glycopeptide antibiotic drug stability in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Imaging studies of photodegradation and self-healing in anthraquinone derivative dye-doped PMMA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Anthracycline degradation in cardiomyocytes: a journey to oxidative survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. acdlabs.com [acdlabs.com]
- 13. biopharminternational.com [biopharminternational.com]
- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. researchgate.net [researchgate.net]
- 17. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Artifacts in Altromycin E Biological Assays
Introduction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Altromycin E in biological assays. This compound, a member of the pluramycin-like family of antibiotics, is known for its Gram-positive antibacterial activity.[1] As with any experimental compound, achieving reliable and reproducible results requires careful attention to assay design and execution. This guide addresses common artifacts and challenges that may arise during the investigation of this compound's biological effects.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for pluramycin-like antibiotics?
A1: Pluramycin-like antibiotics, the class to which this compound belongs, are known to interact with DNA.[2] While the precise mechanism for this compound is not extensively detailed in publicly available literature, related compounds often exhibit their effects through DNA binding and intercalation, which can subsequently interfere with cellular processes like transcription and replication.
Q2: I'm observing high background signal in my fluorescence-based assays with this compound. What are the potential causes?
A2: High background in fluorescence microscopy can stem from several sources.[3][4] These include autofluorescence from the compound itself, media components, or the cells.[5] Additionally, non-specific binding of detection reagents or issues with the imaging equipment can contribute to this artifact.[6] Consider running a control plate with this compound in cell-free media to assess its intrinsic fluorescence at the wavelengths used in your assay.
Q3: My cell viability assay results are inconsistent when treating with this compound. What could be the reason?
A3: Inconsistent results in cell viability assays, such as the MTT assay, can be due to several factors.[7] These include uneven cell seeding, variations in drug concentration across wells, or the presence of reducing agents that interfere with the MTT reagent. The metabolic state of the cells can also influence the outcome of viability assays that rely on metabolic activity.[8][9] Ensure thorough mixing of reagents and a consistent cell passage number for your experiments.[10][11]
Q4: I suspect this compound might be causing off-target effects in my experiments. How can I investigate this?
A4: Investigating off-target effects is crucial for understanding a compound's true mechanism of action.[12][13][14] A common approach is to use structurally related but inactive analogs of this compound as negative controls. Additionally, employing orthogonal assays that measure different cellular endpoints can help to confirm that the observed phenotype is a direct result of the intended target engagement.
Troubleshooting Guides
High Background in Fluorescence Microscopy
| Potential Cause | Troubleshooting Step |
| Compound Autofluorescence | Image wells containing only media and this compound to determine its intrinsic fluorescence. If significant, consider using a different fluorescent probe with a distinct excitation/emission spectrum. |
| Media Autofluorescence | Use phenol red-free media, as phenol red can be a source of background fluorescence. |
| Non-specific Antibody Staining | Optimize blocking conditions and antibody concentrations. Include an isotype control to assess non-specific binding. |
| Dirty Optics | Regularly clean the microscope objectives and light path components to remove dust and debris that can cause artifacts.[3] |
Inconsistent Cell Viability (MTT Assay) Results
| Potential Cause | Troubleshooting Step |
| Uneven Cell Seeding | Ensure a single-cell suspension before plating and use appropriate pipetting techniques to distribute cells evenly.[10][11] |
| Drug Precipitation | Visually inspect the wells for any precipitate after adding this compound. If observed, consider using a different solvent or adjusting the final concentration. |
| Interference with MTT Reduction | Test for direct chemical interaction between this compound and the MTT reagent in a cell-free system. |
| Variable Incubation Times | Strictly adhere to the optimized incubation times for both drug treatment and MTT reagent addition.[8] |
Unexpected Results in Apoptosis Assays (Caspase Activity)
| Potential Cause | Troubleshooting Step |
| Incorrect Assay Timing | Perform a time-course experiment to determine the optimal time point for measuring caspase activation after this compound treatment. |
| Cell Lysis Issues | Ensure complete cell lysis to release caspases for detection.[15][16] |
| Reagent Instability | Prepare caspase assay reagents fresh and store them according to the manufacturer's instructions.[16] |
| Quenching of Fluorescent Signal | If using a fluorescent caspase substrate, check if this compound quenches the signal by running a cell-free assay with the purified enzyme and substrate. |
Experimental Protocols
MTT Cell Viability Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[17]
-
Drug Treatment: Treat cells with a serial dilution of this compound and incubate for the desired duration (e.g., 24, 48, 72 hours). Include vehicle-treated and untreated controls.
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[9]
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.[8][9]
-
Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[9]
Caspase-3/7 Activity Assay (Luminescent)
-
Cell Treatment: Plate and treat cells with this compound as described for the MTT assay.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.[15]
-
Assay Execution: Add the Caspase-Glo® 3/7 Reagent directly to the wells containing cells.
-
Incubation: Incubate at room temperature for 30-60 minutes.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
Visualizing Experimental Workflows
Below are diagrams illustrating common experimental workflows that can be affected by artifacts when using this compound.
Caption: Workflow for a typical MTT cell viability assay.
Caption: A logical flow for troubleshooting inconsistent experimental results.
References
- 1. Altromycins, novel pluramycin-like antibiotics. I. Taxonomy of the producing organism, fermentation and antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Altromycin H | Antitumor Antibiotic | RUO [benchchem.com]
- 3. Learn To Minimize Artifacts In Fluorescence Microscopy [expertcytometry.com]
- 4. Fluorescence Microscopy Errors [evidentscientific.com]
- 5. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.de]
- 8. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 10. youtube.com [youtube.com]
- 11. biocompare.com [biocompare.com]
- 12. Impact of antibiotics on off-target infant gut microbiota and resistance genes in cohort studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Determining the off-target activity of antibiotics and novel translation initiation sites in mitochondria [elifesciences.org]
- 15. Caspase-Glo® 3/7 Assay Protocol [france.promega.com]
- 16. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 17. texaschildrens.org [texaschildrens.org]
Optimizing buffer conditions for Altromycin E experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing buffer conditions and overcoming common challenges in experiments involving Altromycin E.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting buffer for in vitro assays with this compound?
There is no universally optimal buffer for this compound, as the ideal conditions depend on the specific assay (e.g., cell-free DNA binding vs. cell-based cytotoxicity). However, a good starting point for many applications is a phosphate-buffered saline (PBS) solution at pH 7.4. It is crucial to experimentally determine the optimal buffer for your specific experimental setup.
Q2: How can I improve the solubility of this compound in my aqueous buffer?
Altromycins, as anthraquinone-derived compounds, can exhibit limited aqueous solubility.[1][2] If you observe precipitation or poor solubility, consider the following strategies:
-
Co-solvents: A small percentage of an organic co-solvent, such as dimethyl sulfoxide (DMSO) or ethanol, can significantly improve solubility. It is critical to determine the tolerance of your experimental system (e.g., cells, enzymes) to the chosen co-solvent concentration. For cell-based assays, keeping the final DMSO concentration below 0.5% is a common practice to minimize toxicity.
-
pH Adjustment: The solubility of compounds with ionizable groups can be pH-dependent.[3] Evaluate the solubility of this compound across a range of pH values to determine if solubility is improved under acidic or basic conditions.
-
Detergents: For enzyme assays, non-ionic detergents like Tween-20 or Triton X-100 at low concentrations (e.g., 0.01-0.05%) can help maintain the solubility of hydrophobic compounds.[4] However, detergents can interfere with cell-based assays by disrupting cell membranes.[4][5]
Q3: My experimental results with this compound are inconsistent. What are the potential causes?
Inconsistent results in cell-based assays can arise from several factors.[6] When working with natural product extracts or purified compounds, it's important to consider potential interferences.[7][8] Here are some common sources of variability and troubleshooting tips:
-
Compound Stability: this compound may be sensitive to light, temperature, or pH. Prepare fresh stock solutions, store them appropriately (e.g., protected from light at -20°C or -80°C), and minimize freeze-thaw cycles.
-
Buffer Composition: The choice of buffer can significantly impact experimental outcomes.[9] Ensure your buffer system maintains a stable pH throughout the experiment and is compatible with all assay components.[9]
-
Cell Culture Conditions: Factors such as cell passage number, confluency, and serum lot can introduce variability. Maintain consistent cell culture practices to ensure reproducibility.
-
Assay Interference: Natural products can sometimes interfere with assay readouts, such as fluorescence or absorbance.[5] Include appropriate controls to rule out assay artifacts.
Troubleshooting Guides
Problem 1: Low Bioactivity or Efficacy of this compound
If this compound is showing lower than expected activity in your assays, consider the following troubleshooting steps:
| Potential Cause | Troubleshooting Suggestion |
| Poor Solubility | Prepare a dilution series of this compound in different buffer systems to assess solubility and activity. Consider the use of solubility enhancers as described in the FAQs. |
| Compound Degradation | Verify the integrity of your this compound stock. Prepare fresh solutions and compare their activity to older stocks. Assess stability in your experimental buffer over the time course of the experiment. |
| Suboptimal pH | The activity of this compound may be pH-dependent. Test the compound's efficacy across a range of physiologically relevant pH values (e.g., pH 6.8 - 7.8). |
| Interaction with Buffer Components | Certain buffer components may interact with and inhibit this compound. If using a complex buffer, try a simpler system like PBS to see if activity is restored. |
Problem 2: High Background or Off-Target Effects
If you are observing high background noise or unexpected cellular responses, the following table provides potential causes and solutions:
| Potential Cause | Troubleshooting Suggestion |
| Compound Precipitation | Microscopic precipitates of this compound can cause light scattering and interfere with absorbance or fluorescence readings.[5] Centrifuge your final diluted solutions before adding them to the assay. |
| Cellular Toxicity of Buffer Components | High concentrations of co-solvents (e.g., DMSO) or detergents can be toxic to cells. Perform a dose-response experiment with the vehicle control to determine the toxicity threshold. |
| Non-specific Binding | This compound may bind non-specifically to proteins or plasticware. Consider adding a small amount of a non-ionic surfactant (for cell-free assays) or bovine serum albumin (BSA) to block non-specific binding sites. |
| Contaminants in the Compound | Impurities from the extraction and purification process could have biological activity.[7] If possible, verify the purity of your this compound sample. |
Experimental Protocols
Protocol 1: Determining the Optimal Buffer pH for this compound Activity
This protocol describes a general method for screening different pH conditions to determine the optimal buffer for your this compound experiment.
-
Prepare a series of buffers: Prepare identical buffer solutions (e.g., 50 mM Phosphate buffer) with pH values ranging from 6.5 to 8.0 in 0.2 pH unit increments.
-
Prepare this compound solutions: Prepare a concentrated stock solution of this compound in an appropriate solvent (e.g., DMSO). Dilute the stock solution to the final desired concentration in each of the prepared buffers.
-
Perform the assay: Set up your specific assay (e.g., DNA binding assay, enzyme inhibition assay, or cell viability assay) using this compound diluted in each of the different pH buffers.
-
Include controls:
-
Negative control: Vehicle (e.g., DMSO) in each of the different pH buffers.
-
Positive control: A known active compound for your assay, if available.
-
-
Analyze the results: Measure the activity of this compound at each pH and plot the results to identify the pH at which the compound exhibits the highest activity.
Protocol 2: Assessing the Solubility of this compound in Different Buffers
This protocol provides a method to compare the solubility of this compound in various buffer formulations.
-
Prepare test buffers: Prepare a panel of buffers you are considering for your experiment (e.g., PBS, Tris-HCl, HEPES) at your desired pH. Also, prepare versions of these buffers containing potential solubility enhancers (e.g., 1% DMSO, 0.1% Tween-20).
-
Prepare supersaturated solutions: Add an excess amount of this compound powder to a small volume of each test buffer.
-
Equilibrate: Vortex the samples vigorously and then incubate them at a controlled temperature (e.g., room temperature or 37°C) for a set period (e.g., 24 hours) to allow them to reach equilibrium.
-
Separate undissolved compound: Centrifuge the samples at high speed to pellet the undissolved this compound.
-
Quantify the soluble fraction: Carefully collect the supernatant and measure the concentration of dissolved this compound using a suitable analytical method, such as UV-Vis spectrophotometry at its maximum absorbance wavelength or High-Performance Liquid Chromatography (HPLC).
-
Compare the results: The buffer that yields the highest concentration of dissolved this compound is the one with the best solubilizing capacity.
Visualizations
Caption: Workflow for optimizing buffer conditions for this compound experiments.
Caption: Troubleshooting decision tree for this compound experiments.
Caption: Proposed signaling pathway for this compound-induced cellular response.
References
- 1. Altromycins, novel pluramycin-like antibiotics. I. Taxonomy of the producing organism, fermentation and antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Altromycins, novel pluramycin-like antibiotics. II. Isolation and elucidation of structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Altromycin H | Antitumor Antibiotic | RUO [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Can Invalid Bioactives Undermine Natural Product-Based Drug Discovery? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scitechnol.com [scitechnol.com]
- 7. Problems that Can Occur when Assaying Extracts to Pure Compounds in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. avantorsciences.com [avantorsciences.com]
Welcome to the technical support center for the separation and purification of Altromycin E. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for isolating this compound from a fermentation broth?
A1: The initial recovery of the altromycin complex from the fermentation broth is typically achieved through solvent extraction. Following this, counter-current chromatography is a highly effective technique for the initial separation of the antibiotic complex from other components in the crude extract.[1] For the fine separation of individual altromycin congeners, such as separating this compound from Altromycins A, B, C, and D, High-Performance Liquid Chromatography (HPLC) is the method of choice.
Q2: Which HPLC method is recommended for the separation of this compound from its related compounds?
A2: A reversed-phase HPLC (RP-HPLC) method is generally suitable for the separation of pluramycin-like antibiotics. Due to the structural similarities between altromycin congeners, a high-resolution column and a carefully optimized gradient elution are crucial for achieving baseline separation. A C18 column with a small particle size (e.g., ≤ 5 µm) is a good starting point. The mobile phase typically consists of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.
Q3: My HPLC chromatogram shows poor resolution between this compound and another closely eluting impurity. What can I do to improve the separation?
A3: Poor resolution can be addressed by several strategies:
-
Optimize the Mobile Phase: Adjust the gradient slope. A shallower gradient will increase the run time but can significantly improve the resolution of closely eluting peaks. You can also try changing the organic modifier (e.g., from acetonitrile to methanol or a mixture of both) as this can alter the selectivity of the separation.
-
Change the Column: If mobile phase optimization is insufficient, switching to a column with a different stationary phase (e.g., a phenyl-hexyl or a different C18 phase from another manufacturer) can provide a different selectivity and potentially resolve the co-eluting peaks.
-
Adjust the Temperature: Operating the column at a controlled, slightly elevated temperature can sometimes improve peak shape and resolution.
-
Check for Column Overload: Injecting too much sample can lead to peak broadening and a loss of resolution. Try reducing the injection volume or the sample concentration.
Q4: I am observing peak tailing for this compound in my chromatogram. What are the possible causes and solutions?
A4: Peak tailing in HPLC can be caused by several factors:
-
Secondary Interactions: The basic amine groups in the altromycin structure can interact with residual silanol groups on the silica-based stationary phase, leading to tailing. Using a base-deactivated column or adding a small amount of a competing base (e.g., triethylamine) to the mobile phase can mitigate this issue.
-
Column Contamination: The column may be contaminated with strongly retained compounds from previous injections. Flushing the column with a strong solvent is recommended.
-
Column Void: A void at the head of the column can cause peak distortion. This usually requires column replacement.
-
Sample Overload: As mentioned previously, injecting too much sample can also lead to peak tailing.
Q5: How can I confirm the identity of the this compound peak in my chromatogram?
A5: The most definitive way to identify the this compound peak is by using Liquid Chromatography-Mass Spectrometry (LC-MS).[2] By coupling the HPLC system to a mass spectrometer, you can obtain the mass-to-charge ratio (m/z) of the eluting compounds. This allows for positive identification of this compound and its related compounds based on their known molecular weights.
Troubleshooting Guides
This section provides solutions to common problems encountered during the separation of this compound.
High Backpressure in the HPLC System
| Possible Cause | Troubleshooting Steps |
| Blocked Column Frit | 1. Reverse the column and flush with a strong solvent (ensure the column is designed for reverse flushing). 2. If the pressure does not decrease, the frit may need to be replaced, or the entire column may need to be replaced. |
| Precipitation in the System | 1. Ensure that the mobile phase components are fully miscible and that any buffers are soluble in the highest organic concentration of your gradient. 2. Flush the system with a solvent that will dissolve the potential precipitate. |
| Contamination of the Guard Column | Replace the guard column. |
| Blockage in Tubing or Fittings | Systematically loosen fittings starting from the detector and working backward to the pump to identify the location of the blockage. |
Irreproducible Retention Times
| Possible Cause | Troubleshooting Steps |
| Inconsistent Mobile Phase Preparation | 1. Prepare fresh mobile phase, ensuring accurate measurements of all components. 2. Degas the mobile phase thoroughly before use. |
| Fluctuations in Column Temperature | Use a column oven to maintain a constant and consistent temperature. |
| Column Equilibration | Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient. |
| Pump Malfunction | Check the pump for leaks and ensure it is delivering a consistent flow rate. |
Experimental Protocols
Representative Reversed-Phase HPLC Method for this compound Separation
This protocol is a representative method and may require optimization for your specific sample and HPLC system.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a gradient pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 30% B to 70% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Dissolve the partially purified altromycin complex in a suitable solvent (e.g., methanol or a mixture of mobile phase A and B).
-
Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.
Quantitative Data
The following table presents hypothetical retention time data for Altromycin congeners based on the representative HPLC method described above. Actual retention times may vary depending on the specific HPLC system and column used.
| Compound | Hypothetical Retention Time (min) |
| Altromycin C | 12.5 |
| Altromycin D | 13.8 |
| Altromycin A | 15.2 |
| This compound | 16.5 |
| Altromycin B | 18.1 |
Visualizations
Caption: Workflow for the isolation and purification of this compound.
Caption: Logic diagram for troubleshooting common HPLC issues.
References
Technical Support Center: Altromycin E Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of Altromycin E samples.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of this compound | Incomplete extraction from the fermentation broth. | Optimize the extraction solvent and pH. Consider using a series of extractions with solvents of varying polarity.[1][2] |
| Degradation of this compound during purification. | Altromycins are sensitive to pH changes. Maintain a stable pH during purification and avoid strong acids or bases.[2] Work at lower temperatures to minimize thermal degradation. | |
| Poor separation from other Altromycin congeners (A, B, C, D, H, etc.). | Use high-resolution chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) with a suitable stationary phase (e.g., C18).[3] Optimize the mobile phase gradient for better separation. | |
| Presence of Impurities in Final Sample | Co-elution of structurally similar impurities. | Adjust the chromatographic conditions (e.g., solvent gradient, flow rate, temperature). Consider using a different chromatographic method (e.g., ion-exchange or size-exclusion chromatography).[4] |
| Contamination from solvents or equipment. | Use high-purity solvents and thoroughly clean all glassware and equipment before use. | |
| Residual starting materials or reagents from synthesis/fermentation. | Incorporate additional washing steps in the extraction protocol. Use a final purification step like recrystallization.[5] | |
| Inconsistent Purity Between Batches | Variability in fermentation conditions. | Standardize the fermentation protocol, including media composition, temperature, pH, and aeration.[6] |
| Inconsistent execution of the purification protocol. | Document and strictly follow a standardized purification procedure. | |
| Sample Appears Colored (Unexpectedly) | Presence of colored impurities from the fermentation broth. | Use charcoal treatment or a pre-purification step with a non-polar sorbent to remove pigments.[4] |
| Degradation of this compound to colored byproducts. | Analyze the sample by LC-MS to identify degradation products and adjust purification conditions to minimize their formation. |
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in this compound samples?
A1: Common impurities in this compound samples can be categorized as:
-
Related substances: Other Altromycin congeners produced by the actinomycete strain.[1]
-
Process-related impurities: Residual solvents, reagents, and materials from the fermentation and extraction process.[5]
-
Degradation products: this compound can degrade due to factors like pH instability or exposure to light and high temperatures.[2][5]
Q2: What is the recommended first step for purifying crude this compound extract?
A2: The initial recommended step is solvent extraction from the fermentation broth.[1] The choice of solvent is critical and should be optimized based on the polarity of this compound. A common approach is to use a water-immiscible organic solvent like ethyl acetate or chloroform.[3]
Q3: Which chromatographic techniques are most effective for this compound purification?
A3: A multi-step chromatographic approach is often most effective. This can include:
-
Counter-current chromatography: Useful for initial separation of the Altromycin complex from the crude extract.[1]
-
Column chromatography: Using silica gel is a standard method for separating different Altromycin congeners.[3]
-
High-Performance Liquid Chromatography (HPLC): Particularly reverse-phase HPLC (RP-HPLC), is ideal for final purification to achieve high purity.[3]
Q4: How can I monitor the purity of my this compound sample during the purification process?
A4: Purity can be monitored using:
-
Thin-Layer Chromatography (TLC): A quick and simple method to track the separation of compounds during column chromatography.[3]
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To identify the molecular weights of the components in your sample and confirm the presence of this compound and any impurities.[7]
Q5: What are the optimal storage conditions for purified this compound?
A5: While specific stability data for this compound is limited, related compounds are typically stored at low temperatures (-20°C or below), protected from light, and under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.
Experimental Protocols
Protocol 1: General Workflow for this compound Purification
This protocol outlines a general workflow for the purification of this compound from a fermentation broth.
Caption: General workflow for the purification of this compound.
Methodology for Key Experiments
1. Solvent Extraction:
-
Adjust the pH of the fermentation broth to slightly basic (pH 8.0-9.0) to ensure this compound is in its free base form.
-
Extract the broth with an equal volume of ethyl acetate three times.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude extract.
2. Silica Gel Column Chromatography:
-
Prepare a silica gel column using a suitable solvent system (e.g., a gradient of methanol in chloroform).[3]
-
Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.
-
Elute the column with the solvent gradient, collecting fractions.
-
Monitor the fractions by TLC, visualizing with UV light or an appropriate stain.
-
Pool the fractions containing the highest concentration of this compound.
3. Preparative HPLC:
-
Use a C18 preparative HPLC column.
-
Develop a suitable mobile phase gradient, for example, a gradient of acetonitrile in water with 0.1% formic acid.
-
Dissolve the pooled fractions from the column chromatography in the mobile phase and inject onto the column.
-
Collect the peak corresponding to this compound.
-
Lyophilize or evaporate the solvent to obtain the purified compound.
Data Presentation
Users should record their purification data in structured tables for easy comparison between different batches or purification methods.
Table 1: Summary of Purification Steps
| Purification Step | Starting Mass (mg) | Final Mass (mg) | Yield (%) | Purity (%) |
| Crude Extract | 100 | |||
| After Column Chromatography | ||||
| After Preparative HPLC |
Table 2: HPLC Purity Analysis
| Sample ID | Retention Time (min) | Peak Area (%) | Identity |
| Crude Extract | |||
| Column Fraction # | |||
| Final Product | This compound |
References
- 1. Altromycins, novel pluramycin-like antibiotics. II. Isolation and elucidation of structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Altromycin H | Antitumor Antibiotic | RUO [benchchem.com]
- 3. Isolation and partial purification of erythromycin from alkaliphilic Streptomyces werraensis isolated from Rajkot, India - PMC [pmc.ncbi.nlm.nih.gov]
- 4. diaion.com [diaion.com]
- 5. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Altromycins, novel pluramycin-like antibiotics. I. Taxonomy of the producing organism, fermentation and antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Altromycin E experimental controls and standards
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Altromycin E. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for this compound?
Altromycins are a class of anthraquinone-derived, pluramycin-like antibiotics. Their primary mechanism of action involves interaction with DNA.[1] Based on studies with the closely related Altromycin B, it is understood that the altromycin chromophore intercalates between DNA base pairs, while the sugar moieties interact electrostatically with the DNA helix. This binding stabilizes the DNA double helix.[1]
Q2: What are the expected antibacterial activities of Altromycins?
The altromycin complex has demonstrated potent Gram-positive antibacterial activity. Minimum Inhibitory Concentrations (MICs) have been observed in the range of 0.2 to 3.12 µg/mL against various strains of Streptococci and Staphylococci.[2]
Experimental Controls and Standards
Q3: What are appropriate positive and negative controls for antibacterial susceptibility testing with this compound?
Proper controls are crucial for validating the results of antibacterial susceptibility tests.
-
Positive Controls: A well-characterized antibiotic with a known inhibitory effect on the test organism should be used. For Gram-positive bacteria like Staphylococcus aureus or Streptococcus pyogenes, common positive controls include Vancomycin or Penicillin. The positive control confirms that the experimental setup is capable of detecting antibacterial activity.[3][4]
-
Negative Controls: The solvent used to dissolve this compound (e.g., DMSO, ethanol, or sterile distilled water) should be tested alone to ensure it does not inhibit bacterial growth. This is the negative control and it helps to ensure that any observed antibacterial activity is due to this compound and not the vehicle.[3][4] An untreated group of bacteria is also a fundamental negative control to show the baseline growth.
Q4: What control is needed for DNA interaction studies?
In experiments investigating the interaction of this compound with DNA, a sample containing only DNA and the buffer solution should be used as a negative control. This allows for the assessment of the baseline properties of the DNA under the experimental conditions.
Quantitative Data Summary
The following table summarizes the available quantitative data for the altromycin complex. Note that specific values for this compound may vary.
| Parameter | Organism(s) | Value |
| Minimum Inhibitory Concentration (MIC) | Streptococci and Staphylococci | 0.2 - 3.12 µg/mL[2] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution
This protocol outlines the steps to determine the MIC of this compound against a bacterial strain.
-
Prepare this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Prepare Bacterial Inoculum: Culture the test bacteria in an appropriate broth medium overnight. Dilute the overnight culture to a standardized concentration (e.g., 1 x 10^5 CFU/mL).
-
Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution with the broth medium to achieve a range of concentrations.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate.
-
Controls:
-
Positive Control: A well containing a known antibiotic.
-
Negative Control: A well containing only the broth medium and the solvent used for this compound.
-
Growth Control: A well containing only the broth medium and the bacterial inoculum.
-
-
Incubation: Incubate the plate at the optimal temperature for the test bacteria for 18-24 hours.
-
Analysis: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Protocol 2: DNA Interaction Analysis using UV-Visible Spectroscopy
This protocol describes how to assess the binding of this compound to DNA.
-
Prepare Solutions:
-
Prepare a stock solution of calf thymus DNA in a suitable buffer (e.g., Tris-HCl).
-
Prepare a stock solution of this compound in the same buffer.
-
-
Spectrophotometric Titration:
-
Keep the concentration of this compound constant in a quartz cuvette.
-
Incrementally add small aliquots of the DNA stock solution to the cuvette.
-
After each addition, gently mix and record the UV-Visible spectrum (typically between 200-600 nm).
-
-
Analysis: Changes in the absorbance and wavelength of the maximum absorbance of this compound upon addition of DNA can indicate binding. Hypochromism (decrease in absorbance) and a bathochromic shift (red shift) are indicative of intercalation.
Troubleshooting Guides
Issue 1: No Zone of Inhibition in Disk Diffusion Assay
| Possible Cause | Troubleshooting Step |
| Inactive this compound | Verify the storage conditions and age of the this compound stock. Prepare a fresh solution. |
| Resistant Bacterial Strain | Use a different bacterial strain that is known to be susceptible to similar antibiotics. |
| Incorrect Concentration | Increase the concentration of this compound applied to the disk. |
| Improper Disk Saturation | Ensure the paper disk is fully saturated with the this compound solution and allowed to briefly air dry before placing on the agar. |
Issue 2: Inconsistent Results in MIC Assays
| Possible Cause | Troubleshooting Step |
| Inaccurate Pipetting | Calibrate pipettes and use proper pipetting techniques to ensure accurate serial dilutions. |
| Variable Inoculum Size | Standardize the bacterial inoculum concentration using a spectrophotometer (measuring optical density) or by plating serial dilutions. |
| Contamination | Use aseptic techniques throughout the procedure. Check for contamination in the broth medium and bacterial cultures. |
| Precipitation of this compound | Observe the wells for any precipitation. If precipitation occurs, try a different solvent or adjust the concentration range. |
Issue 3: No Spectral Changes in DNA Binding Assay
| Possible Cause | Troubleshooting Step |
| Low this compound or DNA Concentration | Increase the concentration of either this compound or DNA in the titration. |
| Inappropriate Buffer Conditions | Check the pH and ionic strength of the buffer, as these can affect DNA structure and binding interactions. |
| Instrument Malfunction | Verify the spectrophotometer is functioning correctly using a standard solution. |
Visualizations
Caption: MIC Assay Workflow
Caption: this compound Mechanism of Action
References
- 1. Studies on the interaction of altromycin B and its platinum(II) and palladium(II) metal complexes with calf thymus DNA and nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Altromycins, novel pluramycin-like antibiotics. I. Taxonomy of the producing organism, fermentation and antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. theory.labster.com [theory.labster.com]
- 4. Importance of Negative and Positive Controls in Microbial Analysis | Pharmaguideline [pharmaguideline.com]
Cell culture contamination in Altromycin E studies
Note: Information regarding a specific drug named "Altromycin E" is not available in published literature. The following technical support guide has been developed based on a plausible, fictional profile for this compound as a potent, anthracycline-derived anti-cancer agent. The troubleshooting advice is grounded in established principles of cell culture and contamination control for cytotoxic compounds.
This guide provides troubleshooting and frequently asked questions (FAQs) for researchers using this compound in cell culture experiments, with a specific focus on identifying and managing contamination.
Frequently Asked Questions (FAQs)
Q1: What are the immediate signs of contamination in my this compound-treated cultures?
A1: Common signs of contamination can be categorized by the type of contaminant:
-
Bacterial: You may observe a sudden drop in pH (media turning yellow), cloudy or turbid media, and sometimes a foul odor. Under a microscope, you'll see tiny, moving rod-shaped or spherical particles between your cells.[1][2][3]
-
Yeast: The culture media may become turbid, and the pH can increase. Microscopically, yeast appears as individual oval or budding spherical particles, often in chains.[1][4]
-
Fungal (Mold): Visible filamentous structures (mycelia) may appear, often as fuzzy clumps on the surface of the culture. The media may become cloudy, and the pH can increase.[1][2][3]
-
Mycoplasma: This is a more insidious contamination. There are often no visible signs like turbidity or pH change.[2][5] Indicators include a sudden decrease in cell proliferation, changes in cell morphology, or unexpected variability in your experimental results.[1]
Q2: My untreated control cells look fine, but my this compound-treated wells are cloudy. Is this contamination or a drug effect?
A2: This can be a common point of confusion. While contamination is possible, high concentrations of cytotoxic drugs like this compound can cause massive, rapid cell death. This process, known as apoptosis or necrosis, releases intracellular contents and cellular debris, which can make the media appear cloudy and mimic the appearance of bacterial contamination.
To differentiate:
-
Microscopic Examination: Carefully examine the culture under high magnification. Look for the characteristic shapes and movement of bacteria or yeast. Cellular debris will appear as irregularly shaped, non-motile particles of varying sizes.
-
Check pH: Bacterial contamination almost always causes a rapid drop in pH (yellowing of media containing phenol red). Drug-induced cytotoxicity typically does not cause such a dramatic and rapid pH shift.
-
Plate a Sample: Streak a small sample of the culture supernatant on an agar plate to check for bacterial or fungal growth.
Q3: Can this compound interact with the standard Penicillin-Streptomycin (Pen-Strep) in my media?
A3: While direct chemical interactions are rare, there are important considerations. This compound, as a potent cytotoxic agent, puts significant stress on cells. The presence of antibiotics, even at standard concentrations, can add to this cellular stress, potentially altering the cellular response to your drug and affecting the reproducibility of your experiments. For final experiments, it is often recommended to run cultures without antibiotics after ensuring the cell line is clean.[6] If you suspect contamination, it's better to discard the culture than to try and salvage it with high doses of antibiotics, which can mask underlying issues and affect your results.[6]
Q4: How do I reliably test for mycoplasma contamination?
A4: Since mycoplasma is not visible under a standard microscope, specific detection methods are necessary.[2][5] Routine testing (e.g., monthly) is highly recommended.[5]
-
PCR-Based Kits: This is the most sensitive and rapid method. These kits detect mycoplasma-specific DNA in your cell culture supernatant.[7]
-
DNA Staining: Using a fluorescent DNA stain like DAPI or Hoechst allows for visualization of mycoplasma. The mycoplasma will appear as small, distinct fluorescent dots on the cell surface or in the surrounding area.[7]
-
ELISA: These kits detect mycoplasma-specific antigens and are also a reliable method.[8]
Troubleshooting Guides
Guide 1: Sudden Media Turbidity and pH Drop
| Symptom | Possible Cause | Immediate Actions | Prevention |
| Media becomes cloudy/turbid overnight. pH indicator (phenol red) turns bright yellow. Microscopic view shows small, motile rods or cocci.[2] | Bacterial Contamination [1] | 1. Immediately discard the contaminated culture(s) by adding bleach or autoclaving.[6] 2. Isolate and inspect all other cultures handled at the same time. 3. Thoroughly decontaminate the biosafety cabinet and incubator with 70% ethanol and a disinfectant.[9] 4. Check all reagents (media, serum, buffers) used for the contaminated culture. | Strict aseptic technique is critical.[10][11] Regularly clean incubators and water baths.[12] Use sterile, individually wrapped pipettes and filter all prepared media through a 0.22 µm filter. |
Guide 2: No Visible Contamination, but Poor Cell Health & Inconsistent Results
| Symptom | Possible Cause | Immediate Actions | Prevention |
| Cells grow slower than expected.[1] Altered cell morphology. Increased variability in dose-response curves for this compound. No visible particles or turbidity.[5] | Mycoplasma Contamination | 1. Immediately quarantine the suspected cell line and all other lines it may have come into contact with. 2. Test the culture using a PCR-based mycoplasma detection kit. 3. If positive, the recommended course of action is to discard the cell line and thaw a new, uncontaminated vial. 4. If the cell line is irreplaceable, treatment with specific anti-mycoplasma agents (e.g., quinolones, tetracyclines) can be attempted, but this can be cytotoxic and affect cell behavior.[6] | Quarantine and test all new cell lines upon arrival in the lab. Practice strict aseptic technique, as mycoplasma can be spread via aerosols.[7] Dedicate specific media bottles and reagents to each cell line to prevent cross-contamination. Perform routine mycoplasma testing every 1-2 months.[5] |
Experimental Protocols
Protocol 1: Aseptic Handling of this compound and Cell Cultures
This protocol outlines the essential steps to maintain sterility when working with this compound and cell cultures.
-
Preparation of Work Area:
-
Ensure the biological safety cabinet (BSC) is running for at least 15 minutes before starting work.[9]
-
Thoroughly wipe down the interior surfaces of the BSC, as well as any bottles, flasks, and equipment, with 70% ethanol.[10]
-
Organize the workspace to have a clear flow from "clean" to "used" areas to minimize movement and potential for contamination.[6]
-
-
Handling Reagents and Cells:
-
Warm media and other reagents in a water bath that is regularly cleaned and treated with an anti-microbial agent. Before placing in the BSC, wipe bottles dry and spray with 70% ethanol.[12]
-
When opening sterile containers, do not place caps face-down on the work surface.
-
Use a new sterile pipette for every reagent and every cell line to prevent cross-contamination.[10]
-
Work with only one cell line at a time in the BSC.[9]
-
-
Handling this compound Stock:
-
Prepare stock solutions of this compound in a sterile manner within the BSC.
-
Filter-sterilize the final stock solution through a 0.22 µm syringe filter into a sterile storage tube.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and minimize contamination risk.
-
-
Post-Procedure:
-
Securely close all containers before removing them from the BSC.
-
Wipe down all surfaces again with 70% ethanol.
-
Dispose of all waste in appropriate biohazard containers.
-
Visualizations
Hypothetical Signaling Pathway for this compound
This compound is hypothesized to be an anthracycline-like agent that intercalates with DNA and inhibits Topoisomerase II, leading to DNA double-strand breaks. This damage activates the ATM/p53 signaling cascade, ultimately inducing apoptosis.
Caption: Hypothetical signaling pathway for this compound-induced apoptosis.
Experimental Workflow: Contamination Check
This workflow outlines the decision-making process when contamination is suspected in a culture.
Caption: Workflow for identifying the source of cell culture contamination.
Logical Relationship: Cytotoxicity vs. Contamination
This diagram helps differentiate between effects caused by this compound and those caused by microbial contamination.
Caption: Decision tree to distinguish cytotoxicity from contamination.
References
- 1. What are the major types of biological cell culture contamination? | AAT Bioquest [aatbio.com]
- 2. Cell contamination | Proteintech Group [ptglab.com]
- 3. corning.com [corning.com]
- 4. Types of Cell Culture Contamination and How To Prevent Them | Technology Networks [technologynetworks.com]
- 5. Mycoplasma Contamination in Cell Culture | Detection & Removal [capricorn-scientific.com]
- 6. eppendorf.com [eppendorf.com]
- 7. assaygenie.com [assaygenie.com]
- 8. Mycoplasma Detection and Elimination Services - Creative Bioarray [cell.creative-bioarray.com]
- 9. eurobiobank.org [eurobiobank.org]
- 10. Aseptic Laboratory Techniques and Safety in Cell Culture | Thermo Fisher Scientific - US [thermofisher.com]
- 11. bio.libretexts.org [bio.libretexts.org]
- 12. cellculturecompany.com [cellculturecompany.com]
Validation & Comparative
A Comparative Guide to Altromycin and Kidamycin: Structure and Function
For Researchers, Scientists, and Drug Development Professionals
Published: November 10, 2025
This guide provides a detailed comparison of two prominent members of the pluramycin family of antibiotics: Kidamycin and the Altromycins. Both are potent natural products known for their significant antitumor and antibacterial properties. Due to a scarcity of published data on Altromycin E, this guide will focus on the well-characterized and structurally representative Altromycin B for a robust comparison against Kidamycin. We will delve into their structural nuances, mechanisms of action, and available performance data, supported by established experimental protocols.
Structural Comparison: A Tale of Two Side Chains
Kidamycin and the Altromycins are complex aromatic polyketides that belong to the angucycline class of antibiotics. They share a common tetracyclic aglycone core, a 4H-anthra[1,2-b]pyran-4,7,12-trione scaffold, which is essential for their biological activity. However, the key differences in their chemical structures lie in the substitutions at the C2 position of this core and the nature and arrangement of their unique sugar moieties.[1]
Kidamycin is distinguished by a C2-(E)-but-2-en-2-yl side chain. Its glycosylation pattern is particularly notable, featuring two C-C linked aminosugars: an N,N-dimethylvancosamine attached at the C10 position and an anglosamine moiety at the C8 position.[1]
Altromycin B , in contrast, possesses a reactive diepoxide side chain at its C2 position. This functional group is critical to its mechanism of action. The glycosylation of Altromycin B consists of a disaccharide composed of two D-altrose units, which is attached at the C5 position of the aglycone core.[1][2]
These fundamental structural divergences in both the aglycone side chain and the appended sugars are responsible for the distinct biological profiles of these molecules.
References
- 1. Structure of the altromycin B (N7-guanine)-DNA adduct. A proposed prototypic DNA adduct structure for the pluramycin antitumor antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of topoisomerase I inhibition, DNA damage, and cytotoxicity of camptothecin derivatives presently in clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
Altromycin E: A Comparative Analysis of Efficacy Against Drug-Resistant Bacteria
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of Altromycin E, a member of the altromycin class of antibiotics, against drug-resistant bacteria. Due to the limited publicly available data specifically for this compound, this guide presents information on the broader altromycin class and draws comparisons with the well-established macrolide antibiotic, Erythromycin, to offer a contextual performance evaluation.
Executive Summary
Altromycins are a novel class of pluramycin-like antibiotics with demonstrated activity against Gram-positive bacteria.[1] Their proposed mechanism of action involves DNA interaction, distinguishing them from many commonly used antibiotics. While specific data on this compound is not extensively available, the altromycin class shows promise, with Minimum Inhibitory Concentrations (MICs) against Streptococci and Staphylococci ranging from 0.2 to 3.12 µg/mL.[1] This guide presents the available efficacy data for altromycins and compares it with Erythromycin to provide a reference for its potential therapeutic window.
Efficacy Data: Altromycins vs. Erythromycin
The following table summarizes the available MIC data for the altromycin class against representative Gram-positive bacteria and provides a comparison with Erythromycin. It is important to note that the data for altromycins is for the general class and not specific to this compound.
| Antibiotic | Bacterial Species | MIC Range (µg/mL) |
| Altromycins | Streptococci | 0.2 - 3.12[1] |
| Staphylococci | 0.2 - 3.12[1] | |
| Erythromycin | Streptococcus pneumoniae | 0.063 - 0.125[2] |
| Staphylococcus aureus | 0.25 - 2048[3] | |
| Staphylococcus epidermidis | 0.125 - 2048[3] |
Note: The wide MIC range for Erythromycin against Staphylococci reflects the prevalence of resistant strains.
Mechanism of Action
Altromycins are believed to exert their antibacterial effect through interaction with bacterial DNA. This mechanism is distinct from that of macrolides like Erythromycin, which inhibit protein synthesis by binding to the 50S ribosomal subunit. This difference in the mechanism of action suggests that altromycins may be effective against bacteria that have developed resistance to protein synthesis inhibitors.
Below is a diagram illustrating the proposed mechanism of action for Altromycins in comparison to Erythromycin.
Experimental Protocols
The determination of antibiotic efficacy, specifically the Minimum Inhibitory Concentration (MIC), is crucial for evaluating the potential of a new antibiotic. Standardized methods are employed to ensure reproducibility and comparability of results.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation.[4] The following are generalized protocols for determining MIC values.
1. Broth Microdilution Method
This method involves preparing a series of twofold dilutions of the antibiotic in a liquid growth medium in a microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. The plates are incubated, and the MIC is read as the lowest concentration of the antibiotic that shows no visible bacterial growth.
2. Agar Dilution Method
In this method, varying concentrations of the antibiotic are incorporated into molten agar, which is then poured into petri dishes. The surface of the agar is then inoculated with a standardized suspension of the test bacterium. After incubation, the MIC is determined as the lowest concentration of the antibiotic that inhibits the visible growth of the bacteria on the agar surface.
The following diagram outlines the general workflow for determining the MIC of an antibiotic.
References
- 1. Altromycins, novel pluramycin-like antibiotics. I. Taxonomy of the producing organism, fermentation and antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Minimal inhibitory and mutant prevention concentrations of azithromycin, clarithromycin and erythromycin for clinical isolates of Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Array of Antibacterial Action of Protocatechuic Acid Ethyl Ester and Erythromycin on Staphylococcal Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. idstewardship.com [idstewardship.com]
Comparative Analysis of Cross-Resistance Profiles Involving Altromycin E
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of cross-resistance involving Altromycin E, a pluramycin-like anthracycline antibiotic. Due to the limited availability of direct cross-resistance studies on this compound, this guide draws comparisons from studies on structurally and mechanistically related anthracycline antibiotics, such as doxorubicin and daunorubicin. The data presented herein is intended to provide a predictive framework for the potential cross-resistance profiles of this compound and to inform future research and drug development strategies.
Overview of this compound and Related Compounds
This compound belongs to the pluramycin family of antibiotics, which are characterized by an anthraquinone core. Like other anthracyclines, its primary mechanism of action is believed to be the intercalation into bacterial DNA, thereby inhibiting DNA replication and transcription. Understanding the cross-resistance patterns of this class of compounds is crucial for predicting their clinical efficacy and for the development of strategies to overcome potential resistance.
Quantitative Cross-Resistance Data
Table 1: Comparative MICs of Doxorubicin and Other Antibiotics against Resistant Bacterial Strains
| Bacterial Strain | Resistance Phenotype/Genotype | Doxorubicin MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) | Tetracycline MIC (µg/mL) | Gentamicin MIC (µg/mL) | Reference |
| Escherichia coli K-12 | Wild-type | 10 - 250 | 0.015 | 2 | 1 | [1][2] |
| Escherichia coli G92 | mcr-1 positive | - | - | - | - | [3] |
| Klebsiella pneumoniae D120 | mcr-8 positive | - | - | - | - | [3] |
| Staphylococcus aureus | Wild-type | - | 1 | 0.5 | 0.25 | [4] |
| Staphylococcus aureus (MRSA) | mecA positive | - | >32 | >16 | >16 | [4] |
Note: '-' indicates data not available in the cited literature. The presented data is a compilation from multiple sources and serves as a comparative reference.
Table 2: Inferred Cross-Resistance Profile for this compound
Based on the known mechanisms of anthracycline resistance, the following table predicts the potential for cross-resistance between this compound and other antibiotic classes.
| Antibiotic Class | Predicted Cross-Resistance with this compound | Underlying Mechanism |
| Other Anthracyclines (e.g., Doxorubicin) | High | Shared mechanism of action (DNA intercalation) and common resistance mechanisms (e.g., efflux pumps). |
| Fluoroquinolones (e.g., Ciprofloxacin) | Moderate | Potential for overlapping resistance mechanisms, such as upregulation of efflux pumps.[5] |
| Tetracyclines | Moderate | Efflux pumps can confer resistance to both tetracyclines and anthracyclines.[5] |
| Aminoglycosides (e.g., Gentamicin) | Low to Moderate | Different mechanisms of action, but co-resistance can occur through multidrug resistance plasmids. |
| Beta-lactams | Low | Distinctly different mechanisms of action and resistance. |
Experimental Protocols
To facilitate further research, this section provides detailed methodologies for key experiments used to assess antibiotic cross-resistance.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method is used to determine the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Stock solutions of test antibiotics
-
Spectrophotometer
Procedure:
-
Prepare serial two-fold dilutions of the test antibiotics in CAMHB in the wells of a 96-well plate.
-
Adjust the turbidity of the bacterial culture to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in each well.
-
Add the bacterial inoculum to each well containing the antibiotic dilutions. Include a growth control well (bacteria without antibiotic) and a sterility control well (broth only).
-
Incubate the plates at 37°C for 16-20 hours.
-
The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth.
Disk Diffusion Susceptibility Testing (Kirby-Bauer Method)
This method assesses the susceptibility of bacteria to antibiotics by measuring the diameter of the zone of growth inhibition around an antibiotic-impregnated disk.
Materials:
-
Mueller-Hinton agar (MHA) plates
-
Bacterial culture in logarithmic growth phase
-
Sterile cotton swabs
-
Antibiotic-impregnated paper disks
-
Calipers or a ruler
Procedure:
-
Adjust the turbidity of the bacterial culture to match a 0.5 McFarland standard.
-
Dip a sterile cotton swab into the standardized bacterial suspension and remove excess liquid by pressing it against the inside of the tube.
-
Streak the swab evenly across the entire surface of an MHA plate in three directions to ensure confluent growth.
-
Aseptically place the antibiotic disks onto the surface of the agar.
-
Incubate the plates at 37°C for 16-24 hours.
-
Measure the diameter of the zone of inhibition around each disk in millimeters.
-
Interpret the results as susceptible, intermediate, or resistant based on standardized zone diameter interpretive charts (e.g., from CLSI).
Signaling Pathways and Resistance Mechanisms
The primary mechanism of resistance to anthracycline antibiotics in bacteria is the active efflux of the drug from the cell, often mediated by ATP-binding cassette (ABC) transporters.[6] The overexpression of these efflux pumps reduces the intracellular concentration of the antibiotic, preventing it from reaching its DNA target.
Below are diagrams illustrating the experimental workflow for assessing cross-resistance and the proposed mechanism of efflux pump-mediated resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. Biotransformation of Doxorubicin Promotes Resilience in Simplified Intestinal Microbial Communities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Daunorubicin resensitizes Gram-negative superbugs to the last-line antibiotics and prevents the transmission of antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibacterial Susceptibility Patterns and Cross-Resistance of Methicillin Resistant and Sensitive Staphyloccus Aureus Isolated from the Hospitalized Patients in Shiraz, Iran - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Mechanism of Bacterial Resistance and Potential Bacteriostatic Strategies [mdpi.com]
- 6. Bacterial multidrug resistance mediated by a homologue of the human multidrug transporter P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Antibacterial Efficacy of Altromycin E Against Emerging Bacterial Threats: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The escalating crisis of antimicrobial resistance necessitates the rigorous evaluation of novel antibiotic candidates. This guide provides a comparative framework for validating the antibacterial activity of Altromycin E, a promising pluramycin-like antibiotic, against newly identified and clinically relevant bacterial strains. We present a standardized methodology for assessing its efficacy alongside established antibacterial agents, utilizing key performance metrics and detailed experimental protocols.
Comparative Antibacterial Activity
The following table summarizes the in vitro antibacterial activity of this compound compared to leading antibiotics against a panel of contemporary bacterial strains. Minimum Inhibitory Concentration (MIC) values, representing the lowest concentration of an antibiotic that inhibits visible bacterial growth, are presented.
| Bacterial Strain | This compound (µg/mL) | Vancomycin (µg/mL) | Linezolid (µg/mL) | Daptomycin (µg/mL) |
| Staphylococcus aureus (MRSA) Strain USA300 | 0.5 | 1 | 2 | 0.5 |
| Staphylococcus aureus (VRSA) Strain VRS1 | 1 | 16 | 2 | 1 |
| Enterococcus faecium (VRE) Strain ATCC 51559 | 2 | 64 | 1 | 4 |
| Streptococcus pneumoniae (MDR) Strain 19A | 0.25 | 0.5 | 1 | 2 |
Note: The data presented in this table is illustrative and intended to serve as a template for reporting experimental findings. Actual MIC values may vary based on experimental conditions and specific isolates.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is the gold standard for determining the in vitro susceptibility of bacteria to antimicrobial agents.
1. Preparation of Bacterial Inoculum:
- Isolate a single bacterial colony from a fresh agar plate (e.g., Mueller-Hinton Agar).
- Inoculate the colony into a tube containing a suitable broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth).
- Incubate the broth culture at 37°C until it reaches the mid-logarithmic phase of growth, corresponding to a turbidity of a 0.5 McFarland standard.
- Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
2. Preparation of Antibiotic Dilutions:
- Prepare a stock solution of this compound and each comparator antibiotic in an appropriate solvent.
- Perform serial two-fold dilutions of each antibiotic in the broth medium in a 96-well microtiter plate to achieve a range of desired concentrations.
3. Inoculation and Incubation:
- Add the standardized bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions.
- Include a positive control well (bacteria without antibiotic) and a negative control well (broth medium only).
- Incubate the plates at 37°C for 18-24 hours.
4. Determination of MIC:
- Following incubation, visually inspect the microtiter plates for bacterial growth (indicated by turbidity).
- The MIC is the lowest concentration of the antibiotic at which there is no visible growth.
Visualizing Experimental and Logical Frameworks
To further elucidate the methodologies and potential mechanisms of action, the following diagrams are provided.
Caption: Workflow for Determining Minimum Inhibitory Concentration.
A Head-to-Head Comparison of Altromycin E and Other DNA Intercalators
For Researchers, Scientists, and Drug Development Professionals
In the landscape of anticancer therapeutics, DNA intercalators represent a significant class of molecules that exert their cytotoxic effects by inserting themselves between the base pairs of DNA, thereby disrupting critical cellular processes. This guide provides a detailed head-to-head comparison of the pluramycin antibiotic family, with a focus on the characteristics of altromycins (using Altromycin B and H as primary examples due to the limited public data on Altromycin E), against other well-established DNA intercalators, notably doxorubicin. This comparison is supported by available experimental data on their mechanisms of action, DNA binding affinities, and cytotoxic activities.
Introduction to DNA Intercalators
DNA intercalating agents are typically planar, aromatic molecules that can slip between the stacked base pairs of the DNA double helix. This insertion leads to a distortion of the DNA structure, causing it to unwind and lengthen. These structural alterations can interfere with DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis. Many potent anticancer drugs, including the anthracyclines (e.g., doxorubicin, daunorubicin) and pluramycins, function through this mechanism.
Mechanism of Action: Altromycins vs. Other Intercalators
The Altromycin Family: A Dual Threat of Intercalation and Alkylation
The altromycins, belonging to the pluramycin family of antibiotics, are potent antitumor agents produced by actinomycetes.[1][2] While specific data for this compound is scarce in publicly available literature, studies on its close analogs, particularly Altromycin B, reveal a sophisticated dual mechanism of action.[3]
-
DNA Intercalation: The planar anthraquinone core of the altromycin molecule intercalates into the DNA helix. This initial non-covalent binding is a prerequisite for its subsequent covalent modification of DNA.[3]
-
DNA Alkylation: Following intercalation, the epoxide-containing side chain of altromycins is positioned in the major groove of the DNA. This allows for the alkylation of the N7 position of guanine residues in a sequence-specific manner, forming a covalent adduct.[3] This covalent bond is largely irreversible and is a key contributor to their high cytotoxicity.[4] The carbohydrate moieties of the molecule play a crucial role in recognizing specific DNA sequences and positioning the drug for alkylation.[5]
This dual mechanism of both intercalating and covalently modifying DNA distinguishes the pluramycins as highly potent DNA-damaging agents.
Doxorubicin: The Archetypal Intercalator
Doxorubicin, an anthracycline antibiotic, is one of the most widely used and studied DNA intercalators in cancer chemotherapy. Its primary mechanism of action involves the insertion of its planar tetracyclic ring system between DNA base pairs. This intercalation leads to the inhibition of topoisomerase II, an enzyme critical for resolving DNA supercoiling during replication and transcription. By stabilizing the topoisomerase II-DNA complex after the DNA has been cleaved, doxorubicin prevents the re-ligation of the DNA strands, leading to double-strand breaks.
Unlike the altromycins, doxorubicin's interaction with DNA is primarily non-covalent, although it can also generate reactive oxygen species (ROS) that can cause further DNA damage.
Quantitative Comparison of Performance
Direct quantitative comparison is limited by the lack of specific data for this compound. However, by using data from other pluramycins like hedamycin and comparing it with doxorubicin, we can draw informative parallels.
Table 1: Comparison of DNA Binding Affinity
| Compound | Method | DNA Binding Constant (Kb) (M-1) |
| Doxorubicin | Optical Methods | 0.13 - 0.16 x 106 |
| Hedamycin | Density Gradient Centrifugation | High affinity, irreversible binding |
Note: A direct numerical comparison of Kb is challenging due to different experimental methodologies. Hedamycin's binding is described as essentially irreversible, indicating a very high affinity.
Table 2: Cytotoxicity (IC50) Against Various Cancer Cell Lines
| Compound | Cell Line | IC50 |
| Doxorubicin | MCF-7 (Breast Cancer) | ~1.2 µM |
| HCT116 (Colon Cancer) | 24.30 µg/ml | |
| Hep-G2 (Liver Cancer) | 14.72 µg/ml | |
| PC3 (Prostate Cancer) | 2.64 µg/ml | |
| Hedamycin | HCT116 (Colon Cancer) | Sub-nanomolar |
| Kinamycin F (Pluramycin-related) | K562 (Leukemia) | 0.33 µM[6] |
IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. Lower IC50 values indicate higher cytotoxic potency.
Experimental Protocols
A common and robust method for determining the DNA binding affinity of a compound is the Fluorescence Intercalator Displacement (FID) Assay .
Principle: This assay relies on the displacement of a fluorescent DNA intercalator, such as ethidium bromide (EtBr), from DNA by a test compound. EtBr exhibits a significant increase in fluorescence upon intercalation into DNA. When a competing compound is introduced and binds to the DNA, it displaces the EtBr, leading to a decrease in fluorescence. The extent of this fluorescence quenching can be used to determine the binding affinity of the test compound.
Methodology:
-
Preparation of DNA-EtBr Complex: A solution of calf thymus DNA is prepared in a suitable buffer (e.g., Tris-HCl). Ethidium bromide is added to this solution and allowed to incubate to form a stable fluorescent complex.
-
Titration with Test Compound: The test compound (e.g., Altromycin or Doxorubicin) is serially diluted and added to the DNA-EtBr complex.
-
Fluorescence Measurement: After each addition of the test compound and an appropriate incubation period, the fluorescence intensity is measured using a spectrofluorometer. The excitation and emission wavelengths are set to the optimal values for the EtBr-DNA complex (typically around 520 nm for excitation and 600 nm for emission).
-
Data Analysis: The decrease in fluorescence intensity is plotted against the concentration of the test compound. The data is then fitted to a suitable binding model (e.g., the Scatchard plot) to calculate the DNA binding constant (Kb).
Visualizing Mechanisms and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Dual mechanism of Altromycin action on DNA.
Caption: Workflow of the FID assay for DNA binding.
Caption: Simplified signaling cascade from DNA damage to apoptosis.
Conclusion
While a direct, quantitative comparison involving this compound is currently hampered by the limited availability of specific data, the analysis of its close relatives within the pluramycin family reveals a class of highly potent DNA-modifying agents. Their dual mechanism of intercalation and alkylation likely confers a higher degree of cytotoxicity compared to classical intercalators like doxorubicin. The data available for hedamycin, showing sub-nanomolar IC50 values, underscores the potential potency of this family of compounds.
For researchers and drug development professionals, the pluramycins, including the altromycins, represent a promising, albeit highly toxic, scaffold for the development of novel anticancer agents. Further research is warranted to elucidate the specific properties of individual altromycins like this compound and to explore strategies to modulate their activity and toxicity profiles for therapeutic benefit.
References
- 1. Altromycins, novel pluramycin-like antibiotics. I. Taxonomy of the producing organism, fermentation and antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Altromycins, novel pluramycin-like antibiotics. II. Isolation and elucidation of structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure of the altromycin B (N7-guanine)-DNA adduct. A proposed prototypic DNA adduct structure for the pluramycin antitumor antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Hedamycin intercalates the DNA helix and, through carbohydrate-mediated recognition in the minor groove, directs N7-alkylation of guanine in the major groove in a sequence-specific manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism of the cytotoxicity of the diazoparaquinone antitumor antibiotic kinamycin F - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of DNA Binding Affinity: Altromycin E Versus Other Pluramycins
A deep dive into the DNA binding characteristics of Altromycin E and its pluramycin counterparts reveals a class of potent antitumor antibiotics that function through a sophisticated mechanism of DNA intercalation and alkylation. While quantitative binding affinity data for this compound remains elusive in publicly accessible literature, a comprehensive comparison with other members of the pluramycin family, such as Hedamycin and DC92-B, provides valuable insights into their structure-activity relationships and therapeutic potential.
The pluramycin family of antibiotics, which includes Altromycin, Hedamycin, Kidamycin, and Pluramycin A, are known for their significant antitumor properties. These molecules exert their cytotoxic effects by binding to DNA, thereby interfering with essential cellular processes like replication and transcription. The primary mechanism of action involves the intercalation of their planar aromatic chromophore between DNA base pairs, followed by the covalent alkylation of DNA bases, predominantly guanine residues at the N7 position.[1] This dual mode of interaction contributes to their high affinity and sequence selectivity.
Quantitative Comparison of DNA Binding Affinity
A direct quantitative comparison of the DNA binding affinity of this compound with other pluramycins is hampered by the limited availability of specific binding constant (Kd) values for this compound in published research. However, data for other well-studied pluramycins provide a framework for understanding the general affinity range of this class of compounds.
| Compound | DNA Binding Constant (Kd) | Method | Comments |
| This compound | Data not available | - | |
| Hedamycin | Not explicitly defined as a Kd value, but binding ratios have been determined.[2] | Density Gradient Centrifugation, Dialysis | Exhibits two types of binding: a strong, essentially irreversible binding (Type I) and a reversible binding (Type II).[2] The maximum binding ratio is approximately 0.1-0.2 drug molecules per nucleotide.[2] |
| DC92-B | Data not available | - | Shows very similar DNA sequence selectivity to Hedamycin.[3] |
| Pluramycin A | Data not available | - | Known to inhibit nucleic acid biosynthesis.[4] |
| Kidamycin | Data not available | - |
Note: The lack of standardized reporting and the variety of experimental conditions make direct comparisons of binding affinities across different studies challenging.
Experimental Protocols
The determination of DNA binding affinity for compounds like pluramycins involves a variety of biophysical techniques. Below are detailed methodologies for key experiments cited in the study of DNA-small molecule interactions.
Fluorescence Intercalation Assay
This method is used to determine the ability of a compound to intercalate into the DNA double helix, which often results in a change in the fluorescence of a DNA-bound dye like ethidium bromide.
Protocol:
-
Preparation of DNA Solution: A solution of calf thymus DNA (or a specific DNA oligomer) is prepared in a suitable buffer (e.g., Tris-HCl with NaCl and EDTA).
-
Preparation of Ethidium Bromide Solution: A stock solution of ethidium bromide is prepared and its concentration is determined spectrophotometrically.
-
Titration: A fixed concentration of DNA and ethidium bromide is placed in a fluorometer cuvette. The fluorescence intensity is measured at the excitation and emission maxima for ethidium bromide.
-
Addition of Pluramycin: Aliquots of the pluramycin compound are incrementally added to the cuvette, and the fluorescence is recorded after each addition.
-
Data Analysis: The decrease in ethidium bromide fluorescence upon addition of the pluramycin is used to calculate the binding constant of the pluramycin to DNA, based on the competitive displacement of ethidium bromide.
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to detect the binding of a small molecule to a DNA fragment, which results in a change in the electrophoretic mobility of the DNA.
Protocol:
-
Labeling of DNA: A specific DNA fragment is end-labeled with a radioactive isotope (e.g., ³²P) or a fluorescent dye.
-
Binding Reaction: The labeled DNA probe is incubated with varying concentrations of the pluramycin compound in a binding buffer.
-
Gel Electrophoresis: The reaction mixtures are loaded onto a non-denaturing polyacrylamide or agarose gel.
-
Visualization: The gel is dried and exposed to X-ray film (for radioactive labels) or imaged using a fluorescence scanner. A "shift" in the migration of the DNA band indicates the formation of a DNA-drug complex.
-
Quantification: The intensity of the shifted and unshifted bands can be used to estimate the binding affinity.
Surface Plasmon Resonance (SPR)
SPR is a powerful technique for real-time, label-free analysis of molecular interactions, providing kinetic and affinity data.
Protocol:
-
Immobilization of DNA: A biotinylated DNA oligonucleotide is immobilized on a streptavidin-coated sensor chip.
-
Binding Analysis: Solutions of the pluramycin at various concentrations are flowed over the sensor chip surface.
-
Signal Detection: The binding of the pluramycin to the immobilized DNA causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in response units, RU).
-
Kinetic and Affinity Determination: The association (kon) and dissociation (koff) rate constants are determined from the sensorgram data. The equilibrium dissociation constant (Kd) is calculated as the ratio of koff/kon.
Cellular Effects and Signaling Pathways
The potent DNA binding activity of pluramycins translates into significant cellular consequences, primarily the induction of cell cycle arrest and apoptosis. While the specific signaling pathways initiated by this compound are not well-documented, the general mechanisms for DNA-damaging agents provide a likely framework.
Cell Cycle Arrest
DNA damage induced by pluramycins triggers cell cycle checkpoints, preventing the cell from progressing to the next phase before the damage is repaired. This often leads to an accumulation of cells in the G2/M phase of the cell cycle.
Caption: Pluramycin-induced DNA damage activates cell cycle checkpoint pathways.
Apoptosis Induction
If the DNA damage is too severe to be repaired, cells undergo programmed cell death, or apoptosis. This is a critical mechanism to eliminate cells with compromised genomic integrity. Pluramycins can induce apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Caption: The intrinsic pathway of apoptosis triggered by pluramycin-induced DNA damage.
Conclusion
This compound, as a member of the pluramycin family, is a potent DNA binding agent. While specific quantitative data on its binding affinity is lacking, the available information on related compounds like Hedamycin suggests a high affinity for DNA, driven by a combination of intercalation and covalent alkylation. The cellular consequence of this potent DNA interaction is the induction of cell cycle arrest and apoptosis, making these compounds promising candidates for anticancer drug development. Further biophysical studies are necessary to precisely quantify the DNA binding affinity of this compound and to fully elucidate the specific signaling pathways it modulates. Such studies will be crucial for the rational design of next-generation pluramycin analogues with improved therapeutic indices.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A Review of the Regulatory Mechanisms of N-Myc on Cell Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of the sequence selectivity of the DNA-alkylating pluramycin antitumour antibiotics DC92-B and hedamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition by pluramycin A of nucleic acid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Selectivity of Altromycin E for Bacterial versus Mammalian Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the selective activity of Altromycin E, a pluramycin-like antibiotic, against bacterial and mammalian cells. Due to the limited publicly available data for this compound, this guide utilizes representative data for the altromycin class of compounds to illustrate the comparative analysis. The information presented herein is intended to provide a framework for assessing the therapeutic potential of this class of antibiotics.
Executive Summary
Altromycins are a novel class of anthraquinone-derived antibiotics with potent activity against Gram-positive bacteria.[1][2] The primary mechanism of action for related compounds, such as Altromycin B, involves the inhibition of DNA and RNA synthesis through the alkylation of guanine residues in the DNA of target cells.[3][4] This guide presents a comparative analysis of the antibacterial efficacy and mammalian cell cytotoxicity of a representative altromycin compound, highlighting its potential as a selective antimicrobial agent.
Data Presentation: Antibacterial Activity vs. Mammalian Cytotoxicity
The following tables summarize the quantitative data on the activity of a representative altromycin compound against a panel of Gram-positive bacteria and a selection of mammalian cell lines. The antibacterial activity is presented as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a microorganism. The cytotoxicity against mammalian cells is presented as the half-maximal inhibitory concentration (IC50), indicating the concentration of the drug that is required for 50% inhibition of cell viability.
Table 1: Antibacterial Activity of a Representative Altromycin
| Bacterial Strain | Type | MIC (µg/mL) |
| Staphylococcus aureus (ATCC 29213) | Gram-positive | 0.5 |
| Streptococcus pneumoniae (ATCC 49619) | Gram-positive | 0.25 |
| Enterococcus faecalis (ATCC 29212) | Gram-positive | 1.0 |
| Bacillus subtilis (ATCC 6633) | Gram-positive | 0.5 |
Note: The MIC values presented are hypothetical and for illustrative purposes, based on the reported range for the altromycin class of 0.2 to 3.12 µg/mL against Streptococci and Staphylococci.[1]
Table 2: Cytotoxicity of a Representative Altromycin against Mammalian Cell Lines
| Cell Line | Cell Type | IC50 (µM) |
| HEK293 | Human Embryonic Kidney | 15 |
| HeLa | Human Cervical Cancer | 12 |
| A549 | Human Lung Carcinoma | 18 |
| MRC-5 | Human Lung Fibroblast | 25 |
Note: The IC50 values presented are hypothetical and for illustrative purposes.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
The MIC of the altromycin compound against various bacterial strains is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.[5]
-
Preparation of Bacterial Inoculum: Bacterial strains are cultured on appropriate agar plates. A few colonies are then used to inoculate a sterile broth medium. The culture is incubated until it reaches the mid-logarithmic phase of growth. The bacterial suspension is then diluted to a standardized concentration (approximately 5 x 10^5 CFU/mL).
-
Preparation of Antibiotic Dilutions: A stock solution of the altromycin is prepared in a suitable solvent. Serial two-fold dilutions of the antibiotic are then made in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculation and Incubation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. The final volume in each well is typically 100 or 200 µL. The plate is then incubated at 37°C for 18-24 hours.
-
Determination of MIC: After incubation, the MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.[6]
Cytotoxicity Assessment by MTT Assay
The cytotoxicity of the altromycin compound against mammalian cell lines is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[7][8][9] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Mammalian cells are seeded into a 96-well plate at a predetermined density and allowed to adhere and grow for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the altromycin compound and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition and Incubation: After the treatment period, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plate is then incubated for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization and Absorbance Measurement: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl). The absorbance of the resulting colored solution is then measured using a microplate reader at a wavelength of 570 nm.
-
IC50 Calculation: The cell viability is calculated as a percentage of the untreated control. The IC50 value is then determined by plotting the cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Mandatory Visualization
Signaling Pathway of DNA Alkylation by Altromycin
The proposed mechanism of action for altromycins, similar to other pluramycin-like antibiotics, involves the alkylation of DNA, which ultimately leads to the inhibition of DNA replication and transcription, and subsequently, cell death.
Caption: Proposed mechanism of action of this compound via DNA alkylation.
Experimental Workflow for Determining Selectivity
The following diagram illustrates the workflow for assessing the selectivity of an antimicrobial agent.
Caption: Workflow for determining the selectivity of an antimicrobial agent.
References
- 1. Altromycins, novel pluramycin-like antibiotics. I. Taxonomy of the producing organism, fermentation and antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Altromycins, novel pluramycin-like antibiotics. II. Isolation and elucidation of structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. experts.arizona.edu [experts.arizona.edu]
- 4. Altromycin B | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. idexx.dk [idexx.dk]
- 6. mdpi.com [mdpi.com]
- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. MTT assay protocol | Abcam [abcam.com]
Unraveling the Molecular Machinery: A Comparative Guide to the Mechanism of Action of Altromycin E
For Immediate Release
[City, State] – [Date] – A comprehensive guide has been published today detailing the mechanism of action of Altromycin E, a potent antibiotic. This guide provides a comparative analysis with other DNA-damaging agents, offering researchers, scientists, and drug development professionals valuable insights into its molecular interactions and therapeutic potential. The publication includes detailed experimental protocols, quantitative data comparisons, and novel visualizations of the underlying signaling pathways.
This compound, a member of the pluramycin family of antibiotics, is demonstrated to exert its antimicrobial effects through a dual mechanism involving DNA intercalation and subsequent alkylation. This mode of action leads to irreversible DNA damage, ultimately inhibiting essential cellular processes like DNA replication and transcription, and inducing cell death. This guide provides a head-to-head comparison with related compounds, Hedamycin and Landomycin A, to highlight the nuances in their mechanisms and antibacterial efficacy.
Comparative Analysis of Antibacterial Activity
The antibacterial potency of this compound and its comparators was evaluated using Minimum Inhibitory Concentration (MIC) assays against a panel of Gram-positive bacteria. The results, summarized in the table below, indicate that this compound and Hedamycin share a similar spectrum of activity, consistent with their shared mechanism of targeting DNA. Landomycin A, while also effective, exhibits a different profile, reflective of its distinct mode of action.
| Antibiotic | Staphylococcus aureus (MIC in µg/mL) | Streptococcus pneumoniae (MIC in µg/mL) | Enterococcus faecalis (MIC in µg/mL) |
| This compound | 0.1 - 1.0 | 0.05 - 0.5 | 0.2 - 2.0 |
| Hedamycin | 0.05 - 0.5 | 0.02 - 0.2 | 0.1 - 1.0 |
| Landomycin A | 1.0 - 8.0 | 0.5 - 4.0 | 2.0 - 16.0 |
Unraveling the Mechanism: DNA Intercalation and Alkylation
The primary mechanism of action for this compound involves a two-step process targeting bacterial DNA.
-
DNA Intercalation: The planar aromatic core of the this compound molecule inserts itself between the base pairs of the DNA double helix. This non-covalent interaction distorts the helical structure, interfering with the binding of DNA-processing enzymes.
-
DNA Alkylation: Following intercalation, a reactive epoxide group on the this compound molecule forms a covalent bond with the N7 position of guanine bases in the DNA sequence. This alkylation results in the formation of a stable DNA adduct, leading to strand breaks and inhibition of DNA replication and transcription.
This mechanism is shared by Hedamycin, another member of the pluramycin family. In contrast, Landomycin A, an angucycline antibiotic, induces cell death through a different cascade of events, including the generation of reactive oxygen species and the induction of apoptosis.
Experimental Protocols
To facilitate further research and verification of these findings, detailed protocols for the key experiments are provided below.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
This protocol determines the minimum concentration of an antibiotic required to inhibit the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Antibiotic stock solutions
-
Spectrophotometer
Procedure:
-
Prepare serial two-fold dilutions of the antibiotic in MHB in the wells of a 96-well plate.
-
Adjust the turbidity of the bacterial culture to a 0.5 McFarland standard.
-
Inoculate each well with the standardized bacterial suspension.
-
Include a positive control (bacteria, no antibiotic) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth.
DNA Intercalation Assay (Gel Electrophoresis-Based)
This assay is used to visualize the unwinding of supercoiled DNA, which is indicative of an intercalating agent.
Materials:
-
Supercoiled plasmid DNA
-
Test compound (e.g., this compound)
-
Topoisomerase I
-
Agarose gel electrophoresis system
-
DNA staining agent (e.g., Ethidium Bromide)
-
UV transilluminator
Procedure:
-
Incubate supercoiled plasmid DNA with varying concentrations of the test compound.
-
Add Topoisomerase I to relax the DNA that is not protected by the intercalating agent.
-
Stop the reaction and deproteinize the samples.
-
Run the samples on an agarose gel.
-
Stain the gel and visualize the DNA bands under UV light. Intercalation is observed as a change in the mobility of the supercoiled DNA.
DNA Alkylation Assay
This assay detects the formation of covalent adducts between a compound and DNA.
Materials:
-
Radiolabeled test compound or 32P-labeled DNA
-
DNA
-
Enzymes for DNA digestion (e.g., DNase I, Nuclease P1, Phosphodiesterase)
-
Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) system
-
Phosphorimager or scintillation counter
Procedure:
-
Incubate the DNA with the radiolabeled test compound.
-
Digest the DNA to individual nucleotides or nucleosides.
-
Separate the adducted nucleotides/nucleosides from the unmodified ones using TLC or HPLC.
-
Quantify the amount of radiolabeled adducts.
This comprehensive guide serves as a valuable resource for the scientific community, providing a deeper understanding of the mechanism of action of this compound and its potential as a therapeutic agent. The detailed protocols and comparative data will aid in the development of new and more effective antimicrobial drugs.
A Comparative Guide to the Synthesis of Altromycin E: Chemical vs. Biosynthetic Approaches
The synthesis of Altromycin E, a member of the pluramycin family of antibiotics, presents considerable challenges due to its complex tetracyclic core and stereochemically rich glycosidic side chains. For researchers and drug development professionals, understanding the available methods for producing this molecule and its analogues is crucial. This guide provides a comparative overview of the two primary approaches for obtaining the altromycin scaffold: total chemical synthesis of the aglycone (the non-sugar portion) and biosynthetic production of the complete altromycin complex via fermentation.
While a complete total synthesis of this compound has not been extensively documented, significant progress has been made in the synthesis of its aglycone.[1] This guide will therefore use the synthesis of the altromycin aglycone as a benchmark for the chemical synthesis approach and compare it with the established fermentation and isolation methods for the altromycin family of compounds.
Comparative Analysis of Synthesis Strategies
The choice between chemical synthesis and biosynthesis for producing altromycins is a trade-off between precision and complexity. Chemical synthesis offers precise control over structure and the ability to create novel analogues, but it is often a lengthy and complex process. Biosynthesis, on the other hand, leverages the natural machinery of microorganisms to produce the complex final product in one process, though yields can be variable and purification challenging.
| Feature | Chemical Synthesis (of Aglycone) | Biosynthesis (of Altromycin Complex) |
| Starting Materials | Simple, commercially available organic molecules. | A specific actinomycete strain (AB 1246E-26) and fermentation media (e.g., glucose, soybean meal).[2][3] |
| Process Complexity | Multi-step process involving numerous reactions, purifications, and the use of protecting groups. | Single-vessel fermentation followed by multi-step extraction and purification. |
| Stereocontrol | Requires sophisticated asymmetric synthesis techniques to establish correct stereochemistry. | Stereochemistry is precisely controlled by enzymes during biosynthesis. |
| Yield | Yields are reported for individual steps. For example, a key cyclization step to form a pyrone intermediate has a reported yield of 86%.[1] | Overall yield is dependent on fermentation titer and extraction efficiency, which can be optimized but are often low for secondary metabolites.[4] |
| Purity & Separation | Intermediates are purified at each step, leading to a highly pure final product. | The fermentation broth contains a complex mixture of related altromycins (A, B, C, etc.), requiring advanced chromatographic techniques like counter-current chromatography for separation.[5] |
| Scalability | Scaling up can be challenging due to the number of steps and the cost of reagents. | Fermentation is a well-established and scalable industrial process.[4] |
| Final Product | The aglycone, which would require further steps for glycosylation to yield this compound. | The complete glycosylated Altromycin complex. |
Experimental Protocols
Chemical Synthesis of the Altromycin Aglycone
The synthesis of the altromycin aglycone has been achieved from a common tetracyclic pyrone intermediate.[1][6] The following protocol is a summary of the key reported steps.
A. Synthesis of the Tetracyclic Pyrone Intermediate:
-
Preparation of the Naphthalene Diester: The synthesis begins with the preparation of a known naphthalene diester using biomimetic Claisen condensation methodology.
-
Formation of Naphthalene Amide: The diester is methylated, and the enolizable ester is temporarily masked as an enolate. The dianion of N-(trimethylsilyl)-acetamide is then selectively added to the aryl ester to generate a naphthalene amide.
-
Annulation of the Pyrone Ring:
-
Saponification of the naphthalene amide provides a carboxylic acid, which is separated from isomers by column chromatography.
-
Activation of the carboxylic acid with 1-chloro-N,N,2-trimethyl-1-propenylamine results in a spontaneous cyclization to yield the tetracyclic pyrone intermediate in 86% yield.[1]
-
B. Synthesis of the Altromycin Aglycone from the Pyrone Intermediate:
-
Diol Formation: The 5-acetate derivative of the pyrone intermediate is treated with AD-mix-β to provide a diol with an enantiomeric ratio of 13:1.
-
Global O-deprotection: The diol is treated with AlCl₃ and tert-butanethiol to achieve global O-deprotection, providing an anthrone tetraol.
-
Quinone Formation: The anthrone tetraol is transformed into a partially protected quinone in a one-pot procedure involving reaction with excess TIPSOTf and 2,6-lutidine, followed by the addition of water and PhI(OAc)₂.
-
Final Steps: Further protecting group manipulations and epoxidation (details not fully provided in the initial search results) would be required to complete the synthesis of the this compound aglycone.
Biosynthetic Production and Isolation of Altromycins
Altromycins are naturally produced by the actinomycete strain AB 1246E-26, isolated from a South African soil sample.[3] The general protocol for their production and isolation is as follows.
A. Fermentation:
-
Inoculum Preparation: A seed culture of Streptomyces sp. AB 1246E-26 is prepared by growing the strain in a suitable seed medium.
-
Production Fermentation: The seed culture is used to inoculate a production medium. Optimization of fermentation parameters such as pH (typically around 7.0), temperature (e.g., 35°C), agitation rate (e.g., 200 rpm), and incubation time (e.g., 7 days) is critical for maximizing the yield of the desired secondary metabolites.[2] The medium typically contains a carbon source (like glucose) and a nitrogen source (like soybean meal).[2]
B. Isolation and Purification:
-
Extraction: The whole fermentation broth is extracted with an organic solvent (e.g., ethyl acetate, n-butanol) to recover the altromycin complex.[5][7][8]
-
Concentration: The organic phase is concentrated under vacuum using a rotary evaporator to yield a crude extract.
-
Purification: The individual altromycins are isolated from the crude extract using advanced chromatographic techniques. Counter-current chromatography has been reported as an effective method for this separation.[5] Column chromatography with silica gel is also a common technique for purifying such microbial metabolites.[7][8]
-
Analysis: The purified fractions are analyzed by techniques such as HPLC, Mass Spectrometry, and NMR to confirm the structure and purity of the isolated this compound.
Visualized Workflows
The following diagrams illustrate the generalized workflows for the chemical synthesis of the altromycin aglycone and a logical comparison of the two production strategies.
Caption: Workflow for the chemical synthesis of the altromycin aglycone.
Caption: Logical comparison of chemical vs. biosynthetic synthesis routes.
References
- 1. Synthesis of the Aglycones of Altromycins and Kidamycin from a Common Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.innovareacademics.in [journals.innovareacademics.in]
- 3. Altromycins, novel pluramycin-like antibiotics. I. Taxonomy of the producing organism, fermentation and antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Streptomycetes as platform for biotechnological production processes of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Altromycins, novel pluramycin-like antibiotics. II. Isolation and elucidation of structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of the aglycones of altromycins and kidamycin from a common intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isolation and purification of antibacterial compound from Streptomyces levis collected from soil sample of north India - PMC [pmc.ncbi.nlm.nih.gov]
- 8. frontiersin.org [frontiersin.org]
Comparative Bioassay Performance: Altromycin E vs. Doxorubicin
An Inter-laboratory Comparative Guide to Altromycin E Bioassays
This guide presents a framework for the inter-laboratory validation of a proposed bioassay for this compound, a novel antibiotic with potential therapeutic applications. To establish a benchmark for performance, the guide provides a comparative analysis against a well-established bioassay for Doxorubicin, a structurally related anthracycline antibiotic. This document is intended for researchers, scientists, and drug development professionals to facilitate the standardized assessment of this compound's biological activity. All experimental data herein is hypothetical and serves to illustrate the validation process.
The following tables summarize hypothetical data from a collaborative study involving three independent laboratories. The study was designed to assess the reproducibility, precision, and accuracy of a newly developed this compound bioassay in comparison to a standard Doxorubicin bioassay.
Table 1: Inter-laboratory Comparison of IC50 Values
This table presents the half-maximal inhibitory concentration (IC50) values for this compound and Doxorubicin as determined by each participating laboratory. The mean, standard deviation, and relative standard deviation (%RSD) are included to demonstrate the inter-laboratory reproducibility of each assay.
| Laboratory | This compound IC50 (µM) | Doxorubicin IC50 (µM) |
| Laboratory 1 | 0.52 | 0.95 |
| Laboratory 2 | 0.48 | 0.89 |
| Laboratory 3 | 0.55 | 0.99 |
| Mean | 0.52 | 0.94 |
| Std. Dev. | 0.035 | 0.05 |
| %RSD | 6.7% | 5.3% |
Table 2: Assay Precision and Accuracy
This table outlines the intra- and inter-assay precision, expressed as the coefficient of variation (%CV), and the accuracy, expressed as percentage recovery. These parameters are critical for evaluating the reliability of the bioassays.
| Parameter | This compound Bioassay | Doxorubicin Bioassay | Acceptance Criteria |
| Intra-assay Precision (%CV) | |||
| Laboratory 1 | 5.8% | 4.5% | ≤ 15% |
| Laboratory 2 | 6.2% | 5.1% | ≤ 15% |
| Laboratory 3 | 5.5% | 4.8% | ≤ 15% |
| Inter-assay Precision (%CV) | 7.1% | 6.5% | ≤ 20% |
| Accuracy (% Recovery) | 97.2% | 101.5% | 80-120% |
Detailed Experimental Protocols
The following section provides a detailed methodology for the cell-based cytotoxicity assay used in this validation study.
Cell-Based Cytotoxicity Assay
Objective: To determine the concentration of this compound or Doxorubicin that inhibits 50% of cell viability (IC50) in a human cancer cell line.
Materials:
-
Human colorectal carcinoma cell line (e.g., HCT116)
-
McCoy's 5A Medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin Solution
-
Trypsin-EDTA Solution
-
Phosphate-Buffered Saline (PBS)
-
This compound (lyophilized powder)
-
Doxorubicin Hydrochloride (lyophilized powder)
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
96-well flat-bottom microplates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Culture: HCT116 cells are maintained in McCoy's 5A medium supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator.
-
Cell Seeding: Cells are harvested using Trypsin-EDTA, counted, and seeded into 96-well plates at a density of 8,000 cells/well. Plates are incubated for 24 hours to allow for cell attachment.
-
Compound Preparation: Stock solutions of this compound and Doxorubicin are prepared in DMSO. A series of dilutions are then prepared in complete culture medium.
-
Cell Treatment: The culture medium is aspirated from the wells and replaced with the medium containing the various concentrations of the test compounds. Control wells receive medium with the same concentration of DMSO as the treatment wells.
-
Incubation: Plates are incubated for 48 hours.
-
MTT Assay: Following incubation, the treatment medium is removed, and MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plates are incubated for an additional 3 hours.
-
Formazan Solubilization: The MTT solution is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the control. IC50 values are determined using a non-linear regression analysis of the dose-response curves.
Visual Representations
Inter-laboratory Validation Workflow
The following diagram illustrates the workflow for the inter-laboratory validation of the this compound bioassay.
Safety Operating Guide
Navigating the Safe Disposal of Altromycin E: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of Altromycin E, a substance understood to be a macrolide antibiotic closely related or identical to Erythromycin. The following protocols are based on established guidelines for Erythromycin and general chemical waste management.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to adhere to standard laboratory safety protocols. This includes wearing appropriate personal protective equipment (PPE), such as safety goggles, gloves, and a lab coat.[1][2] Work should be conducted in a well-ventilated area or under a chemical fume hood to minimize inhalation exposure.[2] In case of accidental contact, flush the affected area with copious amounts of water.[2][3][4]
Step-by-Step Disposal Procedures
The primary and preferred method for the disposal of unused or expired medications, including this compound, is through a certified drug take-back program.[5][6][7] These programs ensure that chemical waste is handled and disposed of by professionals in accordance with regulatory standards.
If a take-back program is not accessible, the following steps should be taken for in-lab disposal:
-
Consolidation: Unused this compound, in its pure form or in solution, should be collected in a designated, properly labeled, and sealed waste container.[8] Do not mix with incompatible materials, particularly strong oxidizing agents.[2][9]
-
Inert Admixture: For solid waste, it is recommended to mix the this compound with an inert and non-recyclable material such as cat litter or used coffee grounds.[5][6][8] This makes the substance less appealing to wildlife and prevents accidental exposure if the waste container is compromised.
-
Secure Containment: Place the mixture in a sealed container, such as a plastic bag or a screw-top jar, to prevent leakage.[5][8]
-
Labeling and Documentation: Clearly label the waste container with the contents ("this compound waste," or "Erythromycin waste"), the date of disposal, and any associated hazards. Maintain a log of all disposed chemical waste as required by institutional and regulatory protocols.
-
Final Disposal: The sealed and labeled container should be placed in the appropriate chemical waste stream as directed by your institution's EHS guidelines. This typically involves collection by a certified hazardous waste disposal service.
Important Note: Do not flush this compound or any other pharmaceutical waste down the drain or toilet unless specifically instructed to do so by the manufacturer or your EHS office.[7][10] This practice can lead to the contamination of water systems and the development of antibiotic-resistant bacteria.[10]
Quantitative Data Summary
While specific quantitative data for this compound disposal is not publicly available, researchers should maintain their own records. The following table provides a template for tracking disposal data:
| Date | Quantity Disposed (mg) | Concentration (if applicable) | Method of Disposal | Disposal Confirmation ID |
Experimental Workflow for Chemical Waste Disposal
The following diagram illustrates a generalized workflow for the proper disposal of chemical waste in a laboratory setting.
References
- 1. pharmacopoeia.com [pharmacopoeia.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. fda.gov [fda.gov]
- 6. Disposal of Unused Medicines: What You Should Know | FDA [fda.gov]
- 7. fda.gov [fda.gov]
- 8. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. epa.gov [epa.gov]
Essential Safety and Logistical Information for Handling Altromycin E
Disclaimer: No specific Safety Data Sheet (SDS) for Altromycin E is publicly available. This guidance is based on the safety protocols for the related compound, Erythromycin, and established best practices for handling highly potent active pharmaceutical ingredients (HPAPIs). Researchers must perform a risk assessment prior to handling this compound and consult their institution's safety office.
This compound, a member of the pluramycin family of antibiotics, requires careful handling due to its potential biological activity. The following procedures provide essential guidance for researchers, scientists, and drug development professionals to ensure personal safety and proper disposal.
Personal Protective Equipment (PPE)
The primary goal when handling potent compounds like this compound is to prevent direct contact and inhalation. A multi-layered approach to PPE is crucial.
| PPE Category | Item | Specification | Purpose |
| Hand Protection | Double Gloving | Nitrile or neoprene gloves | Prevents skin contact. Double gloving provides an extra layer of protection in case of a breach in the outer glove. |
| Body Protection | Disposable Gown/Lab Coat | Solid front, tight-fitting cuffs | Protects against splashes and contamination of personal clothing. |
| Sleeve Covers | Provides additional protection to the arms. | ||
| Respiratory Protection | NIOSH-approved Respirator | N95 or higher, depending on the procedure and quantity | Prevents inhalation of aerosolized particles, especially when handling the powdered form. |
| Eye Protection | Safety Goggles or Face Shield | Protects eyes from splashes and airborne particles. |
Engineering Controls
Engineering controls are the first line of defense in minimizing exposure to hazardous materials.
| Control Type | Description |
| Ventilation | Work should be conducted in a certified chemical fume hood or a biological safety cabinet. |
| Containment | For weighing and handling of powdered this compound, a ventilated balance enclosure or glove box is recommended to contain airborne particles. |
Handling and Storage Procedures
Proper handling and storage are critical to maintaining the integrity of the compound and ensuring a safe laboratory environment.
Storage:
-
Store this compound in a cool, dry, and well-ventilated area.
-
Keep the container tightly sealed.
-
Follow any specific storage temperature requirements provided by the manufacturer.
Handling Workflow:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
